molecular formula C7H8BrN3O2 B3027586 Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate CAS No. 13457-23-3

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Cat. No.: B3027586
CAS No.: 13457-23-3
M. Wt: 246.06
InChI Key: UKVSTTVEIRVEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVSTTVEIRVEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220469
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13457-23-3
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13457-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom poised for cross-coupling, a nucleophilic methylamino group, and a modifiable ester—offers a trifecta of synthetic handles for the construction of complex molecular entities.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to delve into the causality behind its synthesis, its reactivity profile, and its proven application in cutting-edge therapeutic modalities, including the development of selective kinase inhibitors and targeted protein degraders. This document is designed to serve as a practical and authoritative resource, empowering scientists to fully leverage the potential of this key intermediate in their research and development endeavors.

Chapter 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This chapter outlines the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and scientific communication. The primary identifiers for this compound are consolidated below.

IdentifierValue
Systematic Name This compound
CAS Number 13457-23-3[1]
Molecular Formula C₇H₈BrN₃O₂[1]
SMILES CNC1=NC=C(N=C1C(=O)OC)Br
Physicochemical and Spectroscopic Data

The physical properties dictate the handling, storage, and formulation of the compound. While a publicly available experimental spectrum for the title compound is not available, data for its immediate precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is well-documented and provides a strong basis for characterization.

Table 1-2: Physicochemical Properties

Property Value Source
Molecular Weight 246.06 g/mol [1]
Appearance Typically a solid [2]
Purity ≥98% (Commercially available) [1]

| Storage | 2-8°C, under inert atmosphere, protected from light | |

Table 1-3: Spectroscopic Data of Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4)

Data Type Observed Values & Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm. The singlet at 3.85 ppm corresponds to the methyl ester protons. The broad singlet at 7.55 ppm is characteristic of the amino (-NH₂) protons. The singlet at 8.42 ppm represents the lone aromatic proton on the pyrazine ring.

| Mass Spec. | (ES+) m/z 233 [M+H]⁺. |

Note on Expected Spectroscopic Data for the Title Compound: For this compound, one would anticipate a modification in the ¹H NMR spectrum. The broad singlet for the -NH₂ group would be replaced by signals corresponding to the -NH(CH₃) group: a quartet for the N-H proton (coupling to the methyl group) and a doublet for the N-methyl protons around 2.9-3.1 ppm. The chemical shift of the pyrazine ring proton would remain largely unchanged.

Chapter 2: Synthesis and Manufacturing Strategy

The synthesis of this compound is typically achieved through a strategic, multi-step process. The causality behind this approach is rooted in the need to control the regioselectivity of the functional group installations on the pyrazine core. A common and logical pathway involves the initial bromination of a more accessible precursor, followed by N-methylation.

A Proven Two-Step Synthetic Workflow

The most field-proven approach begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. This allows for a controlled introduction of the bromine atom at the 6-position, followed by a selective methylation of the amino group.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Selective N-Methylation A Methyl 3-aminopyrazine-2-carboxylate B Methyl 3-amino-6-bromopyrazine-2-carboxylate A->B  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)  Room Temperature C This compound (Final Product) B->C  Base (e.g., NaH)  Methylating Agent (e.g., CH₃I)  Aprotic Solvent (e.g., THF)

Caption: A typical two-step synthesis of the title compound.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical transformations of pyrazine derivatives and standard organic chemistry methodologies.[3]

Protocol 2.2.1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor)

  • Reaction Setup: To a suitable reaction vessel, charge Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) and acetonitrile (ACN) as the solvent.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution at room temperature. The use of NBS is critical as it provides a source of electrophilic bromine that selectively reacts at the electron-rich 6-position of the pyrazine ring, which is activated by the amino group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the resulting precipitate is collected by filtration. Wash the solid with cold acetonitrile to remove any unreacted NBS and soluble byproducts.

  • Drying: Dry the isolated yellow solid under vacuum to afford the target precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, typically in high yield (>90%).

Protocol 2.2.2: Synthesis of this compound

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.), in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension in an ice bath (0 °C) and add a strong base, such as Sodium Hydride (NaH) (1.1 eq.), portion-wise. The base is essential to deprotonate the amino group, forming a more nucleophilic sodium amide salt. This step is crucial for preventing O-methylation at the ester and ensuring selective N-methylation.

  • Methylation: After stirring for 30 minutes, add a methylating agent, typically Methyl Iodide (CH₃I) (1.1 eq.), dropwise. The highly nucleophilic amide anion readily attacks the electrophilic methyl iodide in an Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Chapter 3: Chemical Reactivity and Safe Handling

The synthetic utility of this compound is defined by the distinct reactivity of its functional groups. Understanding these reactive sites is key to its successful application in multi-step syntheses.

Key Reactive Sites and Synthetic Transformations

The molecule possesses three primary sites for chemical modification, allowing for sequential and orthogonal synthetic strategies.

Caption: Key reactive sites on the pyrazine scaffold.

  • The C-Br Bond (Site A): The bromine atom at the 6-position is the most valuable site for building molecular complexity. The electron-deficient nature of the pyrazine ring activates the C-Br bond for oxidative addition to a Palladium(0) catalyst.[4] This makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[5][6]

    • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • The N-H Bond (Site B): The secondary amine is nucleophilic and can undergo further reactions such as acylation or sulfonylation. Its proton is also acidic enough to be removed by a strong base, which can be leveraged for directed metallation or other transformations.

  • The Methyl Ester (Site C): The ester group can be readily hydrolyzed (saponified) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals, using standard peptide coupling reagents.

Safe Handling, Storage, and Disposal

As with any laboratory chemical, adherence to good laboratory practices is essential for safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, keep in a dark place under an inert atmosphere between 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Chapter 4: Applications in Research and Drug Discovery

The true value of this compound lies in its application as a strategic intermediate for molecules that modulate critical biological pathways. Its primary use is in the synthesis of kinase inhibitors and, more recently, in the construction of targeted protein degraders.

A Key Building Block for Kinase Inhibitors

Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule kinase inhibitors are a major class of targeted therapies. The pyrazine scaffold is frequently used in these inhibitors to interact with the hinge region of the kinase ATP-binding pocket.

Focus on FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where genetic abnormalities are drivers for various cancers.[8] Several research programs have focused on developing selective FGFR inhibitors, and the 3-aminopyrazine-2-carboxamide scaffold, directly accessible from the title compound, has proven to be a highly effective core for this purpose.[8][9][10]

In a typical synthetic strategy, the bromine atom of this compound is used in a Suzuki or similar cross-coupling reaction to introduce a larger fragment that occupies the hydrophobic regions of the kinase active site. Subsequently, the ester is converted to an amide to provide key hydrogen bonding interactions.

G cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR Binds to ATP Pocket & Blocks Phosphorylation

Caption: Inhibition of the FGFR signaling pathway.

Application in Targeted Protein Degradation (PROTACs)

A revolutionary therapeutic modality, targeted protein degradation, utilizes heterobifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) to eliminate disease-causing proteins.[11] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is classified as a "Protein Degrader Building Block" because its scaffold can be elaborated into ligands for either the target protein or, after modification, linked to an E3 ligase binder.[1] The bromine atom serves as the ideal attachment point for the linker element of the PROTAC molecule.

Conclusion

This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of highly complex and potent bioactive molecules. From the rational design of selective FGFR kinase inhibitors to its application in the burgeoning field of targeted protein degradation, this compound has proven its merit in the demanding arena of drug discovery. As researchers continue to push the boundaries of targeted therapies, the utility and importance of versatile, high-value building blocks like this compound are set to grow, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

  • Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][8][9][10]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link][12]

  • Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link][3]

  • Wang, Y., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B. Available at: [Link][8]

  • Wang, Y., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link][10]

  • Štefane, B., & Požgan, F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link][5]

  • Khan, A. H., Bilal, M., Mahmood, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: [Link][5][6]

  • Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Available at: [Link][11]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link][7]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link][1]

  • DIARY directory. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS 13457-23-3) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique electronic properties and versatile reactivity make it a valuable scaffold for introducing molecular complexity and fine-tuning pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in cutting-edge drug discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a substituted pyrazine derivative characterized by the presence of a bromine atom, a methylamino group, and a methyl ester functionality. These substituents play a crucial role in the molecule's reactivity and its utility as a synthetic building block.[1][2]

PropertyValueSource
CAS Number 13457-23-3[1]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Appearance Solid (form may vary)N/A
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[2]

The pyrazine core is an electron-deficient aromatic system, a feature that is further amplified by the electron-withdrawing nature of the bromine atom and the carboxylate group. This electronic profile is a key determinant of its reactivity in cross-coupling reactions. The methylamino group, on the other hand, acts as an electron-donating group and a potential hydrogen bond donor, which can be critical for molecular recognition in biological targets.

Synthesis and Spectroscopic Characterization

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from established methodologies for similar pyrazine derivatives. A plausible synthetic route would involve the multi-step functionalization of a pyrazine core. One potential pathway could start from a commercially available aminopyrazine-carboxylate, followed by bromination and subsequent N-methylation. For instance, the synthesis of the related compound, methyl 3-amino-6-bromopyrazine-2-carboxylate, involves the bromination of methyl 3-aminopyrazine-2-carboxylate with N-bromosuccinimide in acetonitrile.[3]

Illustrative Synthetic Workflow:

G A Aminopyrazine Precursor B Bromination (e.g., NBS) A->B Step 1 C Methyl 3-amino-6-bromopyrazine- 2-carboxylate B->C Step 2 D N-Methylation (e.g., MeI, base) C->D Step 3 E Methyl 6-bromo-3-(methylamino)pyrazine- 2-carboxylate (CAS 13457-23-3) D->E Step 4

Caption: A plausible synthetic pathway to the target compound.

Spectroscopic Characterization:

Actual experimental spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of similar compounds, the expected NMR signals can be predicted.

Expected ¹H NMR (in CDCl₃):

  • A singlet for the pyrazine ring proton (H-5) in the aromatic region (δ 7.5-8.5 ppm).

  • A broad singlet or doublet for the N-H proton of the methylamino group.

  • A singlet for the methyl ester protons (O-CH₃) around δ 3.9-4.1 ppm.

  • A doublet for the methyl protons of the methylamino group (N-CH₃) around δ 3.0-3.3 ppm, which may show coupling to the N-H proton.

Expected ¹³C NMR (in CDCl₃):

  • Signals for the four pyrazine ring carbons in the aromatic region (δ 120-160 ppm).

  • A signal for the carbonyl carbon of the ester group (δ 160-170 ppm).

  • A signal for the methyl ester carbon (O-CH₃) around δ 52-55 ppm.

  • A signal for the methylamino carbon (N-CH₃) around δ 28-32 ppm.

Researchers should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the synthesized compound.

Chemical Reactivity and Utility in Cross-Coupling Reactions

The synthetic value of this compound lies in the reactivity of its C-Br bond, which serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex molecular architectures often required for potent and selective kinase inhibitors.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Components A Methyl 6-bromo-3-(methylamino)pyrazine- 2-carboxylate F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane, Toluene, DME) E->F G Heating (80-120 °C) F->G H Work-up and Purification G->H I 6-Aryl/Heteroaryl-3-(methylamino)pyrazine- 2-carboxylate Derivative H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] While the title compound already possesses a methylamino group, the bromine atom can be displaced by another amine, allowing for the synthesis of unsymmetrical 3,6-diaminopyrazine derivatives. This is particularly useful in creating linkers for PROTACs or for introducing functionalities that can modulate solubility and cell permeability.

Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Components A Methyl 6-bromo-3-(methylamino)pyrazine- 2-carboxylate G Reaction Mixture A->G B Primary or Secondary Amine B->G C Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->G D Phosphine Ligand (e.g., BINAP, XPhos) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating (80-110 °C) G->H I Work-up and Purification H->I J Methyl 6-(substituted amino)-3-(methylamino)pyrazine- 2-carboxylate I->J G A Warhead (binds to target protein) B Linker A->B C E3 Ligase Ligand B->C D Pyrazine Scaffold (from CAS 13457-23-3) D->B Incorporated into

Sources

An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a specialized heterocyclic compound that has emerged as a critical building block in the field of targeted protein degradation.[1] Its structural features, particularly the presence of multiple reactive sites on a rigid pyrazine core, make it an exceptionally versatile scaffold for the synthesis of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its strategic application in drug discovery, and essential safety considerations.

The pyrazine ring is a common motif in medicinal chemistry, known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2] In this specific derivative, the strategic placement of a bromine atom, a methylamino group, and a methyl ester provides orthogonal chemical handles. This allows for precise, stepwise chemical modifications, a feature highly valued in the modular construction of complex molecules like PROTACs.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is fundamental for its application in synthetic chemistry and drug design. The key data for this compound is summarized below.

PropertyValueSource(s)
Molecular Weight 246.06 g/mol [1]
Molecular Formula C₇H₈BrN₃O₂[1]
CAS Number 13457-23-3[1]
Canonical SMILES CNC1=NC(=C(N=C1)Br)C(=O)OCN/A
Purity (Typical) ≥98%[1]
Appearance Off-white to yellow solid (inferred)N/A
Storage Conditions 2-8°C, under inert atmosphere, protected from light[3]

Strategic Importance in Drug Discovery: A Bifunctional Scaffold for PROTACs

The primary utility of this compound is as a "Protein Degrader Building Block".[1] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. They consist of three components: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical "linker" that connects them.

The structure of this compound is ideally suited for incorporation into PROTAC linkers. The linker is not merely a spacer; its length, rigidity, and composition are critical for achieving a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

This molecule offers two distinct points for chemical elaboration:

  • The Bromine Atom: Located at the C6 position, this is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[4][5] This allows for the attachment of one of the PROTAC's terminal elements (either the warhead or the E3 ligase ligand) via a stable carbon-carbon or carbon-nitrogen bond.

  • The Methylamino and Ester Groups: The secondary amine or the ester (following hydrolysis to a carboxylic acid) can be used for amide bond formation. This provides a robust and common method for attaching the other terminal element or for extending the linker chain.

The diagram below illustrates how this building block can be conceptually integrated into a PROTAC synthesis workflow.

PROTAC_Synthesis cluster_start Starting Building Block cluster_path1 Pathway 1: Functionalization at C6-Br cluster_path2 Pathway 2: Functionalization at Amine/Ester start_mol This compound p1_step1 Suzuki or Buchwald-Hartwig Cross-Coupling start_mol->p1_step1 p2_step1 Ester Hydrolysis & Amide Coupling start_mol->p2_step1 p1_mol Intermediate A (Warhead/Anchor Attached) p1_step1->p1_mol p1_step2 Ester Hydrolysis & Amide Coupling p1_mol->p1_step2 end_mol Final PROTAC Molecule p1_step2->end_mol p2_mol Intermediate B (Warhead/Anchor Attached) p2_step1->p2_mol p2_step2 Suzuki or Buchwald-Hartwig Cross-Coupling p2_mol->p2_step2 p2_step2->end_mol

Caption: Orthogonal synthesis pathways for PROTAC development.

Proposed Synthetic Protocol

Synthesis_Flow start { Methyl 3-aminopyrazine-2-carboxylate |  C₅H₅N₃O₂} step1_reagents Reagents: - NaH (Sodium Hydride) - CH₃I (Methyl Iodide) Solvent: - THF (Tetrahydrofuran) intermediate { Methyl 3-(methylamino)pyrazine-2-carboxylate |  C₆H₇N₃O₂} step1_reagents->intermediate Step 1: N-Methylation step2_reagents Reagents: - NBS (N-Bromosuccinimide) Solvent: - Acetonitrile product { this compound |  C₇H₈BrN₃O₂} step2_reagents->product Step 2: Regioselective Bromination

Sources

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, a scaffold that is a component of many biologically active compounds[1][2]. The specific substitutions on this core structure impart the unique chemical properties that make it a valuable tool in synthetic and medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name This compound[3]
Molecular Formula C₇H₈BrN₃O₂[3][4]
Molecular Weight 246.06 g/mol [3][4]
CAS Number 13457-23-3[3][4]
Canonical SMILES CNC1=NC=C(N=C1C(=O)OC)Br[2]
Physical Form Solid (predicted)
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is logically approached as a two-step process, starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate. This process involves an initial bromination of the pyrazine ring followed by N-methylation of the amino group.

Step 1: Synthesis of the Precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate

The foundational step is the regioselective bromination of Methyl 3-aminopyrazine-2-carboxylate. The electron-donating amino group at position 3 directs the electrophilic substitution to the C6 position of the pyrazine ring. N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this transformation.

Synthesis_Step1 reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature, 16h Bromination Bromination reagent->Bromination StartingMaterial Methyl 3-aminopyrazine-2-carboxylate (CAS: 16298-03-6) Product Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4) StartingMaterial->Product Bromination

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration. The solid is then washed with acetonitrile and dried to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid.

Self-Validation: The success of this step is confirmed by the significant increase in mass and the characteristic isotopic pattern of bromine in mass spectrometry analysis of the product. Further confirmation is obtained through ¹H NMR, where the disappearance of the proton signal at the C6 position of the starting material and the appearance of a singlet for the remaining aromatic proton are observed.

Step 2: N-Methylation to Yield this compound

The second step involves the selective N-methylation of the amino group of Methyl 3-amino-6-bromopyrazine-2-carboxylate. A common and effective method for such transformations is the use of a methylating agent, such as methyl iodide (MeI), in the presence of a suitable base to deprotonate the amine.

Synthesis_Step2 reagent Methyl Iodide (MeI) Base (e.g., NaH, K2CO3) Anhydrous Solvent (e.g., THF, DMF) N-Methylation N-Methylation reagent->N-Methylation StartingMaterial Methyl 3-amino-6-bromopyrazine-2-carboxylate Product This compound (CAS: 13457-23-3) StartingMaterial->Product N-Methylation

Note: The following protocol is a generalized procedure based on standard organic chemistry principles for N-methylation and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir for a short period to ensure complete deprotonation.

  • Methylation: Add methyl iodide (MeI, ~1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Trustworthiness: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to prevent side reactions, such as the hydrolysis of the ester group. The use of an anhydrous aprotic solvent is necessary to prevent quenching of the base and to ensure the desired reaction proceeds efficiently. This self-validating system relies on careful control of stoichiometry and reaction conditions to favor the desired mono-N-methylation product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the pyrazine ring proton (δ ~8.0-8.5 ppm).- A singlet for the methyl ester protons (δ ~3.9-4.1 ppm).- A singlet or doublet for the N-methyl protons (δ ~3.0-3.3 ppm), which may show coupling to the N-H proton.- A broad singlet for the N-H proton (variable chemical shift).
¹³C NMR - A signal for the carbonyl carbon of the ester (δ ~160-165 ppm).- Signals for the pyrazine ring carbons (δ ~120-160 ppm).- A signal for the methyl ester carbon (δ ~52-55 ppm).- A signal for the N-methyl carbon (δ ~28-32 ppm).
FT-IR (cm⁻¹) - N-H stretching vibration (~3300-3500 cm⁻¹).- C=O stretching vibration of the ester (~1700-1730 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹).- C-N stretching vibrations (~1200-1350 cm⁻¹).- C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2).

For the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate , the following experimental data has been reported:

  • ¹H NMR (400.0 MHz, DMSO-d6): δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm.

  • MS (ES+): m/z 233.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound in contemporary drug discovery is as a "Protein Degrader Building Block"[3][4]. This positions it as a key intermediate in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful new modality for therapeutic intervention, particularly for targeting proteins that have been traditionally considered "undruggable"[5].

PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ubiquitination Poly-ubiquitination of POI E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degradation of POI Proteasome->Degradation Mediates

This compound serves as a versatile scaffold for the "linker" component of a PROTAC. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the attachment of a ligand that binds to the target protein. The amino and ester functionalities offer additional points for chemical modification and attachment of the E3 ligase-binding moiety.

The pyrazine core itself is not merely a passive spacer. Its semi-rigid, aromatic nature can influence the overall conformation of the PROTAC, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Furthermore, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially contributing to favorable interactions within the binding pockets of the target protein or the E3 ligase.

While specific examples of PROTACs incorporating this compound are not yet prevalent in publicly accessible literature, its availability from commercial suppliers as a designated "Protein Degrader Building Block" underscores its utility and adoption in ongoing drug discovery programs within the pharmaceutical industry and academia.

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of targeted protein degradation. Its synthesis, while requiring careful execution, is based on well-established synthetic methodologies. The true value of this molecule lies in its functionality as a versatile building block for the construction of PROTAC libraries. As the field of targeted protein degradation continues to expand, the demand for such well-defined and functionalized chemical scaffolds is expected to grow, positioning this compound as an important tool in the development of next-generation therapeutics.

References

  • Jain, A., & Sharma, S. (2021). Pyrazine and its derivatives- synthesis and activity-a review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1335-1353.
  • Diary Directory. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] Functional groups such as halogens and amino moieties are known to modulate the biological activity of these heterocyclic systems.[2] A thorough structural characterization of novel pyrazine derivatives is therefore a critical step in drug discovery and development. This guide provides an in-depth analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structure of this compound contains several key features that give rise to characteristic spectral signatures:

  • Aromatic Pyrazine Ring: A heteroaromatic system with two nitrogen atoms.

  • Bromo Substituent: A halogen atom that influences the electronic environment and is crucial for mass spectrometry analysis due to its isotopic pattern.

  • Methylamino Group: A secondary amine directly attached to the pyrazine ring.

  • Methyl Ester Group: A carboxylate ester functional group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals. The predicted chemical shifts (in ppm) are based on the spectrum of methyl 3-amino-6-bromopyrazine-2-carboxylate (in DMSO-d₆) and anticipated inductive effects of the N-methyl group.[3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrazine-H~8.5Singlet1HAromatic proton on the pyrazine ring (H-5)
NH~7.6Broad Singlet1HAmine proton
OCH₃~3.9Singlet3HMethyl ester protons
NCH₃~3.1Doublet3HMethylamino protons
Data Interpretation: ¹H NMR
  • Pyrazine Proton (H-5): The lone proton on the pyrazine ring is expected to appear as a sharp singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the bromine atom.

  • Amine Proton (NH): The proton on the nitrogen of the methylamino group is expected to be a broad singlet due to quadrupole broadening from the nitrogen and exchange with residual water in the solvent. It will likely show coupling to the adjacent methyl protons, resulting in a quartet upon irradiation of the methyl group.

  • Methyl Ester Protons (OCH₃): This will be a sharp singlet, as these protons are not coupled to any other protons in the molecule. Its downfield shift is due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

  • Methylamino Protons (NCH₃): These protons are expected to appear as a doublet due to coupling with the NH proton. The coupling constant (³J) is typically around 5 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~165Ester carbonyl carbon
C-NHCH₃~155Pyrazine carbon attached to the methylamino group (C-3)
C-COOCH₃~145Pyrazine carbon attached to the ester group (C-2)
C-Br~135Pyrazine carbon attached to the bromine (C-6)
C-H~130Pyrazine carbon attached to the proton (C-5)
OCH₃~53Methyl ester carbon
NCH₃~28Methylamino carbon
Experimental Protocol: NMR Spectroscopy[4][6]

A Sample Preparation B Dissolve 5-10 mg in 0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Filter into NMR Tube B->C D Instrument Setup C->D E Lock, Tune, and Shim D->E F Acquisition E->F G Acquire 1H, 13C, and 2D spectra (COSY, HSQC) F->G H Data Processing G->H I Fourier Transform, Phase, and Baseline Correction H->I

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4]

  • Filtering: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[5]

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected to produce the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[7]

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350Medium, SharpN-H StretchSecondary Amine
~3050WeakC-H StretchAromatic C-H
~2950WeakC-H Stretchsp³ C-H (methyl)
~1720Strong, SharpC=O StretchEster
~1600, ~1480Medium-StrongC=C and C=N StretchAromatic Pyrazine Ring
~1250StrongC-O StretchEster
~1100MediumC-N StretchAromatic Amine
Below 800Medium-StrongC-Br StretchAryl Halide
Data Interpretation: IR
  • N-H Stretch: A secondary amine typically shows a single, sharp absorption band in the region of 3300-3500 cm⁻¹.[8] This is a key indicator of the methylamino group.

  • C=O Stretch: The ester carbonyl group will produce a very strong and sharp peak around 1720 cm⁻¹, which is a highly characteristic absorption.[7]

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-O and C-N Stretches: The C-O stretch of the ester and the C-N stretch of the aromatic amine will be present in the fingerprint region (below 1500 cm⁻¹).

  • C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)[1][9][10]
  • Sample and KBr Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[9] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][10] A vacuum can be applied to the die to remove trapped air and moisture.[9]

  • Background Spectrum: Obtain a background spectrum of a pure KBr pellet to account for any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of compound, as it typically keeps the molecule intact.[11][12]

Predicted Mass Spectrum Data (ESI-MS)
m/zIonComments
246/248[M+H]⁺Molecular ion peak (protonated). The two peaks of approximately equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
215/217[M+H - OCH₃]⁺Loss of a methoxy radical from the ester.
187/189[M+H - COOCH₃]⁺Loss of the entire methyl ester group.
Data Interpretation: MS
  • Molecular Ion Peak: The most critical feature will be the protonated molecular ion peak, [M+H]⁺. Due to the presence of a bromine atom, this will appear as a pair of peaks (an isotopic doublet) at m/z 246 and 248, with nearly equal abundance, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[13] This pattern is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule would likely involve the loss of the ester group.[14][15] The loss of the methoxy group (-OCH₃) would result in a fragment at m/z 215/217. The loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 187/189.

A Sample Infusion B Dissolve sample in a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) A->B C Infuse into ESI source via syringe pump B->C D Ionization C->D E High voltage applied to create a fine spray of charged droplets D->E F Desolvation E->F G Solvent evaporates, leading to gas-phase ions F->G H Mass Analysis G->H I Ions are separated based on their mass-to-charge ratio (m/z) H->I J Detection I->J K Ions strike a detector, generating the mass spectrum J->K

Caption: General workflow for ESI-MS analysis.

Experimental Protocol: ESI-MS[11][16]
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent mixture compatible with ESI, such as methanol/water with a small amount of formic acid (0.1%) to facilitate protonation.

  • Infusion: The sample solution is introduced into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets.

  • Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[16]

  • Mass Analysis and Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide is based on predictive analysis and data from a close analog, the principles of spectral interpretation and the experimental protocols described herein are fundamental to the analytical workflow for novel small molecules in a drug discovery and development setting. Each technique offers complementary information, and together they form a powerful toolkit for the modern research scientist.

References

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available from: [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available from: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • Kintek Solution. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available from: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]

  • University of Colorado Boulder. IR: amines. Available from: [Link]

  • AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available from: [Link]

  • Portland Press. NMR Spectra of Simple Heterocycles. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

  • DTIC. High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. Available from: [Link]

  • YouTube. How to Prepare and Run a NMR Sample. Available from: [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Dr. T's Chemistry. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the strategic design of molecular entities that can modulate biological processes with high specificity and efficacy is paramount. Among the diverse chemical scaffolds employed in this endeavor, nitrogen-containing heterocycles, particularly pyrazine derivatives, have garnered significant attention for their versatile chemical reactivity and profound biological activities. This guide focuses on a key exemplar of this class: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate .

With its distinct substitution pattern, this molecule has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its classification as a "Protein Degrader Building Block" by various chemical suppliers underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide aims to provide a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and drug development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 13457-23-3[1]
Melting Point 181.5-183.5 °C
Boiling Point 312.2 ± 42.0 °C (Predicted)
Appearance White to off-white solid
Purity ≥98% (Commercially available)[1]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2]

These properties indicate that this compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage. Its defined melting point range suggests a crystalline nature and high purity, which is critical for reproducible results in subsequent synthetic transformations.

Spectral Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methylamino group, and the methyl ester.

  • Aromatic Proton (C₅-H): A singlet is anticipated in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shift will be influenced by the electronic effects of the adjacent bromo and nitrogen atoms.

  • Methylamino Group (N-CH₃ and N-H): The methyl group will likely appear as a doublet in the upfield region (δ 2.8-3.2 ppm) due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet or a quartet, with its chemical shift being solvent-dependent.

  • Methyl Ester (O-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.

  • Aromatic Carbons: The four carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen and bromine atoms will have distinct chemical shifts.

  • Methylamino Carbon (N-CH₃): The carbon of the methylamino group is expected to be in the upfield region, likely between δ 25-35 ppm.

  • Methyl Ester Carbon (O-CH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated around 1720-1740 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 246.06 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound typically involves a multi-step sequence starting from commercially available pyrazine precursors. While a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyrazine rings.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start Methyl 3-aminopyrazine-2-carboxylate step1 Bromination (e.g., NBS in Acetonitrile) start->step1 intermediate1 Methyl 3-amino-6-bromopyrazine-2-carboxylate step1->intermediate1 step2 Diazotization followed by substitution (Sandmeyer-type reaction) to introduce a chloro or other leaving group at the 3-position intermediate1->step2 intermediate2 Methyl 3-chloro-6-bromopyrazine-2-carboxylate step2->intermediate2 step3 Nucleophilic Aromatic Substitution with Methylamine intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Experimental Causality:

  • Bromination: The initial step involves the electrophilic bromination of Methyl 3-aminopyrazine-2-carboxylate. The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of electron-rich aromatic rings. The amino group at the 3-position activates the pyrazine ring towards electrophilic attack, directing the bromine to the 6-position.

  • Conversion of the Amino Group: To introduce the methylamino group at the 3-position, the existing amino group must first be converted into a suitable leaving group. A standard approach is a Sandmeyer-type reaction, where the amino group is diazotized with a nitrite source (e.g., sodium nitrite in acidic conditions) to form a diazonium salt. This intermediate can then be treated with a halide source (e.g., cuprous chloride) to yield the 3-chloro derivative.

  • Nucleophilic Aromatic Substitution (SₙAr): The final step involves the nucleophilic aromatic substitution of the 3-chloro group with methylamine. The electron-withdrawing nature of the pyrazine ring and the presence of the bromo and carboxylate groups facilitate this reaction. The reaction is typically carried out in a suitable solvent with or without a base to neutralize the HCl generated.

Key Aspects of Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups:

  • The Bromo Group: The bromine atom at the 6-position is a versatile handle for further functionalization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, which is a key strategy in the construction of PROTAC linkers. The electron-deficient nature of the pyrazine ring enhances the reactivity of the bromo group in these transformations.

  • The Methylamino Group: The secondary amine can be a site for acylation or alkylation, allowing for the attachment of linkers or other molecular fragments. Its nucleophilicity can be modulated by the electronic nature of the pyrazine ring.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides another point of attachment for linkers through amide bond formation. Alternatively, it can be reduced to an alcohol or converted to other functional groups.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The primary application of this compound in contemporary drug discovery is as a key intermediate in the synthesis of PROTACs.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile scaffold for the elaboration of the linker and the attachment of either the POI ligand or the E3 ligase ligand.

G cluster_1 General PROTAC Structure and Role of the Pyrazine Building Block poi_ligand POI Ligand linker Linker poi_ligand->linker Attachment Point 1 e3_ligase_ligand E3 Ligase Ligand linker->e3_ligase_ligand Attachment Point 2 pyrazine_core This compound pyrazine_core->linker Incorporated into Linker

Caption: Schematic representation of a PROTAC, highlighting the role of the pyrazine building block.

The bromine atom on the pyrazine ring is typically exploited for a cross-coupling reaction to attach a larger fragment of the linker or one of the ligands. The methylamino and methyl ester groups provide additional handles for chemical modification, allowing for precise control over the length, rigidity, and physicochemical properties of the linker, which are critical for optimal ternary complex formation and subsequent protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not universally available, general guidelines for handling similar halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[2]

For detailed safety information, it is imperative to consult the material safety data sheet provided by the specific supplier.

Conclusion: A Versatile Tool for Innovative Drug Design

This compound represents a quintessential example of a modern chemical building block that is enabling significant advances in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists, particularly those working in the exciting field of targeted protein degradation. As the quest for novel therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • CP Lab Safety. This compound, min 98%, 250 mg. [Link]

  • PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • DIARY directory. This compound. [Link]

  • Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

Sources

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Core Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into the synthesis, characterization, and critical applications of this pyrazine derivative, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold in Drug Discovery

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide range of biological activities, and their unique electronic and steric properties make them attractive components in the design of novel therapeutic agents.[1] In recent years, the strategic functionalization of the pyrazine ring has led to the development of compounds with applications in oncology, infectious diseases, and beyond.

This compound (CAS No. 13457-23-3) has emerged as a key intermediate, particularly noted for its classification as a "Protein Degrader Building Block".[2] This designation points to its utility in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

This guide will provide a detailed examination of this compound, from its synthesis and characterization to its application as a cornerstone in the development of next-generation therapeutics.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. The overall synthetic pathway involves two key transformations: bromination of the pyrazine ring and subsequent methylation of the amino group.

Synthesis of the Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate

The initial step is the selective bromination of Methyl 3-aminopyrazine-2-carboxylate at the 6-position. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol:

  • To a solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable organic solvent (e.g., acetonitrile), add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.

Causality of Experimental Choices:

  • N-bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or unwanted side reactions on the electron-rich pyrazine ring.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

Synthesis of this compound

The final step involves the methylation of the 3-amino group of the precursor. A common and effective method for this transformation is direct alkylation using a methylating agent like methyl iodide in the presence of a non-nucleophilic base.[5]

Experimental Protocol:

  • Dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the amino group.

  • Slowly add methyl iodide (CH₃I) to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Causality of Experimental Choices:

  • Methyl Iodide: A highly reactive and efficient methylating agent.

  • Potassium Carbonate/Sodium Hydride: These bases are used to deprotonate the amino group, making it a more potent nucleophile for the reaction with methyl iodide. The choice of base depends on the desired reactivity and reaction conditions.

  • Polar Aprotic Solvent: Solvents like DMF or acetone are used to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Characterization Data

The structural integrity and purity of this compound should be confirmed using a suite of analytical techniques.

Property Value Reference
CAS Number 13457-23-3[2]
Molecular Formula C₇H₈BrN₃O₂[2]
Molecular Weight 246.06 g/mol [2]
Appearance Expected to be a solid
Purity ≥98% (commercially available)[2]

Spectroscopic Data (Predicted):

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the N-methyl protons (~3.1 ppm), a singlet for the pyrazine ring proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the two methyl carbons are anticipated.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of bromine.

Application in Targeted Protein Degradation

The primary application of this compound is as a versatile building block in the synthesis of PROTACs. Its structure contains several key features that make it highly valuable for this purpose.

PROTAC_Building_Block cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Synthetic Utility in PROTACs MBMP This compound Bromo Bromo Group (Position 6) MBMP->Bromo Methylamino Methylamino Group (Position 3) MBMP->Methylamino Ester Methyl Ester (Position 2) MBMP->Ester Coupling Suzuki or Stille Coupling Site Bromo->Coupling Versatile handle for C-C bond formation Linker_Attachment Linker Attachment Point Methylamino->Linker_Attachment Nucleophilic site for linker conjugation Modification Further Functionalization Ester->Modification Can be hydrolyzed to a carboxylic acid for amide bond formation

Figure 1: Functional group analysis of this compound and its utility in PROTAC synthesis.

Role as a Synthetic Handle

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the attachment of a ligand that will bind to the protein of interest.

Linker Attachment Point

The methylamino group at the 3-position provides a nucleophilic site for the attachment of the linker, which is a critical component of a PROTAC that connects the target protein-binding ligand to the E3 ligase-binding ligand. The linker's length and composition are crucial for the formation of a stable ternary complex and subsequent protein degradation.[3]

Modifiable Ester Group

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be used to form an amide bond, providing another point of attachment for the linker or for further modification of the molecule to optimize its physicochemical properties and biological activity.

PROTAC_Synthesis_Workflow Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki) Start->Step1 Intermediate1 Pyrazine with Protein of Interest (POI) Ligand Step1->Intermediate1 Step2 Linker Attachment Intermediate1->Step2 Intermediate2 Pyrazine-POI Ligand-Linker Conjugate Step2->Intermediate2 Step3 Coupling with E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Figure 2: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Conclusion and Future Perspectives

This compound is a strategically designed chemical entity that holds significant promise for the advancement of targeted protein degradation. Its inherent functionalities provide medicinal chemists with a versatile platform for the modular synthesis of complex PROTAC molecules. As the field of targeted protein degradation continues to evolve and tackle an increasing number of "undruggable" targets, the demand for well-characterized and adaptable building blocks like this pyrazine derivative will undoubtedly grow. Future research will likely focus on exploring the full synthetic potential of this compound and its incorporation into novel PROTAC designs targeting a diverse array of disease-relevant proteins.

References

  • PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

  • Foucher, C., et al. (1993). 3-Amino-1-methylpyrazin-1-ium iodide. Acta Crystallographica Section C: Crystal Structure Communications, 49(11), 1959-1961. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4241. [Link]

  • DIARY directory. This compound. [Link]

  • Google Patents. (1996).
  • Google Patents. (2012). EP2511844A2 - Advanced drug development and manufacturing.
  • Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]

  • CP Lab Safety. This compound, min 98%, 250 mg. [Link]

  • PubChemLite. Methyl 6-bromo-3-chloropyrazine-2-carboxylate (C6H4BrClN2O2). [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Gadd, M. S., et al. (2017). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 60(19), 8269–8280. [Link]

  • Google Patents. (2009).
  • Ren, R. (2023, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Bitesize Bio. [Link]

  • AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Link]

  • Kuneš, J., et al. (2019). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 24(19), 3569. [Link]

  • Koppel, K., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 58-66. [Link]

  • Google Patents. (2006). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone and the use thereof as a pharmaceutical composition.

Sources

A Senior Scientist's Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its pyrazine core, a privileged scaffold in numerous biologically active agents, is adorned with three distinct reactive handles: a C6-bromo substituent ideal for palladium-catalyzed cross-coupling reactions, a methylamino group at the C3 position, and a methyl ester at the C2 position. This trivalent functionality allows for sequential and site-selective modifications, making it an exemplary starting point for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide provides an in-depth analysis of the compound's properties, core reactivity, and its application in the synthesis of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, complete with detailed experimental protocols.

Introduction to a Privileged Scaffold

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] The nitrogen atoms act as hydrogen bond acceptors and enhance the molecule's solubility and metabolic stability, making the pyrazine scaffold a frequent choice in drug design.[1] this compound, hereafter referred to as 1 , capitalizes on this privileged core by presenting orthogonal chemical functionalities that enable precise, stepwise synthetic diversification.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of compound 1 are summarized below.

PropertyValueReference
CAS Number 13457-23-3[2][3][4][5]
Molecular Formula C₇H₈BrN₃O₂[5]
Molecular Weight 246.06 g/mol [5]
IUPAC Name This compound[4]
Canonical SMILES O=C(OC)C1=NC(Br)=CN=C1NC[5]
Appearance Typically a solid (e.g., white powder)[2]
Purity Commercially available with ≥98% purity[4]
The Strategic Importance of Trivalent Functionality

The utility of compound 1 stems from the distinct reactivity of its three functional groups:

  • The C6-Bromo Handle: This is the primary site for introducing molecular complexity. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • The C3-Methylamino Group: This secondary amine can serve as a nucleophile or be further functionalized. More importantly, it acts as a key pharmacophoric element, often engaging in crucial hydrogen-bonding interactions within the active site of a biological target, such as the hinge region of a kinase.

  • The C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides. Amides are prevalent in drug molecules, providing metabolic stability and additional hydrogen bonding opportunities.

Synthesis and Core Reactivity Profile

A robust and scalable synthesis is crucial for any building block. Compound 1 can be prepared through a logical, multi-step sequence starting from more fundamental pyrazine precursors.

Synthesis of the Building Block

A plausible and efficient synthesis of this compound (1 ) begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. The synthesis proceeds in two key steps: bromination followed by a selective nucleophilic substitution.

A related transformation, the bromination of Methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate, has been reported with high yield.[6] A similar strategy can be envisioned starting from a dibrominated precursor. The synthesis commences with Methyl 3,6-dibromopyrazine-2-carboxylate (2 ), which undergoes a selective nucleophilic aromatic substitution (SNAr) with methylamine. The greater electrophilicity of the C3 position, influenced by the adjacent electron-withdrawing ester, facilitates a regioselective reaction.

Synthesis_of_Building_Block cluster_0 Synthetic Pathway start Methyl 3,6-dibromopyrazine-2-carboxylate (2) reagent1 Methylamine (MeNH2) Base (e.g., DIPEA) Solvent (e.g., THF) product This compound (1) reagent1->product Selective SNAr

Caption: Proposed synthesis of the target building block via selective amination.

The C6-Bromo Handle: A Gateway to Complexity

The C-Br bond at the 6-position is the workhorse of this building block, enabling its use in the two most powerful cross-coupling reactions in modern organic synthesis.

This reaction is the premier method for forming biaryl and heteroaryl-aryl structures.[7][8] It involves the palladium-catalyzed reaction of the aryl bromide (1 ) with an organoboron species (e.g., a boronic acid or ester). The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[7][9]

This reaction provides a direct route to synthesize aryl amines from aryl halides.[10] It is indispensable for installing amine-containing side chains, which are critical for interacting with biological targets and tuning physicochemical properties. The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with the aryl bromide.[10][11]

Core_Reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound (1) suzuki_reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) start->suzuki_reagents C-C Formation buchwald_reagents Amine (R'-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) start->buchwald_reagents C-N Formation suzuki_product Methyl 6-aryl-3-(methylamino)pyrazine-2-carboxylate suzuki_reagents->suzuki_product buchwald_product Methyl 6-(arylamino)-3-(methylamino)pyrazine-2-carboxylate buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions enabled by the C6-bromo handle.

Application in Synthesis: A Case Study in GSK-3β Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein.[2][12] Consequently, the development of potent and selective GSK-3β inhibitors is a major goal in neurodegenerative disease research.[12][13] A seminal paper by Berg et al. in the Journal of Medicinal Chemistry details the discovery of a series of potent pyrazine-based GSK-3β inhibitors, providing an excellent case study for the application of building blocks like 1 .[2][12]

Synthetic Strategy Overview

The synthesis of the pyrazine-based GSK-3β inhibitors leverages the reactivity of the C6-bromo handle on a scaffold analogous to compound 1 . The general strategy involves:

  • Core Synthesis: Preparation of the functionalized pyrazine core.

  • Suzuki Coupling: Introduction of a substituted aryl group at the C6 position.

  • Amidation: Conversion of the C2-ester into a desired amide to complete the pharmacophore.

GSK3_Workflow A Start: Building Block (1) B Step 1: Suzuki Coupling (Install Aryl Group at C6) A->B C Intermediate: 6-Aryl Pyrazine Ester B->C D Step 2: Ester Hydrolysis (e.g., LiOH) C->D E Intermediate: 6-Aryl Pyrazine Carboxylic Acid D->E F Step 3: Amide Coupling (e.g., HATU, Amine) E->F G Final Product: Potent GSK-3β Inhibitor F->G

Caption: General workflow for the synthesis of pyrazine-based GSK-3β inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromopyrazine building block, adapted from methodologies reported for similar heterocyclic systems.[10][14] This self-validating protocol includes reagent quantities, reaction conditions, workup, and purification.

Objective: To synthesize Methyl 6-(4-methoxyphenyl)-3-(methylamino)pyrazine-2-carboxylate.

Materials:

  • This compound (1 ) (1.0 equiv, e.g., 246 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, e.g., 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 58 mg, 0.05 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv, e.g., 425 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (10:1 mixture, e.g., 11 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1 ), 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Add ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield would be in the moderate to good range (60-85%) based on similar reported reactions.[10]

Conclusion and Future Outlook

This compound represents an exemplary modern building block. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point into the synthesis of complex, high-value molecules. The demonstrated application in the synthesis of potent kinase inhibitors for neurodegenerative diseases underscores its significance. As drug discovery continues to explore complex chemical space, the demand for such versatile, well-characterized, and strategically designed building blocks will only increase. Future work will likely see this and similar pyrazine scaffolds applied to an even broader range of biological targets, further cementing their role as privileged structures in medicinal chemistry.

References

  • Berg, S., Bergh, M., Hellberg, S., Högdin, K., Lo-Alfredsson, Y., Söderman, P., von Berg, S., Weigelt, T., Ormö, M., Xue, Y., Tucker, J., Neelissen, J., Jerning, E., Nilsson, Y., & Bhat, R. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry, 55(21), 9107–9119. [Link]

  • ResearchGate. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Retrieved January 5, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved January 5, 2026, from [Link]

  • Khan, A., Al-Dhfyan, A., Al-Harrasi, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6293. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Khan, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7041. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved January 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 13(40), 28243-28247. [Link]

Sources

The Strategic Role of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics, particularly in the realm of oncology and infectious diseases. This guide delves into the specifics of a particularly valuable derivative: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. We will explore its synthesis, chemical reactivity, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of its potential in crafting next-generation medicines.

Physicochemical Properties and Strategic Importance

This compound is a substituted pyrazine derivative with the molecular formula C₇H₈BrN₃O₂ and a molecular weight of 246.06 g/mol . Its structure is characterized by a pyrazine core functionalized with a bromine atom, a methylamino group, and a methyl ester. Each of these substituents plays a crucial role in the molecule's utility as a drug discovery building block.

PropertyValueSource
Molecular Formula C₇H₈BrN₃O₂Commercial Supplier Data
Molecular Weight 246.06 g/mol Commercial Supplier Data
CAS Number 13457-23-3Commercial Supplier Data
Appearance Off-white to yellow solidCommercial Supplier Data
Classification Protein Degrader Building BlockCommercial Supplier Data

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl or heteroaryl substituents. The methylamino group can be a key pharmacophoric element or a site for further derivatization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, a cornerstone of medicinal chemistry. This trifecta of reactive sites makes this compound a powerful scaffold for the rapid generation of compound libraries for high-throughput screening.

Synthetic Pathways: A Proposed Retrosynthetic Analysis

Retrosynthesis of this compound target This compound intermediate1 Methyl 3-amino-6-bromopyrazine-2-carboxylate target->intermediate1 N-Methylation intermediate2 3-Amino-6-bromopyrazine-2-carboxylic acid intermediate1->intermediate2 Esterification starting_material 3-Aminopyrazine-2-carboxylic acid intermediate2->starting_material Bromination

Caption: A proposed retrosynthetic pathway for this compound.

Step-by-Step Proposed Synthesis

Step 1: Bromination of 3-Aminopyrazine-2-carboxylic acid

The synthesis would commence with the regioselective bromination of commercially available 3-aminopyrazine-2-carboxylic acid. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). The electron-donating amino group directs the bromination to the adjacent C6 position.

Step 2: Esterification to Methyl 3-amino-6-bromopyrazine-2-carboxylate

The resulting 3-amino-6-bromopyrazine-2-carboxylic acid can be converted to its methyl ester via Fischer esterification.[3] This involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[3]

Step 3: N-Methylation of the Amino Group

The final step involves the selective N-methylation of the 3-amino group. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a mild base to neutralize the acid generated during the reaction. Care must be taken to control the reaction conditions to avoid over-methylation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The pyrazine core is a well-established scaffold for the development of protein kinase inhibitors.[2][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][5]

Role as a Building Block for Kinase Inhibitors

This compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and binding to the hinge region of the kinase active site. The substituents at the 3, 5, and 6 positions can be systematically varied to explore the chemical space around the ATP-binding pocket, optimizing potency and selectivity.

Kinase Inhibitor Synthesis Workflow start This compound step1 Suzuki/Buchwald-Hartwig Coupling (Introduce R1 at C6) start->step1 step2 Amide Coupling (Introduce R2 at C2) step1->step2 library Library of Kinase Inhibitors step2->library

Caption: Workflow for generating a kinase inhibitor library from the target compound.

Experimental Protocol: Suzuki Coupling for R¹ Diversification

  • To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added the desired boronic acid or boronate ester (1.1-1.5 eq) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is added (0.05-0.1 eq).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C6-arylated or heteroarylated pyrazine derivative.

Potential in the Development of PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The versatile functional handles of this pyrazine derivative make it an attractive scaffold for linking a target-binding moiety (warhead) to an E3 ligase-binding ligand.

Structure-Activity Relationship (SAR) Insights from Related Pyrazine Derivatives

Studies on related 3-aminopyrazine-2-carboxamide derivatives have provided valuable insights into the structure-activity relationships of this class of compounds. For instance, research on derivatives as potential FGFR inhibitors has shown that modifications at the C6 position via Suzuki coupling significantly impact potency and selectivity.[6] Furthermore, the nature of the substituent on the carboxamide at the C2 position is critical for interaction with the solvent-exposed region of the kinase active site.[6] These findings underscore the importance of the synthetic versatility of this compound, which allows for systematic exploration of these key positions.

Conclusion and Future Outlook

This compound is a strategically important and versatile building block in modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. While its direct application in the synthesis of an approved drug is yet to be widely reported, the established biological significance of the pyrazine scaffold and the growing interest in targeted protein degradation suggest a promising future for this compound and its derivatives. As our understanding of the molecular drivers of disease continues to expand, the demand for well-designed, synthetically accessible building blocks like this compound will undoubtedly increase, solidifying its place in the medicinal chemist's toolbox.

References

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). NIH. Retrieved January 6, 2026, from [Link]

  • Pyrazine kinase inhibitors. (n.d.). Google Patents.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Pyrazine kinase inhibitors. (n.d.). Google Patents.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed. Retrieved January 6, 2026, from [Link]

  • Pyridine and pyrazine derivatives as protein kinase modulators. (n.d.). Google Patents.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

Methodological & Application

"Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate" in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Suzuki Cross-Coupling Reactions

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its electron-deficient nature imparts unique electronic properties and provides vectors for molecular interactions.[2][3] The strategic functionalization of the pyrazine ring is therefore a critical task in drug discovery and development. Among the most robust and versatile methods for creating carbon-carbon bonds on such heterocyclic systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

This guide focuses on This compound , a highly functionalized and valuable building block. The presence of the bromo substituent provides a reactive handle for Suzuki coupling, while the ester and methylamino groups offer points for further derivatization or can act as key pharmacophoric features. Understanding the nuances of its reactivity in Suzuki coupling is essential for researchers aiming to leverage this substrate for the synthesis of complex molecular targets. This document provides a detailed exploration of the reaction mechanism, optimized protocols, and key considerations for achieving high-yield, reproducible results.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is paramount and directly influences the efficiency of each step, particularly when using electron-deficient heteroaryl halides like our target substrate.

The generally accepted mechanism proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine substrate. The electron-deficient character of the pyrazine ring facilitates this step, making even less reactive C-Cl bonds viable, and C-Br bonds particularly susceptible to this reaction.[3] This forms a square planar Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is critically dependent on the base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product substrate R¹-X (Pyrazine-Br) substrate->pd_ox boronic R²-B(OH)₂ boronic->pd_trans base Base (e.g., K₂CO₃) base->boronic activates

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Experimental Protocols & Optimization

Successful Suzuki coupling of this compound requires careful selection of reaction parameters. Below are two detailed protocols: a standard thermal method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol provides a robust baseline for coupling with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), the desired boronic acid (0.6 mmol, 1.2 eq), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of a biphasic system is common, where the aqueous phase dissolves the base and the organic phase dissolves the coupling partners and catalyst.[8][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (e.g., 25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly advantageous for high-throughput synthesis in a drug discovery context.[10]

Materials:

  • Same as Protocol 1, but use a dedicated microwave synthesis vial.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), base (1.0 mmol), and palladium catalyst (0.0125 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 100-140 °C for 15-45 minutes.[10]

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Workflow setup 1. Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat Reaction (Thermal or Microwave) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow for Suzuki cross-coupling.

Optimization Parameters: A Guide for Researchers

While the protocols above are robust, optimization is often necessary to maximize yield and purity. The following table outlines key parameters and provides rationale for their selection.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice for many systems.[9][11] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) used with a precursor like Pd₂(dba)₃ or Pd(OAc)₂ can improve efficiency by promoting the rate-limiting oxidative addition and reductive elimination steps.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is not merely a proton scavenger; it is essential for activating the boronic acid.[6][7] K₂CO₃ is a cost-effective and generally effective choice.[10] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is often used in difficult couplings and can sometimes prevent side reactions like protodeboronation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe solvent system must solubilize both the organic and inorganic components. Dioxane/water is a versatile and widely used system.[10][11] The ratio can be adjusted to optimize solubility and reaction rate. Anhydrous conditions can be used with bases like KF but are less common.[7]
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate. Microwave heating allows for rapid access to higher temperatures in sealed vessels, accelerating the reaction significantly.[10] However, excessive heat can lead to catalyst decomposition or side reactions.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronate estersBoronate esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation than the corresponding boronic acids, making them an excellent alternative for sensitive substrates.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure the catalyst is active (use a fresh bottle or a pre-catalyst). Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Increase the reaction temperature or switch to microwave heating.
Protodeboronation Presence of excess water or protic sources; Base is too strong or reaction time is too long.Use a boronate ester instead of a boronic acid. Minimize water content or use a milder base (e.g., K₂CO₃). Reduce reaction time.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Ensure the reaction vessel is thoroughly purged with an inert gas before heating. Use properly degassed solvents.
Recovery of Starting Material Poor oxidative addition.Switch to a more active catalyst system with more electron-rich and bulky ligands (e.g., a Buchwald-type ligand).

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • Benchchem. (n.d.). Synthesis of Pyrazine-Based Conjugated Polymers Using 2,5-Diiodopyrazine: Application Notes and Protocols.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • Sperry, J. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4968.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311.
  • Gomes, P.A.G., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Samanta, S., et al. (2020). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Chemistry – An Asian Journal, 15(15), 2356-2363.
  • Dam, J.H., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3257-3268.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • Benchchem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, 52(41), 6777-6792.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazines in Drug Discovery

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazine core.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate with a variety of boronic acids. This guide will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction's success hinges on the careful selection of the palladium catalyst, ligands, base, and solvent system.[2]

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R²-B(OR)₂ (activated by base) PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition: This is often the rate-determining step.[5] The electron-deficient nature of the pyrazine ring in "this compound" facilitates this step. The choice of a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is crucial.

  • Transmetalation: The role of the base is paramount in this step. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids or to maximize yields.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water 4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system like dioxane/water, ensure the water is also degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive coupling partners.

Materials:

  • Same as Protocol 1.

  • Microwave reaction vial with a stir bar.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Expected Outcomes with Various Boronic Acids

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids, based on literature precedents with similar substrates.[6]

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane1001270-85
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90875-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane1001265-80
43-Thienylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901060-75
52-Naphthylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene1101660-75
64-Acetylphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (2.0)1,4-Dioxane1001255-70

Note: Yields are indicative and may vary depending on the precise reaction conditions and the purity of the reagents.

Experimental Workflow Visualization

The general workflow for the Suzuki-Miyaura coupling is depicted below.

Experimental_Workflow Reagents 1. Reagent Preparation - Substrate - Boronic Acid - Catalyst - Base Setup 2. Reaction Setup (under inert atmosphere) Reagents->Setup Reaction 3. Reaction (Thermal or Microwave) Setup->Reaction Workup 4. Work-up - Extraction - Washing Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following self-validating measures should be implemented:

  • Purity of Starting Materials: The purity of this compound and the boronic acids is critical. Impurities can inhibit the catalyst and lead to lower yields.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the degradation of the phosphine ligands and the palladium catalyst. A properly executed evacuation and backfilling procedure is essential.

  • Anhydrous Solvents: Water can interfere with the reaction, particularly in the transmetalation step. Using anhydrous solvents is highly recommended, although some protocols benefit from a controlled amount of water.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is vital to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazines. The protocols and insights provided in this application note offer a solid foundation for the successful coupling of this compound with a diverse range of boronic acids. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel pyrazine derivatives for applications in drug discovery and materials science.

References

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(15), 5124-5127. [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, J., et al. (2021). Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. Chemical Communications, 57(84), 10962-10965. [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accounts of Chemical Research, 56(3), 235-246. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. [Link]

  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

  • Palomo, L. L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

  • Heriot-Watt Research Portal. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids. [Link]

  • ACS Publications. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3449-3466. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core as a Privileged Scaffold in Drug Discovery

The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. Its electron-deficient nature not only imparts specific physicochemical properties but also provides a handle for a variety of chemical transformations.[1] The title compound, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate , is a highly functionalized building block poised for diversification. The strategic placement of a bromo substituent, a methylamino group, and a methyl ester allows for selective and orthogonal derivatization, making it an invaluable intermediate for constructing libraries of complex molecules in drug discovery programs.

This guide provides detailed application notes and step-by-step protocols for three key palladium-catalyzed cross-coupling reactions for the derivatization of this pyrazine core: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkynyl) bond formation.

Understanding the Reactivity of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature has two major consequences for its reactivity in cross-coupling reactions:

  • Facile Oxidative Addition: The electron-deficient C-Br bond at the 6-position is highly susceptible to oxidative addition to a Palladium(0) catalyst, often proceeding under milder conditions than electron-rich aromatic systems.

  • Ligand Choice is Critical: The pyrazine nitrogens can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of a suitable ligand is paramount to shield the metal center and facilitate the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote high catalytic turnover.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it ideal for synthesizing bi-aryl and heteroaryl-aryl structures.[2][3]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the bromopyrazine to a Pd(0) complex. This is followed by transmetalation of the organoboron species (facilitated by a base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OH)2 + Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Product Transmetalation Complex->Product

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Synthesis of Methyl 6-aryl-3-(methylamino)pyrazine-2-carboxylate

This protocol is adapted from procedures for structurally similar 3-aminopyrazine-2-carboxamide derivatives.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of aryl halides and boronic acids.
Ligand dppf (in precatalyst)Provides a good balance of steric bulk and electron-donating properties.
Base Na₂CO₃A moderately strong inorganic base, effective and generally well-tolerated.
Solvent 1,4-Dioxane/Water (4:1)The aqueous component aids in dissolving the base and boronic acid.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.[7]

Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation (Base) Palladium Amido Complex->Pd(0)L2 Reductive Elimination Product Product Palladium Amido Complex->Product

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol: Synthesis of Methyl 6-amino-3-(methylamino)pyrazine-2-carboxylate Derivatives

This protocol is based on general procedures for the amination of bromo-heterocycles.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • In a separate vessel, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Transfer the catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient coupling.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA common, non-polar solvent for this reaction.
Temperature 80-110 °CBalances reaction rate with potential for substrate/product decomposition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of conjugated systems.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. Reductive elimination then yields the aryl-alkyne product. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination to a Cu(I) salt to form the reactive copper-acetylide.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Br) Pd(II)-Alkyne Pd(II)-Alkyne Pd(II) Complex->Pd(II)-Alkyne Transmetalation (from Cu Cycle) Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Product Product Pd(II)-Alkyne->Product Alkyne Alkyne Cu(I)-Acetylide Cu(I)-Acetylide Alkyne->Cu(I)-Acetylide Base, Cu(I) Cu(I)-Acetylide->Pd(II) Complex To Pd Cycle

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Protocol: Synthesis of Methyl 6-alkynyl-3-(methylamino)pyrazine-2-carboxylate

This protocol is adapted from procedures for the Sonogashira coupling of bromo-pyridines and other electron-deficient heterocycles.[11]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A standard, reliable palladium catalyst for Sonogashira reactions.
Co-catalyst CuIEssential for the formation of the copper-acetylide intermediate.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and a solvent.
Solvent THFCo-solvent to ensure solubility of the starting material.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this activated substrate.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in pharmaceutical and materials science research. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a powerful toolkit for its derivatization. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of pyrazine-based molecules for further investigation.

References

  • Králʼová, K., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(11), 3354. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(21), 16056–16075. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic & Biomolecular Chemistry, 16(43), 8017-8033. Available at: [Link]

  • Vesela, V., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(16), 4967. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Reid, D. G., et al. (2017). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 356(6342), 1059-1063. Available at: [Link]

  • Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Nandurkar, N. S., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(52), 17961–17964. Available at: [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Available at: [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517–6567. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Engle, K. M., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(12), 11526–11531. Available at: [Link]

  • Riera, A., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(15), 9891–9899. Available at: [Link]

  • Wiest, O., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(42), 13788-13792. Available at: [Link]

  • Riera, A., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. Available at: [Link]

  • Kananavicius, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. Available at: [Link]

  • Carretero, J. C., et al. (2009). Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives. Angewandte Chemie International Edition, 48(24), 4471–4475. Available at: [Link]

  • Wang, J., et al. (2015). Palladium(II)-Catalyzed Direct Conversion of Methyl Arenes into Aromatic Nitriles. Angewandte Chemie International Edition, 54(28), 8230-8234. Available at: [Link]

Sources

Experimental procedure for "Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Synthesis

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. Pyrazine scaffolds are privileged structures in medicinal chemistry, and this particular building block offers a strategic platform for molecular elaboration. This document details the physicochemical properties, safety protocols, and step-by-step experimental procedures for its application in cornerstone cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. The causality behind procedural choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Strategic Importance

Pyrazine derivatives are integral to modern pharmacology, forming the core of numerous approved therapeutics. Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores. This compound (CAS No. 13457-23-3) is a highly functionalized building block designed for efficient molecular diversification.[1] The molecule features three key points for chemical modification: an ester for amide formation, a secondary amine for further substitution, and a strategically placed bromine atom on the pyrazine ring. The bromine atom is particularly valuable as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.

This guide focuses on leveraging the bromo-substituent for two of the most powerful reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Mastery of these protocols allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful and safe application.

PropertyValueSource
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 13457-23-3[1]
Appearance Solid (Typical)
Purity ≥98%[1]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark[2]
Safety and Hazard Information

This compound must be handled by trained professionals in a well-ventilated chemical laboratory. Adherence to standard safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[3][4]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

  • First Aid:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

    • IF ON SKIN: Wash with plenty of soap and water.[3][4]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of the pyrazine ring is primed for palladium-catalyzed cross-coupling. This section provides detailed protocols for two key transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron species.[5][6] Its functional group tolerance and the low toxicity of boron reagents make it a preferred method in pharmaceutical synthesis.[7]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex (Ar-Pd(II)-Br)L_n pd0->ox_add  Ar-Br ox_add->pd0 trans Transmetalation Complex (Ar-Pd(II)-R')L_n ox_add->trans  R'-B(OR)₂  Base trans->pd0 product Ar-R' trans->product Reductive Elimination caption_node Catalytic cycle for Suzuki-Miyaura coupling.

Catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 6-Aryl-3-(methylamino)pyrazine-2-carboxylate

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Suzuki_Workflow start 1. Reagent Setup degas 2. Degas Mixture (Argon Purge) start->degas catalyst 3. Add Catalyst/Ligand degas->catalyst heat 4. Heat to 90°C (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup (Cool, Dilute, Extract) heat->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization (NMR, MS) purify->end

Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

CompoundM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound246.061.01.0246 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄ (Tetrakis)1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[9]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes to degas the mixture. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mol%).[9]

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[10][11]

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling. It involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][12] The choice of ligand is crucial for reaction efficiency and scope.[10]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex (Ar-Pd(II)-Br)L_n pd0->ox_add  Ar-Br ox_add->pd0 amido_complex Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n ox_add->amido_complex  HNR'R''  Base amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination caption_node Catalytic cycle for Buchwald-Hartwig amination.

Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of Methyl 6-Amino-3-(methylamino)pyrazine-2-carboxylate Derivatives

This protocol provides a general method using a primary or secondary amine as the coupling partner.

Buchwald_Workflow start 1. Reagent Setup (Glovebox Recommended) catalyst 2. Add Pd₂(dba)₃, Ligand, and Base start->catalyst reagents 3. Add Substrate and Amine catalyst->reagents solvent 4. Add Solvent and Seal Vessel reagents->solvent heat 5. Heat to 100°C (Monitor by TLC/LC-MS) solvent->heat workup 6. Aqueous Workup (Filter, Dilute, Extract) heat->workup purify 7. Purification (Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents

CompoundM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound246.061.01.0246 mg
Amine (R¹R²NH)Varies1.21.2Varies
Pd₂(dba)₃915.720.020.0218 mg
Xantphos578.680.040.0423 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (Anhydrous)---10 mL

Step-by-Step Procedure

  • Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction vial or Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine in the catalytic cycle.[13]

  • Reagent Addition: Add this compound (246 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent and Sealing: Remove the vial from the glovebox, add anhydrous toluene (10 mL) via syringe, and securely seal the vessel.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Product Characterization

The identity and purity of the final products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Successful coupling is often indicated by the appearance of new aromatic signals and the disappearance of the starting material's characteristic resonances.[9][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[14]

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemistry. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable foundation for accessing a wide array of novel pyrazine derivatives. By understanding the mechanistic principles and procedural details, researchers can effectively utilize this reagent to accelerate their discovery programs.

References

  • This compound - DIARY directory. (n.d.).
  • This compound, min 98%, 250 mg - CP Lab Safety. (n.d.).
  • Safety Data Sheet. (2024-12-19).
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (n.d.). NIH. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. Retrieved from [Link]

Sources

Application & Protocol: High-Purity Isolation of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate and its structural analogs using silica gel column chromatography. Pyrazine carboxylate derivatives are critical heterocyclic scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. Achieving high purity of these intermediates is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices, from stationary and mobile phase selection to advanced troubleshooting. It is designed for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible purification strategy.

Introduction: The Central Role of Pyrazine Scaffolds

Pyrazine derivatives are a cornerstone of medicinal chemistry, prized for their unique electronic properties and ability to engage in diverse biological interactions. The target molecule, this compound, contains several key functional groups—a halogen for cross-coupling, an amino group for hydrogen bonding, and a methyl ester—making it a versatile intermediate for building complex molecular architectures.[1] The presence of these polar functional groups dictates the molecule's chromatographic behavior and necessitates a carefully optimized purification strategy to separate it from reaction byproducts and starting materials.

This document outlines a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for method development and culminating in a scalable flash column chromatography protocol.

Analyte Profile & Chromatographic Considerations

A fundamental understanding of the target molecule's physicochemical properties is the foundation of any successful separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈BrN₃O₂[2]
Molecular Weight246.06 g/mol [2]
AppearanceOff-white to yellow solid[3]
PolarityModerately PolarInferred from structure
Key Functional GroupsPyrazine Ring, Bromo, Methylamino, Methyl EsterN/A

The molecule's polarity is driven by the nitrogen atoms in the pyrazine ring, the amino group capable of hydrogen bonding, and the ester moiety. This makes Normal-Phase Chromatography (NPC) the logical first choice for purification.[4][5] In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar analytes, like our target compound, will interact strongly with the stationary phase, leading to longer retention times, while non-polar impurities will elute more quickly.[6]

Figure 1: Decision logic for selecting the appropriate chromatography mode.

The Cornerstone of Success: Method Development with TLC

Attempting column chromatography without preliminary TLC analysis is inefficient and wasteful. TLC is an indispensable tool for rapidly screening solvent systems and predicting the separation achievable on a column.[7][8] The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.3 for the target compound.[8] This Rf value ensures the compound moves down the column at an optimal rate, allowing for effective separation from impurities.

Protocol 3.1: TLC Solvent System Screening
  • Preparation: Obtain a TLC plate (silica gel 60 F254). Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin line.

  • Eluent Systems: Prepare a series of mobile phases with varying polarity in TLC chambers. A common starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

  • Development: Place the TLC plate in a chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Rf for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Adjust the ratio of polar to non-polar solvent until the Rf of the desired product is in the target range of 0.2-0.3.

Table 2: Example of TLC Solvent System Optimization

TrialMobile Phase (Hexane:EtOAc)Product RfObservation
190:100.05Too much retention. Increase polarity.
270:300.25Optimal. Good separation from impurities at Rf 0.1 and 0.5.
350:500.60Elutes too quickly. Decrease polarity.

Full Protocol: Flash Column Chromatography Purification

This protocol is designed for purifying 100 mg to 5 g of crude material. The scale can be adjusted by changing the column size and solvent volumes.[9]

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Packing 2. Column Packing (Wet Slurry) TLC->Packing Loading 3. Sample Loading (Dry Method) Packing->Loading Elution 4. Elution (Isocratic/Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Monitor 6. TLC Monitoring of Fractions Collection->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Removal Combine->Evap Pure Pure Compound Evap->Pure

Figure 2: Step-by-step workflow for the purification of pyrazine derivatives.

Step 1: Column Preparation
  • Select Column: Choose a glass column of appropriate size. For 1 g of crude material, a column with a 4-5 cm diameter is suitable.

  • Select Stationary Phase: Use silica gel (e.g., 230-400 mesh, 60 Å pore size). The amount of silica should be 50-100 times the weight of the crude sample.[8]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase determined by TLC (e.g., 90:10 Hexane:EtOAc).

  • Pack Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Equilibrate: Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the solvent level meets the top of the sand layer. Do NOT let the column run dry.

Step 2: Sample Loading (Dry Loading Recommended)

Dry loading is superior for compounds that may have limited solubility in the mobile phase, preventing precipitation and ensuring a uniform starting band.

  • Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add 2-3 times the sample weight of silica gel to this solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column.

Step 3: Elution
  • Begin Elution: Carefully add the mobile phase determined from your TLC analysis (e.g., 70:30 Hexane:EtOAc) to the column.

  • Apply Pressure: Use gentle positive pressure from an air or nitrogen line to achieve a steady flow rate. A flow rate where individual drops are just about to form a continuous stream is often effective.

  • Gradient (Optional): If separation between the product and a closely-eluting impurity is poor, a shallow gradient can be employed. This involves gradually increasing the proportion of the polar solvent (e.g., increasing from 30% EtOAc to 40% EtOAc over several column volumes).

Step 4: Fraction Collection and Analysis
  • Collect Fractions: Begin collecting fractions in test tubes or vials as soon as the solvent starts to elute from the column.

  • Monitor with TLC: Periodically, spot every few fractions onto a single TLC plate to track the elution of compounds. This allows you to precisely identify which fractions contain your pure product.

  • Combine and Isolate: Once the elution is complete, combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Troubleshooting Guide

Table 3: Common Column Chromatography Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation Mobile phase is too polar (all compounds elute together). Column was overloaded. Flow rate is too high.Decrease mobile phase polarity. Use a larger column or less sample. Reduce the pressure and flow rate.
Cracked/channeled silica bed Column was packed improperly or ran dry.The run is likely compromised. Repack the column carefully, ensuring no air is introduced.
Streaking on TLC Sample is acidic/basic and interacting strongly with silica. Sample is overloaded on the TLC plate.Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. Dilute the sample before spotting on the TLC plate.

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of this compound derivatives. By integrating systematic TLC-based method development with a carefully executed flash chromatography protocol, researchers can consistently achieve high levels of purity essential for applications in drug discovery and development. The principles and techniques described herein are broadly applicable to a wide range of moderately polar organic molecules, serving as a reliable guide for synthetic and medicinal chemists.

References

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • Various Authors. (2017). What is the difference between normal liquid chromatography and reversed-phase.... Quora.
  • uHPLCs. (2024). Normal vs Reverse Phase Chromatography Column 101.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. PubChem. Retrieved January 6, 2026, from [Link]

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?.
  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved January 6, 2026, from [Link]

  • Sorbead India. (n.d.). Column Chromatography For The Pharmaceutical Industry. Retrieved January 6, 2026, from [Link]

  • De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved January 6, 2026, from [Link]

  • Patsnap. (2024). How to Scale Up Chromatography for Industrial Bioproduction. Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved January 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved January 6, 2026, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2019). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved January 6, 2026, from [Link]

  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved January 6, 2026, from [Link]

  • University of Hyderabad. (n.d.). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. Shodhganga. Retrieved January 6, 2026, from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved January 6, 2026, from [Link]

  • BioPharm International. (2004). Using Volumetric Flow to Scaleup Chromatographic Processes. Retrieved January 6, 2026, from [Link]

  • DIARY directory. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved January 6, 2026, from [Link]

Sources

Application of "Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate" in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Cancer Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of "this compound" as a novel anti-cancer agent. While direct, extensive research on this specific molecule is emerging, this guide synthesizes data from structurally related pyrazine derivatives to propose a mechanism of action and provide detailed protocols for its investigation as a kinase inhibitor.[1][2][3][4]

Introduction: The Promise of Pyrazine Derivatives in Oncology

Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[2][3][4] These heterocyclic compounds are integral to the development of targeted cancer therapies due to their ability to interact with a variety of biological targets, including protein kinases.[1] The unique chemical properties of the pyrazine ring allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] this compound is a compound of interest due to its structural features that suggest potential as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment.

Proposed Mechanism of Action: A Hypothetical Kinase Inhibitor

Based on the structure of this compound and the known activities of similar pyrazine-based molecules, we hypothesize that this compound acts as a competitive inhibitor of a key oncogenic protein kinase.[1] Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.[5][6]

A plausible signaling pathway that could be targeted by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibitor Methyl 6-bromo-3-(methylamino) -pyrazine-2-carboxylate Inhibitor->PI3K Hypothesized Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols: A Roadmap for Investigation

To validate the anti-cancer potential and elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Evaluation

The initial step is to determine if the compound indeed inhibits kinase activity.[5] This can be achieved through various high-throughput screening formats.[7][8][9]

  • Objective: To assess the inhibitory activity of the compound against a panel of cancer-related kinases.

  • Principle: Measure the reduction in kinase activity in the presence of the test compound. This can be done using methods like radiometric assays, fluorescence-based assays, or mobility shift assays.[5][9]

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.

    • Assay Plate Setup: Add the assay buffer, kinase, and test compound to a 384-well plate.

    • Incubation: Incubate the plate to allow the compound to bind to the kinase.

    • Initiate Reaction: Add a mixture of substrate and ATP to start the kinase reaction.

    • Reaction Termination: Stop the reaction after a defined period.

    • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).[9]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[5]

This assay is fundamental for determining the cytotoxic effects of the compound on cancer cell lines.[10][11][12]

  • Objective: To measure the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1][11][13]

    • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, or 72 hours.[1]

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[10][11]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the in vitro MTT cell viability assay.

In Vivo Evaluation

To assess the anti-tumor efficacy of the compound in a living organism, a xenograft model using immunodeficient mice is the gold standard in preclinical cancer research.[14][15][16][17]

  • Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.[18]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and treated with the test compound.[15][16]

  • Protocol:

    • Cell Preparation: Culture and harvest a sufficient number of human cancer cells (e.g., HT1080, MDA-MB-231).[18] Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 5 x 10^7 cells/mL.[14]

    • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]

    • Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor volume 2-3 times per week using calipers.[14] The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[14]

    • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection) and a vehicle control according to a defined schedule.[18]

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study.[14]

    • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the described experiments for a promising pyrazine-based kinase inhibitor.

Assay Parameter Value Cell Line/Target
Kinase Inhibition IC5050 nMPI3Kα
Cell Viability (MTT) GI50 (48h)250 nMMCF-7 (Breast Cancer)
GI50 (48h)310 nMA549 (Lung Cancer)
GI50 (48h)1.2 µMHCT116 (Colon Cancer)
In Vivo Efficacy Tumor Growth Inhibition65%MDA-MB-231 Xenograft

Conclusion and Future Directions

This compound holds potential as a scaffold for the development of novel anti-cancer therapeutics, likely acting as a kinase inhibitor. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Future studies should focus on confirming its molecular target, elucidating its mechanism of action in detail, and assessing its pharmacokinetic and toxicological profiles. The promising (hypothetical) data presented here warrant further investigation into this and related pyrazine derivatives as a new class of anti-cancer agents.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 219–224.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitor screening workflow.... Retrieved from [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Retrieved from [Link]

  • Küçükgüzel, Ş. G., Koç, D., & Çıkla-Süzgün, Z. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2984.
  • Geronikaki, A., Pitta, E., & Liaras, K. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(19), 3568.
  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823.
  • Pochet, L., Doucet, C., Schynts, M., Meinguet, C., Masereel, B., & Wouters, J. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 89(7), 1304–1311.
  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • Wang, Z., Li, Y., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087.
  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823.
  • Gier-Krzesińska, A., Maj, E., Włodarczyk, M., Wesołowska, O., & Dołęga, A. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10795.
  • Khan, A., Ali, S., Khan, I., Al-Harrasi, A., & Rehman, A. U. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4496.

Sources

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Utilizing Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] This document provides a comprehensive guide to the strategic use of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate , a key intermediate for the synthesis of innovative pyrazine-based antibacterial agents. These notes offer detailed synthetic protocols, the rationale behind experimental design, and methodologies for the evaluation of antibacterial efficacy.

Introduction: The Pyrazine Core in Antibacterial Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural rigidity and capacity for diverse chemical modifications make it an ideal scaffold for creating compounds that can effectively interact with biological targets.[3] A notable example of a pyrazine-containing drug is Pyrazinamide, a first-line medication for the treatment of tuberculosis.[4] The inherent bioactivity of the pyrazine nucleus, coupled with the potential for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound (CAS 13457-23-3) is a strategically designed building block for the synthesis of a new generation of antibacterial compounds. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR). The methylamino group at the 3-position and the methyl carboxylate at the 2-position offer further points for modification or can participate in cyclization reactions to form fused heterocyclic systems, such as pteridines and pyrazino[2,3-d]pyrimidines, which are known to possess antimicrobial properties.[5]

Synthesis of the Key Intermediate: this compound

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Aminopyrazine-2-carboxylic acid B Methyl 3-aminopyrazine-2-carboxylate A->B Esterification (MeOH, H+) C Methyl 3-amino-6-bromopyrazine-2-carboxylate B->C Bromination (NBS, Acetonitrile) D This compound C->D N-Methylation (MeI, Base)

Caption: Proposed synthetic workflow for this compound.

Protocol 2.1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This protocol outlines the bromination of the pyrazine ring, a crucial step in the synthesis of the target intermediate.

Rationale: The pyrazine ring is electron-deficient and requires specific conditions for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such heterocyclic systems.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate.

Protocol 2.2: N-Methylation to Yield the Final Intermediate

This step introduces the methylamino group at the 3-position.

Rationale: The amino group at the 3-position can be alkylated using an appropriate methylating agent in the presence of a base to prevent the formation of quaternary ammonium salts.

Materials:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred suspension of potassium carbonate (2 equivalents) in anhydrous DMF, add a solution of Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) in DMF.

  • Cool the mixture to 0 °C in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Application in the Synthesis of Fused Pyrazine Antibacterial Agents

The strategic placement of the bromo and methylamino groups in This compound makes it an excellent precursor for the synthesis of fused heterocyclic systems with potential antibacterial activity, such as pyrazino[2,3-d]pyrimidines.

Workflow for Synthesis of Pyrazino[2,3-d]pyrimidine Derivatives

Application_Workflow Start This compound Step1 Amide Formation (Ammonia or Amine) Start->Step1 Step2 Cyclization (e.g., Formamide) Step1->Step2 Product Substituted Pyrazino[2,3-d]pyrimidinone Step2->Product Screening Antibacterial Activity Screening Product->Screening

Caption: General workflow for the synthesis and screening of pyrazino[2,3-d]pyrimidinone antibacterial agents.

Protocol 3.1: Synthesis of a Pyrazino[2,3-d]pyrimidinone Core

This protocol describes a potential pathway to a fused heterocyclic system from the key intermediate.[5]

Rationale: The methyl ester can be converted to a primary amide, which can then undergo cyclization with a suitable one-carbon synthon like formamide to form the pyrimidinone ring.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Formamide

  • Ethanol

Procedure:

  • Amide Formation:

    • In a sealed tube, dissolve this compound (1 equivalent) in a 7N solution of ammonia in methanol.

    • Heat the mixture at 80 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude 6-bromo-3-(methylamino)pyrazine-2-carboxamide.

  • Cyclization:

    • Mix the crude carboxamide (1 equivalent) with an excess of formamide.

    • Heat the mixture at 180 °C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the desired 7-bromo-4-(methylamino)pyrazino[2,3-d]pyrimidin-3(4H)-one.

Evaluation of Antibacterial Activity

Newly synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay.[3]

Protocol 4.1: Broth Microdilution for MIC Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Example Data Presentation for Antibacterial Activity
Compound IDModification at 6-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead-Br Bromo64>128
Lead-Ph Phenyl1664
Lead-Py Pyridyl832
Ciprofloxacin -10.5

This is hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The bromine atom at the 6-position of the pyrazine ring is a key feature for further chemical elaboration. Through Suzuki or other palladium-catalyzed cross-coupling reactions, a variety of substituents can be introduced. This allows for a systematic investigation of how different chemical groups at this position influence antibacterial activity. For instance, introducing aromatic or heteroaromatic rings can enhance binding to the target enzyme through π-π stacking or hydrogen bonding interactions.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pyrazine-based antibacterial agents. Its strategic functionalization allows for the creation of diverse chemical libraries, particularly for fused heterocyclic systems like pyrazino[2,3-d]pyrimidines. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the ongoing search for new and effective treatments for bacterial infections.

References

  • Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). Molecules, 25(3), 699. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2015). ResearchGate. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica, 8(19), 11-22. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. Available at: [https://www.rjpbcs.com/pdf/2015_6(4)/[8].pdf]([Link]8].pdf)

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules, 17(10), 12243-12254. Available at: [Link]

  • Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines. (2009). Journal of the Serbian Chemical Society, 74(1), 27-34. Available at: [Link]

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (2021). Google Patents.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013). Molecules, 18(2), 2209-2222. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry, 67(22), 18345-18365. Available at: [Link]

  • Antimicrobial compositions and methods of use. (2013). Google Patents.
  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1966). Google Patents.
  • Hybrid solvents and fabrics for antimicrobial application. (2022). Google Patents.
  • Anti-bacterial compounds. (2006). Google Patents.
  • Antibacterial compositions. (2018). Google Patents.
  • Antimicrobial etchants. (1995). Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of PROTACs and the Significance of Heterocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system by simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the POI.[2][3] The architecture of a PROTAC is modular, consisting of a warhead for the POI, a ligand for the E3 ligase, and a linker that connects them.[1] The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[1]

Recent advances in PROTAC design have highlighted the value of incorporating rigid, functional heterocyclic scaffolds into the linker.[4] Pyrazine and piperazine motifs, for example, can enhance solubility, improve cell permeability, and pre-organize the molecule to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] In this context, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate has emerged as a versatile and strategic intermediate, offering a synthetically tractable platform for the construction of sophisticated PROTAC linkers. Its distinct functionalities—a nucleophilic methylamino group, an electrophilic methyl ester, and a reactive bromo handle—provide orthogonal points for chemical modification, enabling the systematic assembly of the PROTAC molecule.

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the synthesis and application of this key pyrazine-based intermediate in the development of novel PROTAC degraders.

Physicochemical Properties of the Intermediate

A clear understanding of the starting material is fundamental. The properties of this compound are summarized below.

PropertyValue
CAS Number 13457-23-3
Molecular Formula C₇H₈BrN₃O₂
Molecular Weight 246.06 g/mol
Appearance Off-white to yellow solid
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Part 1: Synthesis of the Intermediate

While this compound is commercially available from various suppliers, an in-house synthesis may be desirable for scalability and cost-effectiveness. The following protocol describes a robust and reliable method for its preparation.

Protocol 1: Synthesis of this compound

This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyrazine precursor.

Workflow Diagram:

Synthesis_of_Intermediate cluster_0 Step 1: Methylation start Methyl 3-amino-6-bromopyrazine-2-carboxylate reagents1 Methylating Agent (e.g., MeI, DMS) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) start->reagents1 Reaction product This compound reagents1->product Yields Intermediate

Caption: Synthetic route to the target intermediate.

Materials:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the amino group, forming a more nucleophilic amide anion without competing side reactions.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield this compound as a solid.

Self-Validation:

  • TLC Analysis: Monitor reaction progress against the starting material. The product should have a higher Rf value.

  • LC-MS: Confirm the mass of the product (m/z = 246.0 [M+H]⁺ for ⁷⁹Br and 248.0 [M+H]⁺ for ⁸¹Br).

  • ¹H NMR: Confirm the appearance of a new singlet corresponding to the N-methyl group protons and the disappearance of the N-H protons from the starting material.

Part 2: Application in PROTAC Synthesis

The strategic placement of functional groups on this compound allows for a modular and convergent PROTAC synthesis. A common strategy involves two key steps:

  • Amide Bond Formation: The methyl ester is converted to an amide by reaction with an amine-terminated linker.

  • Cross-Coupling Reaction: The bromo group is utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach the warhead or E3 ligase ligand.

The following protocols are based on synthetic strategies disclosed in patent literature, such as WO 2021/226388 A1 , which details the synthesis of kinase-targeting PROTACs.

Overall PROTAC Synthesis Workflow:

PROTAC_Synthesis_Workflow cluster_workflow Convergent PROTAC Synthesis Intermediate Methyl 6-bromo-3-(methylamino) pyrazine-2-carboxylate AmideCoupling Step A: Amide Coupling Intermediate->AmideCoupling AmineLinker Amine-terminated Linker (e.g., Boc-piperazine-amine) AmineLinker->AmideCoupling PyrazineLinker Pyrazine-Linker Conjugate (with Bromine handle) AmideCoupling->PyrazineLinker SuzukiCoupling Step B: Suzuki Coupling PyrazineLinker->SuzukiCoupling WarheadBoronic Warhead-Boronic Acid/Ester WarheadBoronic->SuzukiCoupling FinalPROTAC Final PROTAC Molecule SuzukiCoupling->FinalPROTAC

Sources

Application Notes and Protocols for the Laboratory Preparation of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrazine core is a key pharmacophore found in a variety of biologically active molecules. This document provides a comprehensive guide to the laboratory-scale synthesis of this valuable compound, offering detailed protocols, mechanistic insights, and practical advice for researchers and scientists. The synthesis is presented in two key stages: the preparation of the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, followed by its selective N-methylation.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step sequence starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate.

  • Bromination: The first step involves the regioselective bromination of the pyrazine ring at the 6-position to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate.

  • N-Methylation: The second and key step is the selective mono-N-methylation of the 3-amino group to afford the final product. Two effective methods for this transformation are presented:

    • Direct N-Methylation: Employing a strong base and a methylating agent.

    • Reductive Amination: A milder approach using formaldehyde and a reducing agent.

Synthetic_Scheme Methyl 3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate Methyl 3-amino-6-bromopyrazine-2-carboxylate Methyl 3-amino-6-bromopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate->Methyl 3-amino-6-bromopyrazine-2-carboxylate Bromination This compound This compound Methyl 3-amino-6-bromopyrazine-2-carboxylate->this compound N-Methylation

Caption: Overall synthetic route.

Part 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This precursor is a crucial intermediate in various synthetic pathways.[1] Its preparation involves the electrophilic bromination of Methyl 3-aminopyrazine-2-carboxylate.

Protocol 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-aminopyrazine-2-carboxylate153.145.00 g32.6
N-Bromosuccinimide (NBS)177.985.81 g32.6
Acetonitrile (ACN)41.0560 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopyrazine-2-carboxylate (5.00 g, 32.6 mmol) and acetonitrile (60 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • In a single portion, add N-Bromosuccinimide (5.81 g, 32.6 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, a precipitate will have formed. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold acetonitrile (2 x 15 mL) to remove any unreacted NBS and succinimide byproduct.

  • Dry the product under vacuum to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid.

Expected Yield: 85-95%

Characterization Data for Methyl 3-amino-6-bromopyrazine-2-carboxylate:

  • Appearance: Yellow solid[2]

  • Molecular Formula: C₆H₆BrN₃O₂[3]

  • Molecular Weight: 232.03 g/mol [3]

  • Melting Point: 172-177 °C[2]

Part 2: N-Methylation of Methyl 3-amino-6-bromopyrazine-2-carboxylate

The selective mono-N-methylation of the 3-amino group is the critical step in this synthesis. The electron-withdrawing nature of the pyrazine ring and the adjacent ester group decreases the nucleophilicity of the amino group, necessitating careful selection of the methylation method.

Method A: Direct N-Methylation with Methyl Iodide and Sodium Hydride

This method utilizes a strong, non-nucleophilic base, sodium hydride, to deprotonate the amino group, thereby increasing its nucleophilicity towards the methylating agent, methyl iodide.[4]

Direct_N_Methylation cluster_0 Reaction Mechanism Amine R-NH2 Anion R-NH⁻ Na⁺ Amine->Anion + NaH - H2 Methylated_Amine R-NHCH3 Anion->Methylated_Amine + CH3I - NaI

Caption: Mechanism of direct N-methylation.

Protocol 2: Direct N-Methylation
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-amino-6-bromopyrazine-2-carboxylate232.032.32 g10.0
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11.0
Methyl Iodide141.940.68 mL (1.55 g)11.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Anhydrous Dimethylformamide (DMF)73.095 mL-

Safety Precautions:

  • Sodium hydride is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Procedure:

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (30 mL) to the flask.

  • In a separate flask, dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (2.32 g, 10.0 mmol) in a mixture of anhydrous THF (20 mL) and anhydrous DMF (5 mL).

  • Slowly add the solution of the amine to the sodium hydride suspension at 0 °C (ice bath) over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.68 mL, 11.0 mmol) dropwise via the dropping funnel.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Method B: Reductive Amination with Formaldehyde

Reductive amination is a milder alternative that proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[6][7] This method can offer excellent selectivity for mono-methylation.

Reductive_Amination cluster_1 Reaction Mechanism Amine R-NH2 Iminium [R-N=CH2]⁺ Amine->Iminium + HCHO - H2O Methylated_Amine R-NHCH3 Iminium->Methylated_Amine + [H⁻] (Reducing Agent)

Caption: Mechanism of reductive amination.

Protocol 3: Reductive Amination
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-amino-6-bromopyrazine-2-carboxylate232.032.32 g10.0
Formaldehyde (37% in H₂O)30.030.81 mL (1.0 g)10.0
Sodium Borohydride37.830.42 g11.0
Methanol32.0450 mL-
Acetic Acid60.05~0.5 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (2.32 g, 10.0 mmol) in methanol (50 mL).

  • Add formaldehyde solution (0.81 mL, 10.0 mmol) and a few drops of acetic acid to adjust the pH to ~5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (0.42 g, 11.0 mmol) to the reaction mixture. Effervescence will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₇H₈BrN₃O₂

  • Molecular Weight: 246.06 g/mol

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl group on the nitrogen and the overall structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The protocols detailed in this application note provide reliable methods for the laboratory-scale synthesis of this compound. The choice between direct N-methylation and reductive amination will depend on the available reagents and the specific requirements for reaction conditions and selectivity. Both methods, when performed with care, should yield the desired product in good purity and yield, providing a valuable building block for further research in drug discovery and development.

References

  • Pujol, M. D., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett.
  • Benoiton, L., et al. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971.[4]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[6]

  • Katritzky, A. R., et al. (2011). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate.[8]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link][3]

  • Reddit. (2020). Methylation using iodomethane. r/Chempros. Retrieved from [Link][5]

  • AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from a vendor website detailing its applications.[1]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1][2][3]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanics, potential pitfalls, and evidence-based strategies for troubleshooting and optimization.

Overview of the Core Synthesis

The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, a di-halogenated pyrazine such as Methyl 3,6-dibromopyrazine-2-carboxylate, is treated with methylamine. The electron-deficient nature of the pyrazine ring, further activated by the adjacent electron-withdrawing carboxylate group, makes the C3 position highly susceptible to nucleophilic attack by methylamine.

SM Methyl 3,6-dibromopyrazine-2-carboxylate Product This compound SM->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Methylamine (CH3NH2) Reagent->Product

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low or failing completely?

Low conversion is the most frequent issue. The root cause can typically be traced to one of several factors related to reactivity or reaction conditions.

A. Inadequate Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyrazine is generally favorable but often requires thermal energy to overcome the activation barrier.

  • Insight: Room temperature reactions may be sluggish. While pyrazines are more reactive than pyridines, heating is often necessary. A gentle reflux in a suitable solvent is a common starting point. For instance, procedures involving similar nucleophilic substitutions on brominated heterocycles often utilize temperatures ranging from 80-120°C.[4][5]

  • Recommendation: Start with a reaction temperature of 60-80°C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If conversion remains low, incrementally increase the temperature.

B. Choice of Solvent and Base: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. In some cases, a base is required to neutralize the HBr generated in situ, which could otherwise protonate the methylamine nucleophile or the product, shutting down the reaction.

  • Insight: Polar aprotic solvents like Dioxane, THF, or DMF are generally effective for SNAr reactions. Some procedures may even use water or toluene depending on the specific catalyst system if one is employed.[4][6]

  • Recommendation:

    • Ensure your starting material is fully dissolved at the reaction temperature.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger. Use 1.1 to 1.5 equivalents.

    • Consider using a solution of methylamine in a compatible solvent (e.g., 2M in THF) for easier and more accurate handling compared to bubbling methylamine gas.

C. Alternative Pathway: Palladium-Catalyzed Amination: If traditional SNAr conditions fail, a Buchwald-Hartwig amination offers a powerful alternative. This is especially useful if the aromatic halide is less reactive.[7]

  • Insight: This method uses a palladium catalyst and a specialized ligand to form the C-N bond. It offers a different mechanistic pathway that can be successful when SNAr is not.[5]

  • Recommendation: Screen a small-scale reaction using a standard Buchwald-Hartwig catalyst system. A common combination is Pd₂(dba)₃ as the palladium source, a bulky electron-rich phosphine ligand like BINAP or Xantphos, and a base like NaOtBu or Cs₂CO₃ in a solvent like toluene or dioxane.[4][5]

Start Low or No Yield Observed CheckTemp Is Reaction Temperature > 60°C? Start->CheckTemp CheckBase Is a Base (e.g., TEA) Present? CheckTemp->CheckBase Yes Success Yield Improved CheckTemp->Success No, Increase Temp CheckSolvent Are Reactants Soluble in Solvent? CheckBase->CheckSolvent Yes CheckBase->Success No, Add Base ConsiderPd Consider Buchwald-Hartwig Amination CheckSolvent->ConsiderPd Yes CheckSolvent->Success No, Change Solvent ConsiderPd->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction works, but I'm getting significant side products. What are they and how do I prevent them?

The formation of impurities complicates purification and reduces the yield of the desired product. The most common side products are the di-substituted pyrazine and the hydrolyzed ester.

A. Di-substituted Product: Methyl 3,6-bis(methylamino)pyrazine-2-carboxylate This impurity arises when the second bromine atom at the C6 position also undergoes substitution.

  • Causality: While the C3 position is more activated, the C6 position can still react, especially under forcing conditions (high temperature, long reaction time) or with a large excess of the methylamine nucleophile.

  • Prevention Strategy:

    • Stoichiometry Control: Use a controlled amount of methylamine, typically between 1.0 and 1.2 equivalents.

    • Reaction Monitoring: Track the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

    • Temperature Management: Avoid excessive temperatures. The secondary substitution has a higher activation energy; lower temperatures will favor the mono-substitution.

B. Hydrolysis Product: 6-bromo-3-(methylamino)pyrazine-2-carboxylic acid This occurs if the methyl ester is saponified to the corresponding carboxylic acid.

  • Causality: This is typically caused by the presence of water in combination with a base, especially at elevated temperatures.

  • Prevention Strategy:

    • Use Anhydrous Conditions: Ensure solvents are dry and the reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (Nitrogen or Argon).

    • Base Selection: While inorganic bases like K₂CO₃ can be used, they carry a higher risk of hydrolysis if water is present. Organic bases like TEA or DIPEA are often a safer choice.

cluster_main Main Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 SM Methyl 3,6-dibromopyrazine-2-carboxylate Product Desired Product SM->Product + 1 eq. CH3NH2 (Controlled Temp) Side1 Di-substituted Product Product->Side1 + Excess CH3NH2 (High Temp) Side2 Hydrolyzed Product Product->Side2 + H2O / Base (High Temp)

Caption: Common side reactions in the synthesis.

Q3: What is the best practice for workup and purification?

A clean workup and efficient purification are critical for obtaining the final product with high purity.

  • Insight: The product is an organic molecule with moderate polarity. Standard liquid-liquid extraction and silica gel chromatography are typically very effective.[8]

  • Recommended Protocol:

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine to remove the base, salts, and any remaining water-soluble components.[4]

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel.[8] A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is usually effective at separating the product from the starting material and any di-substituted byproduct.

Comparative Summary of Synthetic Approaches

ParameterApproach 1: Direct SNArApproach 2: Buchwald-Hartwig Amination
Mechanism Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Key Reagents Methylamine, Non-nucleophilic Base (optional)Methylamine, Pd-catalyst, Ligand, Base
Temperature Moderate to High (60-120°C)Moderate (80-110°C)[7]
Pros Simpler setup, lower cost (no catalyst/ligand)Broader substrate scope, can work when SNAr fails, often high yielding
Cons May require higher temperatures, can be sluggishHigher cost, requires inert atmosphere, sensitive to impurities
Best For Initial screening, cost-sensitive synthesisDifficult substrates, yield optimization

Optimized Experimental Protocols

The following are generalized procedures that should serve as a robust starting point for optimization.

Protocol 1: Optimized SNAr Reaction
  • To a solution of Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 eq) in 1,4-dioxane (0.2 M), add triethylamine (1.2 eq).

  • Add a solution of methylamine (1.1 eq, e.g., 2.0 M in THF) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Perform the aqueous workup and purification as described in Q3.

Protocol 2: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).[5]

  • Add anhydrous toluene (0.2 M).

  • Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as described in Q3.

By understanding the chemical principles behind the synthesis and anticipating common challenges, researchers can significantly improve the yield and purity of this compound, accelerating their research and development efforts.

References
  • BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis? Blog.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • American Chemical Society. (2025). Optimization of an in-house discovered pyrazine carboxamide scaffold as a potent, fast-acting antimalarial. ACS Fall 2025.
  • Shields, J. D., et al. (2025, February 27). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, February). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
  • ACS Publications. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
  • UM Students' Repository. CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Slideshare. Synthesis and reactions of Pyrazine.
  • ResearchGate. (2017, September 30). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC)
  • DIARY directory. Methyl 6-bromo-3-(methylamino)
  • National Institutes of Health. Synthesis of Novel Methyl 7-[(Hetero)
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • ResearchGate. (2025, August 6). (PDF)
  • PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • PrepChem.com. Synthesis of (B)
  • CP Lab Safety. Methyl 6-bromo-3-(methylamino)
  • Google Patents.
  • Royal Society of Chemistry. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • PubMed Central. (2022, October 1). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution.
  • National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Scholar Commons. (2007).

Sources

Technical Support Center: Optimizing Suzuki Coupling of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate , a key intermediate in pharmaceutical synthesis. The electron-deficient nature of the pyrazine ring and the presence of a coordinating amino group present unique challenges that require careful consideration of reaction parameters.[1][2] This document is designed to provide you with the causal logic behind experimental choices to empower you to overcome these challenges effectively.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses the most frequent issues encountered during the Suzuki coupling of this specific substrate.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary culprits?

A1: Failure to initiate the reaction typically points to one of three areas: the catalyst's health, the reaction atmosphere, or reagent integrity.

  • Catalyst Deactivation: The most probable cause is the deactivation of your palladium catalyst. The Lewis basic nitrogen atoms of the pyrazine ring, particularly the one adjacent to the amino group, can irreversibly coordinate to the palladium center, effectively poisoning it.[3] Furthermore, phosphine ligands are susceptible to oxidation, and Pd(0) can precipitate as inactive palladium black if not properly stabilized.[4][5]

    • Immediate Action: Ensure your catalyst and ligands are fresh and have been stored scrupulously under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing to the active Pd(0) species efficiently.[6]

  • Oxygen Contamination: The Suzuki coupling catalytic cycle relies on a Pd(0) species, which is readily oxidized to an inactive Pd(II) state by oxygen.[4] This also promotes the unwanted homocoupling of your boronic acid partner.[4]

    • Immediate Action: Your solvent must be rigorously degassed before use. Employing techniques like freeze-pump-thaw cycles (for non-aqueous solvents) or sparging with argon/nitrogen for at least 30 minutes is critical.[7] The entire reaction should be assembled and run under a positive pressure of an inert gas.[8]

  • Reagent Purity: The quality of your boronic acid, base, and solvent cannot be overstated.

    • Boronic Acid/Ester: Boronic acids, especially electron-deficient ones, can degrade on storage or undergo protodeboronation in the reaction mixture.[4]

    • Base and Solvent: Ensure you are using anhydrous-grade solvents and a high-purity, dry base. Water content can facilitate side reactions.[4]

Q2: My starting material is consumed, but the yield of the desired product is low, and I see a significant amount of a debrominated byproduct (Methyl 3-(methylamino)pyrazine-2-carboxylate). What is causing this?

A2: The formation of a debrominated (hydrodehalogenated) product is a common side reaction that competes with the desired cross-coupling.[3][5]

  • Mechanism of Dehalogenation: This typically occurs when the oxidative addition intermediate, instead of undergoing transmetalation, reacts with a hydrogen source in the reaction mixture. This can be promoted by certain bases, impurities (like water), or the solvent itself (e.g., if using alcohols).

  • Troubleshooting Steps:

    • Re-evaluate Your Base/Solvent System: Some bases are more prone to promoting this side reaction. Consider switching to a milder, non-nucleophilic base like potassium fluoride (KF) or a carbonate base instead of a strong hydroxide or alkoxide.[9]

    • Ensure Anhydrous Conditions: Strictly anhydrous conditions can minimize this pathway by removing water as a potential proton source.

    • Optimize Ligand Choice: A ligand that promotes rapid transmetalation and reductive elimination can help the desired catalytic cycle outcompete the dehalogenation pathway. Bulky, electron-rich ligands are often effective.[10]

Q3: I'm observing a significant byproduct that corresponds to the homocoupling of my boronic acid reagent. How can I minimize this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is almost always caused by the presence of oxygen.[4] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules, consuming your reagent and reducing the yield of the cross-coupled product.

  • Solution: The most effective solution is rigorous exclusion of oxygen.

    • Degas Solvents Thoroughly: As mentioned in A1, this is non-negotiable.

    • Inert Atmosphere: Maintain a positive pressure of argon or high-purity nitrogen throughout the entire setup and reaction duration.

    • Reagent Handling: Add reagents via syringe or in a glovebox to minimize air exposure.

Q4: The reaction is sluggish and stalls before completion, even after extended heating. What can I do to improve the reaction rate?

A4: A sluggish reaction with this substrate is often due to a suboptimal catalyst system that is either not active enough or is slowly being deactivated.

  • Enhance Catalyst Activity:

    • Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for this electron-deficient and potentially coordinating substrate.[11] Switching to a more electron-rich and sterically hindered ligand from the Buchwald family (e.g., SPhos, XPhos) or others like P(t-Bu)₃ can dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps.[9][12][13]

    • Increase Temperature: Cautiously increasing the reaction temperature can improve rates, but be aware that it can also accelerate side reactions like protodeboronation and catalyst decomposition.[14] Microwave irradiation can be an excellent alternative for achieving high temperatures with significantly reduced reaction times.[14]

    • Choice of Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can accelerate the transmetalation step, which may be rate-limiting in some cases.[13] However, base strength must be balanced against the risk of substrate degradation or promoting side reactions.

Frequently Asked Questions (FAQs) for Optimization

Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?

A1: Given the substrate's electron-deficient pyrazine core and the coordinating amino group, a highly active and robust catalyst system is required. While traditional catalysts might provide some product, modern biarylphosphine ligands are strongly recommended for achieving high yields and reproducibility.[12][15]

Catalyst System ComponentRecommendationRationaleSource(s)
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts. Pd(II) sources require in-situ reduction.[3][9]
Ligand SPhos, XPhos, or RuPhos These are bulky, electron-rich biarylphosphine ligands. They accelerate oxidative addition and reductive elimination, stabilize the catalytic species, and their steric hindrance can mitigate catalyst poisoning by the pyrazine nitrogen.[12][13][15]
Precatalyst (Alternative) SPhos Pd G3, XPhos Pd G3These are air-stable, well-defined precatalysts that provide a reliable 1:1 Pd:Ligand ratio and ensure efficient generation of the active Pd(0) species, often leading to more reproducible results.[11]

Q2: How should I select the optimal base and solvent for this reaction?

A2: The base and solvent are interdependent and critically affect reaction success. The base's primary role is to activate the boronic acid to form a more nucleophilic borate species for transmetalation.[9]

BaseRecommended Solvent(s)Considerations & Use CaseSource(s)
K₃PO₄ 1,4-Dioxane/H₂O, Toluene/H₂OA strong, effective base. The aqueous co-solvent aids in dissolving the base but can increase the risk of protodeboronation. A good starting point for general screening.[13]
K₂CO₃ 1,4-Dioxane/H₂O, DMFA moderately strong base, widely used and cost-effective.[7][13]
Cs₂CO₃ Toluene, 1,4-DioxaneA strong base that often shows enhanced reactivity, particularly for difficult couplings. Its higher solubility in organic solvents can be advantageous.[15]
KF Anhydrous THF, 1,4-DioxaneA milder base used under non-aqueous conditions. It is particularly useful if your substrate or coupling partner is base-sensitive or if protodeboronation is a major issue.[9][16]

Q3: Can you provide a reliable, step-by-step protocol for setting up the reaction?

A3: Absolutely. This protocol emphasizes the rigorous exclusion of air to ensure reproducibility.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere Purge: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. The reaction mixture should be stirred at room temperature for a few minutes.

  • Heating: Place the reaction vessel in a preheated oil bath or into the microwave reactor and heat to the desired temperature (typically 80–110 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations and Workflows
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, which your experimental conditions are designed to optimize.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA + R¹-X Trans Transmetalation Intermediate OA->Trans Transmetalation RE Reductive Elimination Intermediate Trans->RE RE->Pd0 Reductive Elimination Product R¹-R² (Desired Product) RE->Product ArX Pyrazine-Br (R¹-X) ArX->OA Boronic Ar-B(OR)₂ (R²-B) Boronic->Trans + [R²-B(OR)₂OH]⁻ Base Base (e.g., K₃PO₄) Base->Boronic

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or No Reaction CheckSM Check Starting Material (SM) by TLC / LC-MS Start->CheckSM SM_Consumed Is Pyrazine-Br Consumed? CheckSM->SM_Consumed SM_Present High % of Pyrazine-Br Remains SM_Consumed->SM_Present No SM_Gone Pyrazine-Br Consumed SM_Consumed->SM_Gone Yes Catalyst_Issue Potential Catalyst Problem: 1. Deactivation (N-coordination) 2. Inactive/Oxidized Reagents 3. Insufficient Activity SM_Present->Catalyst_Issue Side_Reaction Major Side Reactions Occurring SM_Gone->Side_Reaction Solution_Catalyst Solution: - Use Buchwald Ligand (SPhos) - Use Fresh Catalyst/Ligand - Ensure Strict Inert Atmosphere - Increase Temperature Cautiously Catalyst_Issue->Solution_Catalyst Check_Products Identify Byproducts Side_Reaction->Check_Products Debromination Debromination Product Found? Check_Products->Debromination Homocoupling Boronic Homocoupling Found? Debromination->Homocoupling No Solution_Debrom Solution: - Use Milder Base (KF) - Ensure Anhydrous Conditions - Optimize Ligand Debromination->Solution_Debrom Yes Solution_HC Solution: - Rigorously Degas Solvents - Maintain Strict Inert Atmosphere Homocoupling->Solution_HC Yes

Caption: A logical workflow for diagnosing common Suzuki coupling issues.

References
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3296-3307. Available from: [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Available from: [Link]

  • ResearchGate. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Raposo, M. M., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(12), 2269. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2013). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • D’Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions designed to address the common challenges encountered during the synthesis of this key pharmaceutical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various kinase inhibitors and other bioactive molecules. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyrazine precursor. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide provides insights into the causality behind experimental choices and offers solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Formation

Question: I have set up the reaction between Methyl 6-bromo-3-chloropyrazine-2-carboxylate and methylamine, but TLC/LC-MS analysis shows little to no formation of the desired product. What could be the issue?

Answer: Low or no product formation in this SNAr reaction can stem from several factors. Pyrazines are electron-deficient heterocycles, which generally makes them amenable to nucleophilic aromatic substitution.[1][2] However, the reaction's success is sensitive to specific conditions.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: While some amination reactions on heterocyclic scaffolds can proceed at room temperature, this specific transformation often requires heating to overcome the activation energy barrier.[3][4]

    • Recommendation: Gradually increase the reaction temperature, for example, to 40-60 °C, while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to side reactions and degradation.[5]

  • Inadequate Base: The reaction of methylamine with the chloropyrazine generates HCl as a byproduct. This will protonate the methylamine nucleophile, rendering it unreactive. An appropriate base is crucial to neutralize the acid and maintain a sufficient concentration of the free nucleophile.

    • Recommendation: Ensure at least one equivalent of a suitable base is present. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can be critical; for instance, in some pyrazine syntheses, potassium hydride has proven more effective than other bases.[5]

  • Poor Quality of Starting Materials: Impurities in the starting Methyl 6-bromo-3-chloropyrazine-2-carboxylate or the methylamine solution can inhibit the reaction.[5]

    • Recommendation: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Use a fresh, high-purity source of methylamine.

  • Solvent Issues: The choice of solvent can significantly impact the reaction rate. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

    • Recommendation: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally good choices for SNAr reactions. If using an alcohol like methanol or ethanol, be aware of the potential for competing solvolysis reactions, although this is less likely with the more reactive amine nucleophile.

Formation of Multiple Products/Impurities

Question: My reaction mixture shows the formation of the desired product, but also several significant impurities. What are the likely side reactions?

Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

Possible Side Reactions and Solutions:

  • Di-substitution: If the reaction is run for too long or at too high a temperature, the bromine atom on the pyrazine ring can also undergo substitution by methylamine.

    • Recommendation: Carefully monitor the reaction progress and stop it once the starting material is consumed. A lower reaction temperature may also favor mono-substitution.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, especially under basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents. If the carboxylic acid is formed, it can often be separated from the desired ester by an acidic or basic wash during the work-up.

  • Reaction at the Bromine Position: While the chlorine at the 3-position is generally more activated towards nucleophilic attack due to the adjacent electron-withdrawing ester group, substitution at the 6-position (bromo) can occur. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, but this can be influenced by the specific electronic environment of the ring.[6]

    • Recommendation: Optimize the reaction temperature. Lower temperatures will favor substitution at the more activated position.

  • Tele-substitution: In some cases with halogenated pyrazine systems, nucleophilic attack can occur at a different position on the ring, leading to rearranged products known as tele-substitution products.[3][4]

    • Recommendation: While less common for this specific substrate, if you suspect the formation of an isomeric product, detailed 2D NMR analysis (like HMBC and NOESY) will be necessary for structure elucidation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic polar solvents such as DMF, DMSO, or NMP are generally preferred as they can effectively solvate the intermediate anionic complex (Meisenheimer complex) formed during the SNAr reaction, thus accelerating the reaction rate.[6]

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: What are the best practices for purifying the final product?

A3: Purification can often be achieved by crystallization or column chromatography.[8]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.[8]

  • Column Chromatography: If crystallization is not feasible or does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q4: My final product is a dark, oily residue. What could be the cause?

A4: A dark, oily product often indicates the presence of polymeric or degradation byproducts. This can be caused by excessive heating or prolonged reaction times.[5] It is also possible that some intermediates are sensitive to air oxidation, which can lead to discoloration.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to minimize this.

Q5: Can I use a different amine nucleophile in this reaction?

A5: Yes, this reaction is generally applicable to a range of primary and secondary amines. However, the reactivity will depend on the nucleophilicity and steric bulk of the amine. More hindered amines may require more forcing conditions (higher temperatures, longer reaction times).[7]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 6-bromo-3-chloropyrazine-2-carboxylate

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of Methyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous DMF, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) or recrystallization to afford the desired product.

Parameter Typical Value
Typical Yield 70-90%
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.1 (s, 1H), ~5.8 (br s, 1H), ~3.9 (s, 3H), ~3.1 (d, 3H)
Storage Conditions Store at 2-8°C under an inert atmosphere.[9]
Visualizing the Workflow and Logic
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Methyl 6-bromo-3-chloropyrazine-2-carboxylate and TEA in anhydrous DMF B Cool to 0 °C A->B C Add Methylamine solution B->C D Warm to RT, then heat to 40-50 °C C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize final product (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low or No Product? Cause1 Insufficient Temperature? Start->Cause1 Yes Cause2 Inadequate Base? Start->Cause2 No Solution1 Increase T to 40-60°C Cause1->Solution1 Impurity Multiple Products? Solution1->Impurity Solution2 Add 1.5 eq. of TEA/DIPEA Cause2->Solution2 Cause3 Poor Reagent Quality? Cause2->Cause3 No Solution2->Impurity Solution3 Verify purity of starting materials Cause3->Solution3 Solution3->Impurity SideReaction1 Di-substitution? Impurity->SideReaction1 Yes SideReaction2 Ester Hydrolysis? Impurity->SideReaction2 No Solution4 Reduce reaction time/temp SideReaction1->Solution4 FinalProduct Successful Synthesis Solution4->FinalProduct Solution5 Use anhydrous conditions SideReaction2->Solution5 SideReaction2->FinalProduct No Solution5->FinalProduct

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Technical Support Center: Synthesis of Pyrazine Deriv
  • US4291165A - Process for making 2-bromopyridine.
  • Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxyl
  • Methyl 6-bromo-3-chloropyrazine-2-carboxyl
  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1126–1134.
  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Griffith Research Online.
  • Methyl 6-bromo-3-(methylamino)
  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • 2-bromopyridine. Organic Syntheses Procedure.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Synthesis and reactions of Pyrazine. YouTube.
  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Synthesis of Novel Methyl 7-[(Hetero)
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Synthesis of (B)
  • methyl 3-bromo-6-chloropyrazine-2-carboxyl
  • Methyl 6-bromo-3-chloropyrazine-2-carboxyl
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Sigma Organic Chemistry 2-Bromopyrazine. Fisher Scientific.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Methyl 3-amino-6-bromopyrazine-2-carboxyl

Sources

Technical Support Center: Purification of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS No: 13457-23-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic building block. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the attainment of high-purity material essential for successful downstream applications.

Introduction: Understanding the Molecule

This compound is a substituted pyrazine derivative with a molecular weight of 246.06 g/mol . Its structure, featuring a bromine atom, a methylamino group, and a methyl ester, presents a unique set of purification challenges. The electron-withdrawing nature of the pyrazine ring and the presence of multiple functional groups can lead to specific side-products during synthesis and potential degradation under certain purification conditions. Supplier specifications typically indicate a purity of ≥98% and recommend storage at 2-8°C in a dark, inert atmosphere, highlighting the compound's potential sensitivity to light, heat, and oxygen.[1][2]

Diagram: Common Synthetic Route & Potential Impurities

Below is a diagram illustrating a common synthetic pathway to this compound and the key impurities that can arise.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Start Methyl 3,6-dibromopyrazine-2-carboxylate (or 3-chloro analogue) Product This compound Start->Product Nucleophilic Aromatic Substitution (CH3NH2, base) Impurity3 Regioisomer (e.g., Methyl 3-bromo-6-(methylamino)pyrazine-2-carboxylate) Start->Impurity3 Non-selective Substitution (less common) Impurity1 Unreacted Starting Material (e.g., Methyl 3,6-dibromopyrazine-2-carboxylate) Product->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (6-bromo-3-(methylamino)pyrazine-2-carboxylic acid) Product->Impurity2 Moisture/Base Presence

Caption: Synthetic pathway and common impurities.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the purification of your target compound.

Issue 1: My final product shows a persistent impurity with a similar polarity on TLC.

Question: I've performed a column chromatography purification, but a stubborn spot remains close to my product spot on the TLC plate. What is this likely to be, and how can I remove it?

Answer: This is a very common challenge. The most probable culprit is unreacted starting material, such as Methyl 3,6-dibromopyrazine-2-carboxylate or its 3-chloro analogue.[3] These precursors are structurally very similar to your product, differing by only a single substitution, which results in a small polarity difference, making separation by standard column chromatography difficult.

Troubleshooting Steps:

  • Optimize your Column Chromatography:

    • Solvent System Gradient: Instead of an isocratic elution, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. A study on the purification of pyrazines demonstrated that a mixture of hexane and ethyl acetate is effective for separating components with similar polarities.[1]

    • High-Performance Flash Chromatography: If available, using a smaller particle size silica gel in a high-performance flash chromatography system can provide the necessary resolution.

    • Alternative Adsorbents: In some cases, using a different stationary phase like alumina (neutral or basic) may alter the elution order and improve separation.

  • Recrystallization: This is often the most effective method for removing closely-eluting impurities.

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product well when hot but poorly when cold. For similar pyrazine derivatives, solvents such as ethanol, hexane, diethyl ether, acetonitrile, and ethyl acetate have been used successfully for recrystallization.[4]

    • Protocol for Recrystallization:

      • Dissolve the crude material in a minimal amount of a suitable hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My product yield is low, and I'm isolating a more polar, water-soluble compound.

Question: After my work-up and purification, I have a low yield of the desired ester, but I've noticed a significant amount of a more polar byproduct that seems to have some water solubility. What could this be?

Answer: This strongly suggests the hydrolysis of your methyl ester to the corresponding 6-bromo-3-(methylamino)pyrazine-2-carboxylic acid .[5] This can occur if your reaction or work-up conditions are too basic or if there is prolonged exposure to moisture, especially at elevated temperatures. The resulting carboxylic acid is significantly more polar than the ester and will exhibit different solubility characteristics.

Troubleshooting Steps:

  • Control pH during Work-up: Ensure that any aqueous washes are neutral or slightly acidic to prevent base-catalyzed hydrolysis. If a basic wash is necessary to remove acidic reagents, it should be done quickly and at a low temperature.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Recovery of the Carboxylic Acid: If a significant amount of the carboxylic acid has formed, it can often be recovered from the aqueous layer by acidification, followed by extraction with an organic solvent like ethyl acetate. The recovered acid can potentially be re-esterified, although this would require an additional synthetic step.

Issue 3: My purified product is degrading over time, even after successful purification.

Question: I've successfully purified my compound to >98%, but I'm observing discoloration and the appearance of new spots on TLC after a few days. What is causing this instability?

Answer: this compound is known to be sensitive to light, air, and potentially heat.[1] The pyrazine ring system can be susceptible to photo-oxidation, and the amino and ester functionalities can also be sites of degradation.

Troubleshooting and Storage Protocol:

  • Minimize Light Exposure: Conduct purification steps, especially column chromatography and solvent evaporation, with the apparatus shielded from direct light (e.g., by wrapping with aluminum foil).

  • Inert Atmosphere: After purification, dissolve the product in a suitable solvent, and remove the solvent under reduced pressure. Before completely drying, purge the flask with an inert gas like argon or nitrogen.

  • Proper Storage: Store the final product in a sealed vial under an inert atmosphere, wrapped in foil or in an amber vial, at the recommended temperature of 2-8°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography of this compound?

A1: While the optimal system can vary depending on the specific impurities, a good starting point is a gradient of ethyl acetate in hexane. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Monitor the elution using TLC. For closely related pyrazine derivatives, dichloromethane has also been used as an eluent.[3]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18-bonded silica column) can be an excellent alternative, especially for separating non-polar impurities from your more polar product.[1] A typical eluent system would be a gradient of acetonitrile or methanol in water.

Q3: My NMR spectrum shows a small singlet around 12-13 ppm. What is this?

A3: A broad singlet in this region is characteristic of a carboxylic acid proton. This indicates the presence of the hydrolysis byproduct, 6-bromo-3-(methylamino)pyrazine-2-carboxylic acid.

Q4: Is it possible to have a regioisomeric impurity?

A4: If the synthesis starts from a di-substituted pyrazine with two different leaving groups (e.g., bromo and chloro), there is a possibility of forming a regioisomeric product, although the electronics of the pyrazine ring generally favor substitution at the 3-position. If a regioisomer is suspected, advanced analytical techniques such as 2D NMR (NOESY or HMBC) may be required for structural confirmation.

Data Summary Table

Purification MethodTypical Solvent System/ConditionsTarget Impurities RemovedReference
Column Chromatography (Silica Gel) Gradient elution with Hexane/Ethyl Acetate or DichloromethaneUnreacted starting materials, less polar byproducts[1],[3]
Recrystallization Ethanol, Hexane, Diethyl Ether, Acetonitrile, or Ethyl AcetateClosely-eluting impurities (e.g., starting materials), minor impurities[4]
Reverse-Phase Chromatography (C18) Gradient elution with Water/Acetonitrile or Water/MethanolNon-polar impurities[1]
Liquid-Liquid Extraction Extraction from an aqueous solution with solvents like hexane, MTBE, or ethyl acetate.Gross separation of organic-soluble products from water-soluble impurities (e.g., salts, hydrolyzed byproducts).[1]

Experimental Protocols

Protocol 1: Gradient Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with 100% hexane, then gradually increase the polarity by introducing ethyl acetate in a stepwise or linear gradient (e.g., 0-30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude product and the minimum volume of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at a temperature below 40°C.

Logical Workflow for Purification Strategy

G Crude_Product Crude Product TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Major_Impurities Identify Major Impurities TLC_Analysis->Major_Impurities Column Column Chromatography (Hexane/EtOAc Gradient) Major_Impurities->Column Close Polarity Impurities Hydrolysis_Check Check for Hydrolysis Product (NMR, LC-MS) Major_Impurities->Hydrolysis_Check Baseline/Polar Impurities Recrystallization Recrystallization (Solvent Screening) Column->Recrystallization If still impure Pure_Product Pure Product (>98%) Column->Pure_Product If pure Recrystallization->Pure_Product Acid_Wash Consider Mild Acidic Wash in Work-up Hydrolysis_Check->Acid_Wash Storage Store at 2-8°C under Inert Gas, in Dark Pure_Product->Storage

Caption: Decision workflow for purification strategy.

References

  • Combs, A. P., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available from: [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link]

  • DIARY directory. (n.d.). This compound.
  • MySkinRecipes. (n.d.). Methyl 6-bromo-3-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available from: [Link]

  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Sague, J., et al. (2011). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 9), o354-o358. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate and its analogs. These pyrazine derivatives are crucial scaffolds in medicinal chemistry, forming the core of molecules targeting a range of biological pathways, from kinases to infectious diseases[1][2][3]. However, their synthesis can be challenging, often plagued by low yields and purification difficulties.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical parameters I should investigate first?

A1: Low yields in multi-step pyrazine syntheses are common and can originate from several factors. The most critical parameters to scrutinize are reaction temperature, the choice and purity of reactants and reagents, and the efficiency of the catalyst and base system used.[4][5] For instance, in gas-phase dehydrogenation steps that can form the pyrazine core, temperatures below 300°C may lead to incomplete reaction and piperazine byproducts, while exceeding 450°C can cause ring degradation.[5][6] Reactant purity is paramount; impurities can introduce competing side reactions that consume starting materials and complicate purification.[5]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from my product. What are the most common side reactions?

A2: Several side reactions can occur during the synthesis of substituted pyrazines. Key among them are:

  • Over-oxidation: If using strong oxidizing agents at any stage, the pyrazine ring itself can be oxidized to form N-oxides or even undergo ring-opening, especially under harsh conditions.[7]

  • Polymerization: Reactive intermediates, if not consumed efficiently, can lead to the formation of polymeric materials, which can be difficult to remove.[7]

  • Incomplete Dehydrogenation: In syntheses that build the pyrazine ring, incomplete dehydrogenation can leave piperazine or dihydropyrazine impurities.[5][6]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous work-ups or if reaction conditions are not sufficiently anhydrous. This can be exacerbated by the presence of strong acids or bases.[8]

Q3: What are the recommended storage and handling conditions for the final compound and its intermediates?

A3: this compound and similar halogenated heterocyclic compounds can be sensitive to light, moisture, and air over long periods. For optimal stability, it is recommended to store the compound in a dark place, under an inert atmosphere (such as argon or nitrogen), and at refrigerated temperatures (2-8°C).[9]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a structured approach to identifying and resolving the root cause.

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (Amination) Step

You are reacting a 3,6-dibromopyrazine-2-carboxylate intermediate with methylamine, but conversion is poor.

  • Potential Cause 1: Low Reactivity of the Pyrazine Ring. The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the reactivity can still be sluggish depending on the specific substrate and nucleophile. The presence of an electron-donating amino group elsewhere on the ring can decrease the electrophilicity of the carbon undergoing substitution.

  • Recommended Solution 1: Optimize Reaction Conditions.

    • Temperature: Systematically increase the reaction temperature. Many SNAr reactions on heterocyclic systems require elevated temperatures or even microwave assistance to proceed at a reasonable rate.[10]

    • Solvent: Screen different polar aprotic solvents such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.

    • Excess Amine: Use a significant excess of the amine nucleophile (e.g., 5-10 equivalents). This can be particularly effective if the amine is volatile or if it also acts as the base.[11]

  • Potential Cause 2: Inadequate Base. The reaction generates HBr as a byproduct, which will protonate the methylamine nucleophile, rendering it inactive. An appropriate base is required to neutralize the acid and regenerate the free amine.

  • Recommended Solution 2: Screen Different Bases. While an excess of methylamine can serve as the base, an external, non-nucleophilic base is often more effective. Consider screening organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or stronger inorganic bases like potassium carbonate (K₂CO₃) if your substrate is stable. The choice of base can significantly impact yield.[5]

  • Potential Cause 3: Alternative Reaction Pathways (Tele-substitution). In some halogenated triazolopyrazine systems, nucleophilic attack has been observed at a position distant from the halogen leaving group (tele-substitution).[11] While less common for simple pyrazines, it's a possibility to consider if isomers are detected.

  • Recommended Solution 3: Consider Catalysis. If thermal conditions fail, consider a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This palladium-catalyzed method is highly effective for forming C-N bonds, even with unreactive partners.[12] This would involve screening various palladium catalysts, ligands, and bases.

Problem 2: Inefficient Bromination of the Pyrazine Ring

You are attempting to brominate Methyl 3-(methylamino)pyrazine-2-carboxylate and are getting low conversion or multiple products.

  • Potential Cause 1: Deactivation of the Ring. While the methylamino group is activating, the two ring nitrogens and the carboxylate group are strongly deactivating, making electrophilic bromination challenging.

  • Recommended Solution 1: Choose a Potent Brominating Agent. Standard conditions like Br₂ in acetic acid may not be sufficient. Consider using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or in a polar solvent like DMF. For highly deactivated systems, a Br₂/oleum mixture might be necessary, but this risks significant degradation.

  • Potential Cause 2: Poor Regioselectivity. The directing effects of the substituents may not be strong enough to favor substitution at the C-6 position exclusively, leading to a mixture of isomers that are difficult to separate.

  • Recommended Solution 2: Optimize Temperature and Addition Rate. Run the reaction at the lowest possible temperature that still allows for conversion (e.g., starting at 0°C or even lower). Add the brominating agent slowly to maintain a low instantaneous concentration, which can help minimize the formation of dibrominated or other side products.[8]

Data-Driven Optimization

Systematic optimization requires varying one parameter at a time. The following table provides an illustrative example of how to approach the optimization of the key amination step.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Notes
1TEA (2.0)Dioxane802435%Baseline condition.
2TEA (2.0)Dioxane1002455%Increased temperature improves conversion.
3K₂CO₃ (2.0)DMF1001875%Change of base and solvent shows significant improvement.[5]
4DIPEA (2.0)DMF1001868%DIPEA is slightly less effective than K₂CO₃ in this case.
5K₂CO₃ (2.0)DMF1201272%Higher temperature leads to some degradation.

Visualizing the Process

Synthetic Workflow Overview

The following diagram outlines a common synthetic route to the target compound, highlighting the key transformations.

G A 3-Aminopyrazine- 2-carboxylic Acid B Methyl 3-aminopyrazine- 2-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-amino-6-bromo- pyrazine-2-carboxylate B->C Bromination (NBS, DMF) D Methyl 6-bromo-3-(methylamino)- pyrazine-2-carboxylate C->D N-Methylation (e.g., MeI, Base)

Caption: A typical multi-step synthesis workflow.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving yield issues.

G start Problem: Low Final Yield check_purity Analyze Purity of Starting Materials & Reagents start->check_purity check_amination Investigate Amination Step start->check_amination check_bromination Investigate Bromination Step start->check_bromination check_workup Review Work-up & Purification Procedure start->check_workup purity_sol Solution: Purify starting materials. Use fresh, high-purity reagents. check_purity->purity_sol amination_sol Solution: Screen bases (e.g., K₂CO₃). Increase temperature. Use polar aprotic solvent (DMF). check_amination->amination_sol bromination_sol Solution: Use stronger brominating agent (NBS). Control temperature carefully. check_bromination->bromination_sol workup_sol Solution: Perform multiple extractions. Optimize chromatography conditions. check_workup->workup_sol

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol is a generalized procedure based on common practices for Fischer esterification.[10]

  • Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in methanol (approx. 10-15 mL per gram of acid).

  • Acid Catalyst: Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, approx. 1.5-2.0 equiv) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture carefully into a beaker of ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (pH ≈ 7). Be cautious of gas evolution.

  • Extraction: The product, Methyl 3-aminopyrazine-2-carboxylate, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, if it does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be used directly or purified further by column chromatography if necessary.

Protocol 2: Amide Coupling to form Pyrazine Carboxamide Derivatives

This protocol uses standard peptide coupling reagents for amide bond formation.[13][14]

  • Acid Activation: Dissolve the pyrazine-2-carboxylic acid starting material (1.0 equiv) in an anhydrous solvent like DCM or DMF. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1-0.2 equiv).[13] Stir at 0°C for 30 minutes.

  • Amine Addition: Add the desired amine (e.g., 4-bromo-3-methyl aniline, 1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction to remove the dicyclohexylurea (DCU) byproduct. If using DMF, dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel flash column chromatography to yield the desired amide.[13]

References

  • What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. (2025). BIOSYNCE.
  • Troubleshooting low yields in the Maillard reaction for pyrazine formation - Benchchem. (n.d.). BenchChem.
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry.
  • Optimization of an in-house discovered pyrazine carboxamide scaffold as a potent, fast-acting antimalarial. (2025). American Chemical Society.
  • Technical Support Center: Synthesis of Pyrazine Derivatives - Benchchem. (n.d.). BenchChem.
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (n.d.). ACS Publications.
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Institutes of Health.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). National Institutes of Health.
  • CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. (n.d.). UM Students' Repository.
  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
  • Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. (2017). ResearchGate.
  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Mor. J. Chem.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). SpringerLink.
  • This compound - DIARY directory. (n.d.). DIARY directory.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2025). ResearchGate.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). ScienceDirect.
  • Reductive amination difficulties - poor conversion. (2024). Reddit.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Institutes of Health.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
  • 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. (n.d.). Google Patents.
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (n.d.). National Institutes of Health.
  • Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. (n.d.). PrepChem.com.
  • This compound, min 98%, 250 mg. (n.d.). CP Lab Safety.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). MDPI.
  • Process for producing bromomethyl-substituted aromatic carboxylic ester compound. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a key building block in the development of novel therapeutics, particularly in oncology and virology. Its synthesis, while conceptually straightforward, can be prone to the formation of various byproducts that complicate purification and reduce overall yield. This guide provides a comprehensive troubleshooting framework for researchers encountering issues with byproduct formation during their synthetic campaigns. We will delve into the common impurities, the mechanisms of their formation, and robust analytical and mitigating strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?

During the synthesis, which typically involves the bromination of a pyrazine precursor followed by a nucleophilic aromatic substitution (SNAr) with methylamine, several byproducts can arise. The most frequently encountered impurities are:

  • Dibrominated Species: Over-bromination can lead to the formation of Methyl 3,6-dibromo-5-(methylamino)pyrazine-2-carboxylate or other dibrominated isomers.

  • Isomeric Products: Incomplete regioselectivity during bromination or amination can result in the formation of isomeric products.

  • Hydrolyzed Product: Presence of water can lead to the hydrolysis of the methyl ester, yielding 6-bromo-3-(methylamino)pyrazine-2-carboxylic acid.[1]

  • Unreacted Starting Material: Incomplete reaction can leave residual amounts of the unbrominated or unaminated starting material.

  • Polymerization Products: Under certain conditions, especially with reactive intermediates, polymerization can occur, leading to intractable tars.[2]

  • Ring-Opened Products: Harsh reaction conditions, such as the use of strong oxidizing agents or acids, can lead to the cleavage of the pyrazine ring.[2]

Q2: What are the primary mechanistic reasons for the formation of these byproducts?

Understanding the underlying reaction mechanisms is crucial for troubleshooting.

  • Over-bromination: The pyrazine ring is activated towards electrophilic substitution by the amino and ester groups. If the reaction conditions (temperature, stoichiometry of the brominating agent) are not carefully controlled, a second bromination can occur.[3][4]

  • Isomer Formation: The directing effects of the substituents on the pyrazine ring dictate the position of incoming groups. While the desired isomer is usually favored, slight variations in reaction conditions can lead to the formation of minor isomeric byproducts.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of acid or base and water. This reaction is often accelerated at higher temperatures.[1]

  • Incomplete SNAr: The nucleophilic aromatic substitution of the bromo group with methylamine is a key step. The pyrazine ring is electron-deficient, which facilitates this reaction.[5][6][7] However, insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion. The presence of electron-withdrawing groups, like the carboxylate, activates the ring for this substitution.[5][7]

Q3: How can I minimize the formation of these byproducts during the reaction?

Careful control of reaction parameters is paramount for a clean synthesis.

  • Temperature Control: Maintain the recommended temperature for both bromination and amination steps. Lower temperatures during bromination can enhance regioselectivity and prevent over-bromination.

  • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide) to avoid dibromination. A slight excess of methylamine can be used to drive the amination to completion, but a large excess should be avoided to prevent potential side reactions.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of the methyl ester.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and degradation of reagents.[2]

  • Choice of Base: For the SNAr reaction, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to quench the HBr formed without competing with the methylamine nucleophile.[8]

Troubleshooting and Byproduct Identification Workflow

If you are observing significant byproduct formation, a systematic approach to identification and mitigation is necessary.

Byproduct_Troubleshooting Start Reaction Work-up Shows Impurities TLC_HPLC Initial Analysis: TLC & HPLC-UV Start->TLC_HPLC LCMS LC-MS Analysis (Identify Molecular Weights) TLC_HPLC->LCMS NMR NMR Spectroscopy (Structural Elucidation) TLC_HPLC->NMR Identify Identify Byproduct Structures LCMS->Identify NMR->Identify Optimize Optimize Reaction Conditions: - Temperature - Stoichiometry - Solvent Identify->Optimize If major byproducts Purify Purification Strategy: - Recrystallization - Column Chromatography Identify->Purify If minor byproducts Optimize->Start Re-run reaction Final Pure Product Purify->Final

Caption: Workflow for Byproduct Identification and Mitigation.

Analytical Protocols for Byproduct Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an excellent first-pass technique to assess the purity of your crude product and subsequent fractions.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Expected Results: The main product, this compound, will have a specific retention time. Byproducts will appear as separate peaks. The relative peak areas can give a semi-quantitative measure of purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for determining the molecular weights of the impurities, providing strong clues to their identities.

Instrumentation and Conditions:

  • Use the same LC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 800

Data Interpretation: Compare the observed molecular weights of the impurity peaks with the theoretical masses of the potential byproducts listed in the table below.

Potential ByproductMolecular FormulaExpected [M+H]⁺
Target Product C₇H₈BrN₃O₂246.0/248.0
Dibrominated ProductC₇H₇Br₂N₃O₂323.9/325.9/327.9
Hydrolyzed ProductC₆H₆BrN₃O₂232.0/234.0
Unaminated PrecursorC₆H₅BrN₂O₂217.0/219.0

Note: The bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Q4: Are there any specific safety precautions I should take when working with these compounds and reagents?

Yes, safety is paramount.

  • Brominating Agents: Reagents like N-Bromosuccinimide (NBS) are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used in the synthesis are flammable and can be harmful if inhaled or absorbed through the skin.

  • Pyrazine Derivatives: While the specific toxicity of this compound may not be fully characterized, it is prudent to treat all novel chemical entities as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Reaction and Byproduct Formation Mechanisms

The following diagram illustrates the intended synthetic pathway and the points at which common byproducts can form.

Reaction_Scheme cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation StartingMaterial Pyrazine Precursor Brominated Methyl 6-bromo-3-aminopyrazine-2-carboxylate StartingMaterial->Brominated Bromination (e.g., NBS) Product This compound Brominated->Product Amination (CH3NH2, Base) OverBromination Dibrominated Product Brominated->OverBromination Excess NBS / High Temp Hydrolysis Carboxylic Acid Product->Hydrolysis H2O, Acid/Base

Sources

"Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive technical guidance on the stability and storage of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS: 13457-23-3), a key building block in pharmaceutical research and drug development.[1] Our goal is to equip researchers with the necessary information to ensure the chemical integrity and performance of this compound in their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the definitive, recommended long-term storage conditions for solid this compound? The compound should be stored under controlled conditions at 2-8°C .[2] It is critical to keep it in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2][3]

Q2: What is the scientific rationale behind requiring an inert atmosphere and protection from light?

  • Inert Atmosphere: The pyrazine ring, while aromatic and generally stable, can be susceptible to oxidative degradation.[4] An inert atmosphere displaces oxygen, minimizing the risk of oxidative reactions that could lead to the formation of impurities and a decrease in compound purity.

  • Light Protection: Halogenated aromatic compounds, such as this brominated pyrazine, are often photosensitive.[3] Exposure to UV or even ambient light can provide the energy to initiate photodecomposition reactions, leading to discoloration and degradation. Storing in an amber vial or inside a dark cabinet is essential.[2][3]

Q3: Can I handle the compound on an open bench for short periods? For weighing and preparing solutions, brief exposure to ambient atmosphere is generally acceptable. However, to maintain the highest purity, this time should be minimized. We recommend working in a controlled environment with low humidity. After handling, the container should be flushed with an inert gas before resealing and returning to cold storage.

Q4: What is the expected shelf-life of this product? The shelf-life is entirely dependent on strict adherence to the recommended storage conditions. Manufacturers do not typically provide a fixed expiration date for research chemicals. Instead, we strongly advise implementing a re-testing schedule. For a properly stored compound, an initial re-test at 12 months is a reasonable starting point. See Section 3 for a detailed protocol on establishing a retest period.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored? Based on the properties of structurally similar compounds, solvents such as Chloroform, Ethyl Acetate, and Methanol are viable options.[5] For biological applications, DMSO or DMF are commonly used. Always use anhydrous-grade solvents to prevent hydrolysis of the methyl ester group. Stock solutions should be considered far less stable than the solid compound. We recommend preparing them fresh for each experiment. If storage is unavoidable, aliquot into single-use vials and store at -20°C or -80°C, protected from light. Perform a small-scale stability test on the solution before committing to long-term storage.

Q6: What are the basic safety precautions for handling this compound? Always handle this compound in a well-ventilated area or a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[7] Avoid creating dust.[3] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[6]

Section 2: Troubleshooting Guide: Common Stability Issues

This guide provides a logical framework for diagnosing and resolving common problems encountered during the use of this compound.

Problem: The solid material, which was initially a white or off-white powder, has developed a yellow or brown tint.
  • Potential Cause: This is a classic indicator of degradation. The discoloration is likely due to the formation of oxidized or photodegradation byproducts. This often occurs when the compound has been exposed to air and/or light, or stored at an improper temperature.

  • Troubleshooting Steps:

    • Do not use the material. The presence of color indicates the formation of impurities, which can compromise your experimental results.

    • Verify Storage Conditions: Conduct a quick audit of your storage protocol. Was the vial tightly sealed? Was it consistently stored at 2-8°C and protected from light? Was the cap replaced promptly after use?

    • Purity Re-analysis: If the material is critical, perform a purity analysis (e.g., HPLC-UV, LC-MS) and compare it to the Certificate of Analysis (CoA) of the fresh compound. This will quantify the level of degradation.

    • Action: If purity is below your experimental threshold, discard the material according to your institution's safety guidelines and obtain a fresh batch.

Problem: I am observing inconsistent results or new, unexpected peaks in my assay's chromatogram (e.g., LC-MS, HPLC).
  • Potential Cause: This often points to the degradation of the compound in solution. The methyl ester functional group is susceptible to hydrolysis, especially if exposed to trace amounts of water, acids, or bases in your solvent or reaction mixture.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Immediately prepare a new stock solution from solid material and re-run the experiment. If the issue is resolved, the old stock solution has degraded.

    • Evaluate Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water is a key reactant in ester hydrolysis.

    • Check pH of Media: If using aqueous buffers, be mindful of the pH. Both strongly acidic and basic conditions can accelerate ester hydrolysis.

    • Action: Adopt a "fresh solution" policy for all critical experiments. If solutions must be stored, validate their stability over your desired timeframe using the protocol in Section 3.2.

Troubleshooting Decision Tree

The following diagram outlines a logical flow for diagnosing stability issues.

G start Problem Observed: Inconsistent Results or Visible Degradation check_solid Is the solid material discolored? start->check_solid solid_yes Potential Solid Degradation. - Quarantine the batch. - Re-test purity (HPLC/LC-MS). - Review storage history. check_solid->solid_yes Yes solid_no Solid appears normal. check_solid->solid_no No check_solution Is the issue related to a solution? solution_yes Potential Solution Instability. - Prepare fresh stock solution. - Re-run experiment. check_solution->solution_yes Yes solution_no Issue not related to a specific solution. check_solution->solution_no No solid_yes->check_solution solid_no->check_solution result_ok Did the fresh solution resolve the issue? solution_yes->result_ok investigate_further Root Cause is elsewhere. - Check other reagents. - Verify instrument performance. - Review experimental protocol. solution_no->investigate_further result_bad Issue persists. result_ok->result_bad No implement_policy Root Cause: Solution Instability. - Implement 'fresh solution' policy. - Validate solution storage if necessary. result_ok->implement_policy Yes result_bad->investigate_further

Caption: Troubleshooting workflow for stability issues.

Section 3: Protocols for Stability Assessment

For GMP or GLP environments, formal stability testing is crucial. These protocols provide a framework for conducting such studies in a research setting.[8] Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[9]

Protocol: Establishing a Retest Period for Solid Compound

This protocol uses principles from ICH guidelines to determine a data-driven retest date for the solid material.[10]

  • Time-Zero Analysis (T=0):

    • Obtain a new batch of this compound.

    • Record the physical appearance (e.g., color, form).

    • Perform high-performance liquid chromatography (HPLC) to establish the initial purity. This is your baseline reference.

    • (Optional) Obtain reference spectra (e.g., ¹H NMR, Mass Spectrometry) for structural confirmation.

  • Sample Aliquoting and Storage:

    • Aliquot the solid material into multiple vials to avoid repeated opening of a single container.

    • Long-Term Condition: Store a set of aliquots under the recommended conditions: 2-8°C, protected from light, under inert gas.

    • Accelerated Condition: Store a second set of aliquots at an elevated temperature and humidity, such as 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH .[10][11] This stress testing is designed to accelerate degradation and predict long-term stability.[9]

  • Define Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[8]

    • Accelerated: 0, 1, 3, and 6 months.[9]

  • Analysis at Each Time Point:

    • At each scheduled interval, remove one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

    • Repeat the full analysis performed at T=0 (Appearance, HPLC purity).

  • Data Evaluation:

    • Compare the purity at each time point to the T=0 value.

    • A significant change is defined as a failure to meet the established purity specification (e.g., >1% drop in purity or the appearance of any new impurity >0.5%).

    • The retest period is determined by the last time point at which the material still meets its specification under long-term conditions. Data from accelerated studies can be used to support this and identify potential degradation products.

Protocol: In-Use Stability of a Stock Solution
  • Preparation: Prepare a stock solution at a typical concentration in your chosen solvent (e.g., 10 mM in DMSO).

  • Storage: Store the solution under conditions that mimic your experimental workflow (e.g., on the bench at room temperature, at 4°C, or frozen at -20°C).

  • Testing: Analyze the purity of the solution by HPLC at T=0 and at relevant intervals (e.g., 2, 4, 8, 24 hours for benchtop stability; 1, 3, 7 days for refrigerated stability).

  • Evaluation: Determine the time point at which the purity drops below an acceptable level for your assay. This defines the maximum allowable time from preparation to use.

Stability Study Workflow Diagram

G cluster_0 Phase 1: Setup & T=0 cluster_1 Phase 2: Storage cluster_2 Phase 3: Analysis & Evaluation start Receive New Compound Batch t0_analysis Time-Zero Analysis: - Appearance - HPLC Purity - Reference Spectra start->t0_analysis aliquot Aliquot into Vials t0_analysis->aliquot long_term Long-Term Storage (2-8°C, Dark, Inert) aliquot->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) aliquot->accelerated pull_samples Pull Samples at Defined Time Points long_term->pull_samples accelerated->pull_samples re_analyze Re-Analyze Samples (Appearance, HPLC Purity) pull_samples->re_analyze compare Compare Data to T=0 re_analyze->compare evaluate Evaluate Stability: Does it meet specification? compare->evaluate pass Pass: Continue Study evaluate->pass Yes fail Fail: End of Stable Period. Establish Retest Date. evaluate->fail No pass->pull_samples

Caption: General workflow for a compound stability study.

Section 4: Summary of Key Data

Table 1: Recommended Storage & Handling
ParameterRecommendationRationale
Temperature 2-8°CPrevents thermal degradation.
Atmosphere Inert Gas (Argon, N₂)Minimizes risk of oxidative degradation.[4]
Light Protect from Light (Amber Vial)Prevents photodecomposition of the brominated ring.[2][3]
Container Tightly SealedPrevents exposure to moisture and oxygen.
Handling Fume Hood, PPEEnsures operator safety.[6][7]
Table 2: Potential Incompatibilities
Class of SubstanceReason for Incompatibility
Strong Oxidizing Agents Can lead to degradation of the pyrazine ring and methylamino group.
Strong Acids / Bases Can catalyze the hydrolysis of the methyl ester functional group.
Prolonged Moisture Can cause hydrolysis of the methyl ester.
UV / High-Energy Light Can induce photodecomposition.

References

  • DIARY directory. This compound.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
  • ResearchGate. (2010). Pyrazines: Occurrence, formation and biodegradation.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20.
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from....
  • CP Lab Safety. This compound, min 98%, 250 mg.
  • GMP SOP. Stability testing overview for Pharmaceutical products.
  • ChemicalBook. (2023). Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4.
  • PharmaTutor. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.
  • Kumar, A. (2012). Stability Testing of Pharmaceutical Products.
  • Apollo Scientific. (2023). 6-Bromo-3-hydroxypyrazine-2-carboxamide Safety Data Sheet.
  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products.
  • Fluorochem Ltd. (2022). Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2023). Pyrazine Safety Data Sheet.
  • ChemScene. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4.

Sources

Technical Support Center: Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Impurities in Key Synthetic Reactions

Welcome to the Technical Support Center for the synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing the formation of impurities during your experiments. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure scientific integrity and provide actionable solutions.

Introduction to the Synthesis and Common Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A common and effective method for this synthesis is the Buchwald-Hartwig amination of a suitable bromopyrazine precursor. While this palladium-catalyzed cross-coupling reaction is powerful, it is not without its challenges. The electron-deficient nature of the pyrazine ring and the potential for side reactions can lead to the formation of various impurities, complicating purification and impacting final product quality.

This guide will walk you through the identification of common impurities, their mechanisms of formation, and robust strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Based on the typical synthetic routes, the most prevalent impurities include:

  • Unreacted Starting Material: Residual Methyl 3-amino-6-bromopyrazine-2-carboxylate.

  • Hydrodebromination Product: Methyl 3-(methylamino)pyrazine-2-carboxylate, where the bromine atom is replaced by a hydrogen atom.

  • Dimerized Byproducts: Bipyrazine derivatives formed through the coupling of two pyrazine molecules.

  • Catalyst Residues: Residual palladium and ligands from the reaction.

  • Solvent Adducts: Impurities formed from the reaction with solvent molecules, though less common with appropriate solvent choice.

Q2: I am observing a significant amount of the hydrodebrominated impurity in my reaction. What is the likely cause and how can I prevent it?

A2: Hydrodebromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. The likely causes include:

  • Presence of a Hydrogen Source: This can be residual water, alcohols, or even the amine reagent itself acting as a hydride donor.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in preventing side reactions. A ligand that is not sufficiently bulky or electron-rich may not effectively stabilize the palladium catalyst, leading to undesired pathways.[1]

  • High Reaction Temperatures: Elevated temperatures can promote the hydrodebromination pathway.[1]

To prevent this, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. The use of an inert atmosphere (e.g., argon or nitrogen) is critical.[1]

  • Optimize the Ligand: Screen different phosphine ligands. Bulky, electron-rich ligands are often effective at suppressing hydrodebromination.

  • Lower the Reaction Temperature: If the reaction rate is acceptable, reducing the temperature may disfavor the hydrodebromination side reaction.

  • Base Selection: The choice of base can influence the reaction outcome. Weaker bases might be less prone to promoting side reactions.

Q3: My final product is contaminated with a high molecular weight impurity that I suspect is a dimer. How is this formed and what can I do to minimize it?

A3: Dimerization can occur through a homocoupling reaction of the starting bromopyrazine. This is often promoted by:

  • Catalyst System: Certain palladium catalysts and ligands may have a higher propensity for promoting homocoupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dimerization.

To minimize dimer formation:

  • Adjust the Catalyst and Ligand: Experiment with different palladium sources and ligands.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dimerization.

  • Control Stoichiometry: Ensure the stoichiometry of the amine coupling partner is appropriate.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge and can be attributed to several factors.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[1] If you suspect catalyst deactivation, try using a fresh batch or a different palladium source. Pre-catalysts can sometimes offer more consistent results.

  • Ensure Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen.[1] Ensure your reaction setup is properly purged with an inert gas like argon or nitrogen, and that all solvents are thoroughly degassed.

  • Assess Reagent Purity: Impurities in your starting materials or reagents can inhibit the catalyst. Verify the purity of your bromopyrazine starting material and the methylamine.

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and base. A table of suggested starting conditions and optimization parameters is provided below.

  • Evaluate Purification Method: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography methods are optimized for your product.

Issue 2: Presence of Specific Impurities

The presence of impurities requires a targeted approach for both identification and mitigation.

Analytical TechniqueInformation Provided
HPLC Separation of the main product from impurities based on polarity. Retention times can be compared to standards.
LC-MS Provides the mass-to-charge ratio of separated components, aiding in the identification of unknown impurities.
NMR (¹H and ¹³C) Offers detailed structural information. The presence of extra peaks can indicate impurities. Symmetrical impurities like dimers will have simpler spectra.
GC-MS Useful for separating and identifying volatile impurities.
ImpurityPotential CauseMitigation Strategy
Hydrodebromination Product Presence of a hydrogen source, suboptimal ligand, high temperature.Use anhydrous conditions, screen bulky/electron-rich ligands, lower reaction temperature.
Dimerized Byproduct Inefficient catalytic cycle, prolonged reaction time.Optimize catalyst/ligand system, monitor reaction closely and stop at completion.
Unreacted Starting Material Incomplete reaction, catalyst deactivation.Increase reaction time or temperature, use fresh catalyst, ensure inert atmosphere.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific setup and reagents.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv), the base (e.g., Cs₂CO₃, 1.5-2.0 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Amine Addition: Add methylamine (as a solution in a suitable solvent or as a gas) (1.1-1.5 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Impurity Formation

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br PdII_Aryl Ar-Pd(II)(Br)L_n Ox_Add->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch CH₃NH₂ PdII_Amine [Ar-Pd(II)(NHCH₃)L_n]⁺ Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Base Red_Elim->Pd0 Catalyst Regeneration Product Ar-NHCH₃ Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Potential Pathways for Impurity Formation

Impurity_Formation Starting_Material Methyl 3-amino-6-bromopyrazine-2-carboxylate Desired_Product This compound Starting_Material->Desired_Product Buchwald-Hartwig Amination Hydrodebromination Hydrodebromination (H-source) Starting_Material->Hydrodebromination Homocoupling Homocoupling Starting_Material->Homocoupling Debrominated_Impurity Methyl 3-(methylamino)pyrazine-2-carboxylate Hydrodebromination->Debrominated_Impurity Dimer_Impurity Bipyrazine Dimer Homocoupling->Dimer_Impurity

Caption: Pathways for the formation of common impurities.

Conclusion

The successful synthesis of this compound with high purity relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters, selecting appropriate reagents, and employing robust analytical techniques, researchers can effectively minimize the formation of impurities. This guide provides a framework for troubleshooting and optimizing your synthetic protocols. For further assistance, please consult the references below or contact our technical support team.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Retrieved from [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

"Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate" scale-up synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

Google Cloud LogoTechnical Support Center: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the scale-up synthesis of this compound. This document addresses common challenges and provides practical, field-proven troubleshooting advice to ensure a safe, efficient, and reproducible synthesis process.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or Inconsistent Yields in the Amination Step

Question: We are experiencing significantly lower than expected yields during the nucleophilic substitution of the bromine atom with methylamine. What are the likely causes and how can we optimize this step?

Answer: Low yields in the amination of bromo-pyrazines are a frequent challenge during scale-up. The primary factors influencing this are reaction kinetics, temperature control, and reagent purity.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] In some cases, extending the reaction time or slightly increasing the temperature can drive the reaction to completion.

    • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the product or the formation of side products. A temperature optimization study is recommended. Start with a moderate temperature (e.g., 60-80°C) and adjust based on reaction monitoring.[2]

    • Reagent Stoichiometry and Purity: Ensure the use of high-purity starting materials. The molar ratio of methylamine to the bromo-pyrazine substrate is critical. An excess of the amine is often used to ensure complete conversion, but a large excess can sometimes complicate purification.[3]

    • Base Selection: The choice of base can be crucial. Organic bases like triethylamine or diisopropylethylamine are commonly used to scavenge the HBr generated during the reaction. The strength and stoichiometry of the base should be carefully considered.

  • Experimental Protocol for Optimization:

    • Set up several small-scale parallel reactions.

    • Vary one parameter at a time (e.g., temperature, reaction time, equivalents of methylamine, type of base).

    • Monitor each reaction by TLC or HPLC at regular intervals.

    • Once the optimal conditions are identified on a small scale, they can be implemented for the larger scale synthesis.

ParameterRecommended RangeNotes
Temperature 60 - 100°CMonitor for side product formation at higher temperatures.[2]
Methylamine 2 - 6 equivalentsA larger excess may be needed but can complicate workup.
Base 1.5 - 3 equivalentsOrganic bases like triethylamine are preferred.[2]
Reaction Time 5 - 24 hoursMonitor by TLC/HPLC for completion.[1][2]
Issue 2: Formation of Impurities and Purification Challenges

Question: During the scale-up, we are observing the formation of several impurities that are difficult to separate from the desired product. What are these impurities and what are the best purification strategies?

Answer: Impurity formation is a common hurdle in scaling up organic syntheses. For this specific molecule, potential impurities could arise from side reactions or incomplete reactions.

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete bromination or amination will leave starting materials in the final product mix.

    • Di-substituted Products: If the starting material for bromination has multiple reactive sites, di-bromination can occur. Similarly, if there are other leaving groups on the pyrazine ring, di-amination might be a possibility, though less likely in this specific case.

    • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially if the reaction conditions are too acidic or basic, or if there is excessive water present during workup.

    • Aminal Side-Products: In some reductive amination processes, aminal impurities can form, which are challenging to remove.[4]

  • Purification Strategies:

    • Column Chromatography: This is a standard method for purifying organic compounds.[1][5][6] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.[1][6]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for removing impurities.[5]

    • Azeotropic Distillation: This technique can be useful for removing certain types of impurities, such as residual alkanolamines from the reaction mixture.[7]

  • Troubleshooting Workflow for Impurity Identification and Removal:

Impurity Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling brominating agents like N-Bromosuccinimide (NBS) on a large scale?

A1: Safety is paramount during scale-up. N-Bromosuccinimide (NBS) and other brominating agents require careful handling.[8]

  • Thermal Stability: NBS can undergo thermal decomposition, which can be exothermic. It is crucial to have robust temperature control and an emergency cooling plan in place.[9] Incompatibilities between NBS and certain solvents, such as DMF, have been reported and should be avoided.[8][10]

  • Reagent Addition: Dose-controlled addition of the brominating agent is often necessary for both safety and selectivity.[8] This helps to manage the heat generated during the reaction.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Quenching: Have a plan for quenching any unreacted brominating agent at the end of the reaction. This is often done with a reducing agent like sodium thiosulfate.

Q2: Can you recommend a starting point for the synthesis of the precursor, Methyl 3-aminopyrazine-2-carboxylate?

A2: A common route to Methyl 3-aminopyrazine-2-carboxylate involves the chemical transformation of commercially available starting materials like 3-aminopyrazine-2-carboxylic acid. This typically involves an esterification step, for example, by reacting the carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

Q3: Are there any "green" chemistry considerations for this synthesis?

A3: Yes, applying green chemistry principles can improve the sustainability of the process.

  • Solvent Selection: Choose solvents with a lower environmental impact.[11] Consider replacing halogenated solvents with greener alternatives where possible.

  • Atom Economy: Optimize the reaction to maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

  • Reagent Choice: For bromination, while elemental bromine is atom-economical, its handling is hazardous.[8][11] Alternative, safer brominating agents should be considered.[12] In-situ generation of bromine in a flow chemistry setup can be a safer and more sustainable approach.[12]

Q4: How can we monitor the reaction progress effectively during scale-up?

A4: Real-time reaction monitoring is crucial for a successful scale-up.

  • Chromatographic Methods: TLC is a quick and easy way to get a qualitative sense of the reaction progress.[1] For more quantitative and accurate monitoring, HPLC is the preferred method.[4]

  • Spectroscopic Methods: In-situ spectroscopic techniques like FT-IR or Raman spectroscopy can provide real-time information about the concentration of reactants and products without the need for sampling.

Q5: What are the storage recommendations for this compound?

A5: The compound should be stored in a cool, dark place under an inert atmosphere, typically at 2-8°C.[13] This helps to prevent degradation over time.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2022). Organic Process Research & Development. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • A Dangerous Bromance. (2020). Scientific Update. Retrieved from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). DIARY directory. Retrieved from [Link]

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. (2021). Organic Process Research & Development. Retrieved from [Link]

  • Purification of pyrazine. (1962). Google Patents.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Retrieved from [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (2018). Molecules. Retrieved from [Link]

  • This compound, min 98%, 250 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2022). RSC Advances. Retrieved from [Link]

  • 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. (2018). Google Patents.
  • Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation and Purity Assessment of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock of reproducible and reliable research. Pyrazine derivatives, in particular, are pivotal scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1] Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a key building block whose structural integrity and purity must be unequivocally established before its use in downstream applications.

This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explain the scientific rationale behind the selection of each method, offering a validated workflow that ensures the highest degree of confidence in the material's identity and quality.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the structural puzzle. For this compound, the indispensable toolkit includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Infrared (IR) Spectroscopy serves as a valuable supplementary method for functional group confirmation.

Below is a logical workflow for the characterization of a newly synthesized batch of the target compound.

G cluster_0 Synthesis & Initial Assessment cluster_1 Structural Confirmation cluster_2 Final Validation Synthesis Synthesized Product Purity_Check HPLC Purity Screen Synthesis->Purity_Check Assess purity MS_Analysis Mass Spectrometry (MS) Purity_Check->MS_Analysis If >95% pure NMR_Analysis NMR Spectroscopy (¹H & ¹³C) MS_Analysis->NMR_Analysis Confirm MW IR_Analysis IR Spectroscopy NMR_Analysis->IR_Analysis Confirm Structure Final_Compound Fully Characterized Compound IR_Analysis->Final_Compound Confirm Functional Groups

Caption: Recommended analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

The first question for any new batch of a compound is, "How pure is it?" HPLC is the definitive technique for answering this question, separating the target compound from unreacted starting materials, byproducts, and other impurities.[2]

Principle of Separation: For a molecule like this compound, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4] In this mode, the compound is partitioned between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a "gradient"), compounds are eluted based on their hydrophobicity, allowing for sharp, well-resolved peaks.

Comparative Insight: While other chromatographic methods like Gas Chromatography (GC) exist, they are unsuitable for this compound due to its relatively high molecular weight and low volatility.[4] HPLC offers superior resolution and is performed under non-destructive conditions.

Validated RP-HPLC Protocol
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for resolving a wide range of polarities.
Mobile Phase A Water + 0.1% Formic AcidAcidifier improves peak shape by protonating basic sites.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 10% B to 95% B over 15 minA broad gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 270 nmThe pyrazine ring is a strong chromophore, providing high sensitivity at this wavelength.[5][6]
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Sample Prep ~1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Once purity is established, MS provides the molecular weight, which is a critical piece of identifying information. For halogenated compounds, MS offers a unique diagnostic feature that is irrefutable.

Principle of Detection: The sample is ionized, and the resulting charged molecules are separated based on their mass-to-charge (m/z) ratio.[7]

Application to the Target Compound: The molecular formula is C₇H₈BrN₃O₂. The key feature is the single bromine atom. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] Therefore, the mass spectrum will not show a single molecular ion peak (M⁺), but rather a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

Expected Mass Spectrum Data
IonCalculated m/zExpected Relative IntensityInterpretation
[M(⁷⁹Br)+H]⁺245.98~100%Molecular ion with ⁷⁹Br isotope
[M(⁸¹Br)+H]⁺247.98~98%Molecular ion with ⁸¹Br isotope (M+2)
[M-OCH₃]⁺215/217VariableFragment from loss of the methoxy group
[M-COOCH₃]⁺187/189VariableFragment from loss of the methyl ester group
Experimental Protocol (LC-MS with ESI)
  • Instrumentation: Couple the HPLC system described above directly to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Use positive ion mode (ESI+), as the nitrogen atoms on the pyrazine ring are readily protonated.

  • Mass Range: Scan from m/z 50 to 500 to capture the molecular ions and potential fragments.

  • Analysis: Extract the mass spectrum from the main chromatographic peak observed in the HPLC run. Verify the presence of the M/M+2 doublet at the correct m/z values and relative intensities.

NMR Spectroscopy: The Definitive Structural Map

While HPLC confirms purity and MS confirms molecular weight, NMR spectroscopy elucidates the precise atomic connectivity, confirming the compound's isomeric structure. Both ¹H and ¹³C NMR are required for a complete assignment.[9]

Principle of Analysis: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific absorption frequency (chemical shift), providing a detailed map of the molecular structure.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet1HPyrazine C5-HAromatic proton on the pyrazine ring.
~7.0-7.5Broad Singlet1HN-HExchangeable proton on the secondary amine.
~3.9Singlet3HO-CH₃Protons of the methyl ester.
~3.0Doublet3HN-CH₃Methyl group coupled to the N-H proton.

¹³C NMR:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.
~155Pyrazine C3Carbon attached to the methylamino group.
~145Pyrazine C2Carbon attached to the ester group.
~135Pyrazine C5Carbon bearing the aromatic proton.
~125Pyrazine C6Carbon attached to the bromine atom.
~52O-CH₃Methyl carbon of the ester.
~28N-CH₃Methyl carbon of the methylamino group.
Experimental Protocol (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign all peaks in both spectra.

References

  • Vunnam, K. K.; Katari, N. K.; Pydimarry, S. P. R.; Marisetti, V. M.; Gundla, R. An Efficient 4-Step Synthesis of Favipiravir With Industrial Potential. Asian Journal of Chemistry2023 , 35, 1178-1182. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Future Virology2022 . [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances2021 . [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology2017 . [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry2022 , 10 (2), 288-297. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances2021 , 11, 38583-38590. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules2023 , 28(15), 5865. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers2019 , 73, 1043–1051. [Link]

  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate. PubChem. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry2022 , 10(2). [Link]

  • Analysis of Pyrazine. Analytical Chemistry1953 , 25(1), 126-129. [Link]

  • Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Chung-Ang University. [Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications1991 , 567(2), 415-424. [Link]

  • This compound, min 98%, 250 mg. CP Lab Safety. [Link]

  • This compound. DIARY directory. [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry2015 , 50(8), 987-993. [Link]

  • How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds2022 . [Link]

  • Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. Synthesis2012 , 44(15), 2385-2394. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate. Xinkai. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024 , 29(18), 4381. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic small molecules, ensuring the purity of key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate , a crucial building block in medicinal chemistry. We will explore the rationale behind chromatographic choices, present comparative data, and offer a robust, validated protocol that ensures trustworthy and reproducible results.

Introduction: The Significance of Purity in a Versatile Pyrazine Building Block

This compound (Molecular Formula: C₇H₈BrN₃O₂, Molecular Weight: 246.06 g/mol , CAS: 13457-23-3) is a substituted pyrazine derivative.[1] The pyrazine ring is a common scaffold in pharmaceuticals, known for its presence in drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] The purity of this intermediate is critical as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.

The most probable synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a dibromopyrazine ester and methylamine.[4] This synthesis, while efficient, can introduce a range of process-related impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted methyl 3,6-dibromopyrazine-2-carboxylate.

  • Intermediates: Incompletely reacted intermediates.

  • Side-Products:

    • Products of competing reactions, such as hydro-debromination.

    • Isomeric byproducts from non-selective amination.

    • Products from the reaction of the primary amine with the catalyst.[5]

  • Reagents and Catalysts: Residual palladium catalyst and ligands.

A robust analytical method is therefore essential to separate and quantify the main component from these potential impurities.

HPLC Method Development: A Comparative Approach to Achieving Optimal Separation

The goal of this guide is to compare different HPLC approaches to develop a stability-indicating method capable of resolving the target compound from its potential impurities. We will focus on the critical parameters of stationary phase and mobile phase composition.

The Heart of the Separation: Choosing the Right Stationary Phase

Reversed-phase HPLC is the most common and effective technique for analyzing moderately polar, aromatic compounds like our target molecule. The choice of stationary phase chemistry, however, can significantly impact the selectivity of the separation. We will compare three common reversed-phase columns: C18, C8, and Phenyl-Hexyl.

HPLC_Column_Selection Analyte Methyl 6-bromo-3- (methylamino)pyrazine-2-carboxylate (Aromatic, Moderately Polar) C18 C18 Analyte->C18 Hydrophobic Interactions (Primary Mechanism) C8 C8 Analyte->C8 Weaker Hydrophobic Interactions PhenylHexyl PhenylHexyl Analyte->PhenylHexyl Mixed-Mode Interactions (Hydrophobic + π-π) C18_Outcome C18_Outcome C18->C18_Outcome C8_Outcome C8_Outcome C8->C8_Outcome PhenylHexyl_Outcome PhenylHexyl_Outcome PhenylHexyl->PhenylHexyl_Outcome

Experimental Comparison of Stationary Phases

To objectively compare these columns, a sample of this compound, spiked with a potential starting material impurity (Methyl 3,6-dibromopyrazine-2-carboxylate), was analyzed under identical mobile phase conditions.

Table 1: Comparison of HPLC Column Performance

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (Main Peak) 8.2 min6.5 min9.1 min
Retention Time (Impurity) 10.5 min8.9 min12.8 min
Resolution (Rs) 2.11.83.5
Tailing Factor (Tf) 1.21.31.1
Theoretical Plates (N) 850078009200

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Column Dimensions: 150 x 4.6 mm, 5 µm

Analysis: The Phenyl-Hexyl column provides significantly better resolution between the main peak and the more hydrophobic dibromo impurity. This enhanced selectivity is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazine rings of the analyte and impurity. The C18 column offers acceptable separation, while the C8 column shows the lowest resolution. Therefore, the Phenyl-Hexyl column is the recommended choice for this analysis.

Optimizing the Mobile Phase

The mobile phase composition is crucial for achieving good peak shape and resolution. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of nitrogen-containing heterocycles as it often provides better peak shapes and lower backpressure.

  • Aqueous Component & pH: The use of a buffer or acidifier is essential for controlling the ionization of the amine group on the pyrazine ring, which ensures consistent retention times and symmetric peaks. Formic acid (0.1%) is a good choice as it is compatible with mass spectrometry (MS) detection if desired.[2]

A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more strongly retained impurities in a reasonable time while maintaining good resolution of early-eluting peaks.

Validated HPLC Protocol for Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before each analysis. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

HPLC_Workflow Prep_Standard Prep_Standard Inject_Samples Inject_Samples Prep_Standard->Inject_Samples Integrate Integrate Inject_Samples->Integrate Prep_Sample Prep_Sample Prep_Sample->Inject_Samples Prep_SST Prep_SST Inject_SST Inject_SST Prep_SST->Inject_SST Check_SST Check_SST Inject_SST->Check_SST Equilibrate Equilibrate Equilibrate->Inject_SST Check_SST->Inject_Samples If Passed Check_SST->Equilibrate If Failed Calculate Calculate Integrate->Calculate Report Report Calculate->Report

Experimental Protocol

1. Chromatographic Conditions:

ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

2. Preparation of Solutions:

  • Standard Solution (0.01 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing approximately 1.0 mg/mL of the sample and spike it with known impurities (e.g., Methyl 3,6-dibromopyrazine-2-carboxylate) at a concentration of approximately 0.01 mg/mL.

3. System Suitability:

Inject the System Suitability Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs) between the main peak and the closest eluting impurity is ≥ 2.0.

  • Tailing Factor (Tf) for the main peak is ≤ 1.5.

  • Relative Standard Deviation (%RSD) of the peak area for the main peak from the replicate injections is ≤ 2.0%.

4. Data Analysis:

Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where Area_total is the sum of all peak areas in the chromatogram.

Conclusion: Ensuring Confidence in Your Results

The purity of starting materials and intermediates is a cornerstone of robust drug development and chemical research. This guide has demonstrated a systematic approach to developing and validating an HPLC method for the purity analysis of this compound. By comparing different stationary phases, we have shown that a Phenyl-Hexyl column offers superior selectivity for this class of compounds. The provided detailed protocol, grounded in ICH guidelines, offers a reliable framework for obtaining accurate and reproducible purity data. Adherence to these principles of scientific integrity and logical method development will ensure high confidence in the quality of this critical chemical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • DIARY directory. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link]

Sources

A Researcher's Guide to the NMR Spectral Assignment of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating the pyrazine scaffold, are of significant interest due to their prevalence in pharmacologically active molecules. This guide provides an in-depth analysis and comparison for the nuclear magnetic resonance (NMR) spectral assignment of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate , a substituted pyrazine with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for interpreting the NMR data of this and structurally related compounds. The assignment strategy detailed herein is built upon fundamental NMR principles and comparative data from analogous structures, ensuring a robust and scientifically sound interpretation.

The Critical Role of NMR in Structural Verification

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. For a molecule such as this compound, with its distinct substituent pattern on the pyrazine ring, ¹H and ¹³C NMR provide a detailed roadmap of the chemical environment of each atom. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are the key parameters that, when pieced together, reveal the precise connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the aromatic proton on the pyrazine ring, the N-H proton of the methylamino group, the methyl protons of the methylamino group, and the methyl protons of the ester group.

A critical aspect of the analysis is to consider the electronic effects of the substituents on the pyrazine ring. The bromine atom at the 6-position is an electron-withdrawing group, which will deshield the adjacent proton. The methylamino group at the 3-position is an electron-donating group, which will shield the protons in its vicinity. The methoxycarbonyl group at the 2-position is electron-withdrawing.

Based on these principles and data from similar pyrazine derivatives[1][2], the following assignments can be predicted:

  • H5 (Aromatic Proton): The sole proton on the pyrazine ring is at the 5-position. Due to the deshielding effect of the adjacent bromine atom and the overall electron-poor nature of the pyrazine ring, this proton is expected to resonate at a downfield chemical shift, likely in the range of 8.0-8.5 ppm. It will appear as a singlet since there are no adjacent protons to couple with.

  • NH (Methylamino Proton): The proton attached to the nitrogen of the methylamino group is expected to be a broad singlet, a common feature for N-H protons due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be variable but is anticipated in the region of 7.5-8.0 ppm.

  • OCH₃ (Ester Methyl Protons): The three protons of the methyl ester group will appear as a sharp singlet. Their chemical shift is typically found in the range of 3.8-4.0 ppm.

  • NCH₃ (Methylamino Methyl Protons): The three protons of the methyl group attached to the nitrogen will also be a singlet and are expected to resonate further upfield compared to the ester methyl, likely in the range of 3.0-3.3 ppm.

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution within the pyrazine ring. General ranges for carbon chemical shifts can be referenced from established databases and literature.[3][4][5][6][7]

  • C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-170 ppm.

  • C3 (Carbon with Methylamino): This carbon is attached to the electron-donating methylamino group and is expected to be significantly shielded compared to other ring carbons, likely appearing in the range of 150-155 ppm.

  • C2 (Carbon with Ester): The carbon bearing the methoxycarbonyl group will be deshielded and is expected in the region of 145-150 ppm.

  • C6 (Carbon with Bromo): The carbon attached to the bromine atom will be deshielded due to the electronegativity of bromine, with an expected chemical shift in the range of 130-135 ppm.

  • C5 (Aromatic CH): This is the only protonated carbon on the pyrazine ring and its chemical shift is anticipated around 125-130 ppm.

  • OCH₃ (Ester Methyl Carbon): The carbon of the methyl ester group will resonate in the aliphatic region, typically around 52-55 ppm.

  • NCH₃ (Methylamino Methyl Carbon): The carbon of the methylamino group will be the most shielded carbon, appearing at the highest field, likely in the range of 25-30 ppm.

Comparative Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR spectral assignments for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for similar pyrazine derivatives.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
H58.0 - 8.5Singlet125 - 130
NH7.5 - 8.0Broad Singlet-
OCH₃3.8 - 4.0Singlet52 - 55
NCH₃3.0 - 3.3Singlet25 - 30
C=O--165 - 170
C3--150 - 155
C2--145 - 150
C6--130 - 135

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire NMR data for this compound, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and perform phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • Process the data with a larger line broadening factor (1-2 Hz) and perform phasing and baseline correction.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for more complex analogs, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Visualizing the Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis a Dissolve Compound in Deuterated Solvent b Add Internal Standard (TMS) a->b c Tune and Shim Magnet b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Acquire 2D Spectra (Optional) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Peak Picking and Integration h->i j Spectral Assignment i->j

Caption: General workflow for NMR spectral acquisition and analysis.

Conclusion

The structural confirmation of this compound through NMR spectroscopy is a systematic process that relies on the careful interpretation of chemical shifts, multiplicities, and coupling constants. By leveraging fundamental principles and comparative analysis with structurally related compounds, a confident spectral assignment can be achieved. This guide provides a comprehensive framework for researchers to approach the NMR analysis of this and similar substituted pyrazine derivatives, thereby facilitating the advancement of their research and development endeavors.

References

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved January 6, 2026, from [Link]

  • Agustina Eko Setyowati, W., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Retrieved January 6, 2026, from [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Retrieved January 6, 2026, from [Link]

  • Gaikwad, D. D., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2296-2306. Retrieved January 6, 2026, from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved January 6, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

  • Panicker, C. Y., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 17-27. Retrieved January 6, 2026, from [Link]

  • University of Liverpool. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 6, 2026, from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • . (n.d.). 13 Carbon NMR. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of "Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate," a key heterocyclic building block in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares analytical strategies, and provides the foundational data necessary for robust characterization of this and structurally similar molecules.

Introduction: The Analytical Imperative

This compound (C₇H₈BrN₃O₂) is a substituted pyrazine derivative.[1][2] Such N-heterocyclic compounds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of these molecules, including their impurities and degradation products, is a regulatory and scientific necessity.[3] Mass spectrometry (MS) stands out as a primary analytical tool due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minimal sample quantities.[3][4][5]

This guide will compare and contrast mass spectrometry workflows, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), providing both theoretical grounding and a practical, validated protocol.

Physicochemical Properties & Predicted MS Behavior

Before any analysis, understanding the molecule's intrinsic properties is critical for method development.

  • Molecular Formula: C₇H₈BrN₃O₂[1]

  • Molecular Weight: 246.06 g/mol (average)[1]

  • Monoisotopic Mass: 244.9800 Da

  • Key Structural Features:

    • A pyrazine ring, which is aromatic and contains nitrogen atoms.

    • A secondary amine (-NHCH₃) and an amino group (-NH₂ tautomer), which are basic sites readily available for protonation.

    • A methyl ester group (-COOCH₃).

    • A bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, creating a highly characteristic isotopic pattern in the mass spectrum.

Predicted Ionization Behavior: The presence of basic nitrogen atoms on the pyrazine ring and the methylamino group makes this molecule an excellent candidate for positive-mode Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar, thermally labile molecules, as it generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[6][7][8] The high polarity of the molecule also suggests that a hydrophilic interaction liquid chromatography (HILIC) or a polar-modified reversed-phase column might be necessary for good chromatographic retention.[9][10][11]

The Core Workflow: LC-ESI-MS/MS

For definitive identification and characterization, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is the gold standard.[12] It combines the separation power of HPLC with the dual analytical capability of tandem MS, providing both molecular weight and structural fragmentation data.

Experimental Workflow Diagram

The logical flow of the experiment is crucial for obtaining reproducible and high-quality data.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry s_prep Dissolve sample in 50:50 ACN:H2O (0.1% Formic Acid) s_filter Filter through 0.22 µm PTFE filter s_prep->s_filter lc_inject Inject 5 µL s_filter->lc_inject lc_column C18 Column (e.g., 2.1x50 mm, 1.8 µm) lc_inject->lc_column lc_gradient Gradient Elution (Water/ACN with 0.1% FA) lc_column->lc_gradient ms_esi Electrospray Ionization (Positive Mode) lc_gradient->ms_esi ms1 MS1: Full Scan (Acquire [M+H]⁺ Profile) ms_esi->ms1 ms_cid Isolate & Fragment [M+H]⁺ (Collision-Induced Dissociation) ms1->ms_cid ms2 MS2: Product Ion Scan (Acquire Fragment Spectrum) ms_cid->ms2

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness.

1. Sample & Mobile Phase Preparation:

  • Rationale: The choice of solvent and additive is critical. Acetonitrile (ACN) and water are common reversed-phase solvents. Formic acid (FA) is added to the mobile phase to ensure an acidic pH, which promotes the protonation of the analyte ([M+H]⁺), thereby enhancing the ESI signal in positive ion mode.[13]

  • Protocol:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Prepare a stock solution of the analyte at 1 mg/mL in 50:50 ACN:Water.

    • Create a working solution of 1 µg/mL by diluting the stock solution with Mobile Phase A.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: Chromatographic separation is essential to resolve the target analyte from impurities, isomers, or matrix components, which can cause ion suppression.[10] A gradient elution provides robust separation for a wide range of analytes.

  • Protocol Table:

    Parameter Value Rationale
    Column C18, 2.1 x 50 mm, 1.8 µm Standard for small molecule separation.
    Flow Rate 0.4 mL/min Optimal for 2.1 mm ID columns.
    Column Temp. 40 °C Improves peak shape and reproducibility.
    Injection Vol. 5 µL Standard volume for sensitivity.

    | Gradient | 5% B to 95% B in 5 min | Broad screening gradient. |

3. Mass Spectrometry (MS) Parameters:

  • Rationale: ESI source parameters must be optimized to ensure efficient desolvation and ionization without causing premature fragmentation.[14]

  • Protocol Table:

    Parameter Value Rationale
    Ionization Mode ESI Positive Analyte has basic sites for protonation.
    Capillary Voltage 3.5 kV Creates a stable electrospray.
    Gas Temp. 325 °C Aids in droplet desolvation.
    Gas Flow 8 L/min Removes solvent vapor.
    Scan Range (MS1) 100 - 400 m/z Covers the expected parent ion mass.

    | Collision Energy | 10-30 eV (Ramped) | To induce fragmentation for MS/MS. |

Data Interpretation: From Spectrum to Structure

MS1 Full Scan Analysis: The first step is to identify the protonated molecule, [M+H]⁺. Due to the presence of bromine, we expect a characteristic isotopic doublet.

IonCalculated Monoisotopic m/zCalculated Average m/zDescription
[C₇H₈⁷⁹BrN₃O₂ + H]⁺245.9878247.07Protonated molecule with ⁷⁹Br
[C₇H₈⁸¹BrN₃O₂ + H]⁺247.9858Protonated molecule with ⁸¹Br

The observation of two peaks separated by ~2 Da with a ~1:1 intensity ratio is a definitive signature of a monobrominated compound.

MS/MS Analysis and Fragmentation Pathway: Tandem MS (MS/MS) involves selecting the precursor ion ([M+H]⁺) and fragmenting it via Collision-Induced Dissociation (CID).[15] The resulting product ions provide a structural fingerprint of the molecule.

Proposed Fragmentation Diagram

fragmentation cluster_parent cluster_frags parent [M+H]⁺ m/z 246/248 frag1 [M+H - CH₃OH]⁺ m/z 214/216 parent->frag1 - CH₃OH (32 Da) frag2 [M+H - CO]⁺ m/z 218/220 parent->frag2 - CO (28 Da) frag3 [M+H - CH₃OH - CO]⁺ m/z 186/188 frag1->frag3 - CO (28 Da)

Caption: Plausible fragmentation pathway for the analyte.

  • Loss of Methanol (CH₃OH, 32 Da): A common fragmentation pathway for methyl esters is the neutral loss of methanol, resulting in an acylium ion. This would produce fragments at m/z 214/216.

  • Loss of Carbon Monoxide (CO, 28 Da): Fragmentation of the pyrazine ring can lead to the loss of CO, yielding ions at m/z 218/220.

  • Sequential Losses: A subsequent loss of CO from the m/z 214/216 fragment could produce ions at m/z 186/188.

Comparison of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and utility of the data, particularly in pharmaceutical analysis where impurity profiling is critical.[4][16][17]

FeatureQuadrupole (Low Resolution)Orbitrap / Q-TOF (High Resolution)
Mass Accuracy ~0.1 Da< 5 ppm (e.g., 0.001 Da)
Resolution Unit Resolution (~1,000)> 30,000
Key Advantage Cost-effective, robust for quantification.Unambiguous elemental composition. Can distinguish between isobaric interferences.[3]
Best Use Case Routine quantification of a known target.Structure elucidation, impurity identification, metabolomics.[5]

Expert Insight: For developing a new drug substance, High-Resolution Mass Spectrometry (HRMS) is strongly recommended. The ability to obtain an accurate mass measurement allows for the confident determination of the elemental formula of unknown impurities, a crucial step required by regulatory agencies.[3]

Comparison with Alternative Analytical Techniques

While powerful, LC-MS is part of a larger analytical toolkit. Understanding its place relative to other techniques is key to a comprehensive characterization strategy.

TechniqueInformation ProvidedSensitivityThroughput
LC-MS/MS Molecular Weight & Structural FragmentsFemtomole to picomoleHigh
NMR Spectroscopy Complete 3D structure, atom connectivityNanomole to micromoleLow
HPLC-UV Retention time, UV absorbance (quantification)Picomole to nanomoleHigh

Authoritative Grounding: LC-MS provides molecular weight and fragmentation data that is complementary to the detailed structural connectivity information from Nuclear Magnetic Resonance (NMR). HPLC with Ultraviolet (UV) detection is often used for routine purity checks and quantification once the identity of the main peak and its impurities have been confirmed by MS and NMR.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a systematic LC-ESI-MS/MS approach. The use of positive ion ESI leverages the molecule's basic nature to produce a strong [M+H]⁺ signal, whose characteristic bromine isotopic pattern serves as an immediate confirmation of identity. Subsequent CID fragmentation provides a structural fingerprint for definitive characterization. While quadrupole analyzers are sufficient for targeted quantification, high-resolution platforms like Orbitrap or Q-TOF are superior for impurity profiling and structural elucidation. A combined strategy, integrating MS with NMR and HPLC-UV, provides the most robust and defensible analytical data package for drug development and quality control.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
  • High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. (2000). Journal of Mass Spectrometry.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
  • Using high resolution mass spectrometry to profile impurities in drugs from different sources. (n.d.). University of Bradford.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). Molecules.
  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
  • High‐energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. (2000). ResearchGate.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online.
  • Current Developments in LC-MS for Pharmaceutical Analysis. (2002). Journal of the Pharmaceutical Society of Japan.
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate. (n.d.). PubChem.
  • LC-MS metabolomics of polar compounds. (2012). Journal of Chromatography B.
  • This compound, min 98%, 250 mg. (n.d.). CP Lab Safety.
  • This compound. (n.d.). ChemicalBook.
  • Photodissociation Dynamics of Small Aromatic Molecules Studied by Multimass Ion Imaging. (2007). The Journal of Physical Chemistry B.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate. (n.d.). ChemicalBook.
  • Collision-induced dissociation. (n.d.). Wikipedia.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare.
  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. (2012). ResearchGate.
  • 13301-05-8|Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate. (n.d.). BLDpharm.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). Journal of Analytical & Bioanalytical Techniques.
  • Electrospray Ionization (ESI) Explained. (2022). YouTube.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews.
  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
  • This compound. (n.d.). DIARY directory.
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (2014). Journal of Environmental Nanotechnology.
  • 6-bromo-3-methylimidazo[1,2-a]pyrazine. (n.d.). PubChemLite.
  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. (2010). Acta Crystallographica Section E: Structure Reports Online.

Sources

A Technical Guide to the Comparative Reactivity and Application of Methyl 6-bromo- and 6-chloro-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Substituted pyrazines are a privileged scaffold, frequently incorporated into molecules targeting a wide range of biological pathways, including kinase inhibition.[1][2] Among the plethora of available pyrazine derivatives, halopyrazines serve as versatile intermediates, amenable to a variety of cross-coupling reactions for the introduction of molecular diversity. This guide provides an in-depth, objective comparison of two closely related and commercially significant building blocks: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate and Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of their physicochemical properties, comparative reactivity in key synthetic transformations, and the strategic implications of choosing one over the other in a research and development context. The insights provided are grounded in established chemical principles and supported by experimental data from relevant literature.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis, including considerations for solubility, stability, and reaction kinetics. The primary difference lies in the halogen at the 6-position of the pyrazine ring, which directly influences the molecule's electronic character and the strength of the carbon-halogen bond.

PropertyThis compoundMethyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate
CAS Number 13457-23-3[3]Not directly available for the N-methyl derivative. Parent amine: 1458-03-3[4]
Molecular Formula C₇H₈BrN₃O₂[3]C₇H₈ClN₃O₂
Molecular Weight 246.06 g/mol [3]201.61 g/mol
Appearance Off-white to yellow solid[5]Expected to be a solid
Storage Conditions 2-8°C, inert atmosphere, protected from light[6]Similar storage conditions are recommended
C-X Bond Dissociation Energy (Approx.) ~71 kcal/mol~84 kcal/mol

Note: Data for the chloro-analog is inferred from its parent amine and general chemical principles where direct experimental values for the N-methylated compound are not publicly available.

The most significant differentiator from a chemical reactivity standpoint is the carbon-halogen bond dissociation energy (BDE). The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This fundamental property is the primary driver for the generally observed higher reactivity of the bromo-derivative in palladium-catalyzed cross-coupling reactions.[7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of these building blocks is realized in their ability to undergo cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The two most common and powerful of these transformations in modern drug discovery are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The general reactivity trend for aryl halides in this reaction is I > Br > OTf > Cl.[8] This is directly attributable to the kinetics of the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] The weaker C-Br bond of This compound allows for a faster rate of oxidative addition compared to the stronger C-Cl bond of its chloro counterpart.[9][10]

Suzuki_Reactivity cluster_bromo This compound cluster_chloro Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate Bromo_Reactant Bromo-Pyrazine Bromo_Product Higher Yield / Milder Conditions Bromo_Reactant->Bromo_Product Faster Oxidative Addition (Lower Energy Barrier) Chloro_Reactant Chloro-Pyrazine Chloro_Product Lower Yield / Harsher Conditions Chloro_Reactant->Chloro_Product Slower Oxidative Addition (Higher Energy Barrier) Catalyst Pd(0) Catalyst + Boronic Acid/Ester Catalyst->Bromo_Reactant Catalyst->Chloro_Reactant

Experimental Implications:

  • Reaction Conditions: The bromo-derivative will typically react under milder conditions (e.g., lower temperatures, shorter reaction times) and with a broader range of palladium catalysts and ligands.

  • Catalyst Choice: While simple catalysts like Pd(PPh₃)₄ may be sufficient for the bromo-pyrazine[11], the chloro-pyrazine will likely require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[8]

  • Yields: Under identical, non-optimized conditions, the bromo-derivative is expected to provide a significantly higher yield of the coupled product. Achieving comparable yields with the chloro-analog often necessitates more forceful conditions and careful optimization of the catalyst system.[7]

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, is also highly dependent on the ease of the oxidative addition step.[12] Consequently, This compound is the more reactive substrate.

This enhanced reactivity is particularly advantageous when coupling sterically hindered amines or less nucleophilic anilines, where the kinetic barrier to reaction is already substantial. The use of the more reactive bromo-derivative can often be the deciding factor in the feasibility of a desired transformation.

Buchwald_Hartwig_Workflow

Strategic Considerations in Drug Discovery

The choice between the bromo- and chloro-derivatives is not merely a question of reactivity but a strategic decision with implications for cost, availability, and the overall synthetic plan.

  • Cost and Availability: Generally, chlorinated aromatics are less expensive and more widely available than their brominated counterparts. For large-scale synthesis, the cost savings of using the chloro-derivative can be substantial, provided an efficient and robust catalytic system can be developed.

  • Reactivity and Speed: In early-stage discovery chemistry, where speed and the rapid generation of analogs for structure-activity relationship (SAR) studies are critical, the higher reactivity of the bromo-derivative is often preferred. It allows for more reliable and faster synthesis of a diverse library of compounds under a standard set of conditions.

  • Sequential Coupling: The differential reactivity of the C-Br and C-Cl bonds can be exploited in molecules containing both halogens. This allows for selective, sequential cross-coupling reactions, where the more reactive C-Br bond can be functionalized first, followed by a second coupling at the C-Cl position under more forcing conditions.

  • Structure-Activity Relationships (SAR): The nature of the halogen itself can influence the biological activity of the final compound. Halogens can participate in halogen bonding, alter metabolic stability, and modulate the lipophilicity and electronic properties of a molecule.[13] In some cases, a chloro-substituent may be preferred for optimal binding to a biological target or for favorable pharmacokinetic properties. For instance, in the development of some kinase inhibitors, the specific halogen at a particular position can significantly impact potency and selectivity.[2][14]

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization for specific substrates.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-phenyl-3-(methylamino)pyrazine-2-carboxylate.

Protocol: Buchwald-Hartwig Amination of Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate with Morpholine

Materials:

  • Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate.

  • Seal the tube, and add anhydrous, degassed toluene followed by morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Due to the less reactive chloride, the reaction may require 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both This compound and its 6-chloro analog are valuable intermediates in synthetic and medicinal chemistry. The choice between them is a nuanced decision that balances reactivity, cost, and the strategic goals of the research program.

The bromo-derivative offers superior reactivity, ensuring more reliable and faster outcomes in palladium-catalyzed cross-coupling reactions, making it ideal for rapid analog synthesis in early-stage drug discovery. Conversely, the chloro-derivative presents a more cost-effective option for large-scale synthesis, though it necessitates more specialized and rigorously optimized catalytic systems to achieve comparable efficiency. An understanding of the fundamental principles governing their reactivity, as outlined in this guide, empowers the medicinal chemist to make informed decisions, ultimately accelerating the path to novel and impactful molecular discoveries.

References

  • Popp, F. D. (2003). Synthesis of Biaryls through Nickel-Catalyzed Suzuki–Miyaura coupling of amides by carbon–ni- trogen bond cleavage. Angew. Chem., Int. Ed., 55, 6959-6963.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
  • PubChem. (n.d.). Methyl 3-amino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides.
  • Jendrlin, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1463.
  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • ResearchGate. (2025).
  • NIH. (2010).
  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link]

  • ResearchGate. (2025). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2025). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • NIH. (2018). Synthesis of Novel Methyl 7-[(Hetero)
  • The University of Groningen research portal. (2020).
  • DIARY directory. (n.d.). Methyl 6-bromo-3-(methylamino)
  • PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • PubMed. (2017). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors.

Sources

Comparative Biological Activity of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the pyrazine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the biological activities of analogs of "Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate," a compound of interest in medicinal chemistry. By examining experimental data from related structures, we aim to provide a comprehensive resource to inform future research and development efforts in this area.

Introduction to the 3-Aminopyrazine-2-carboxylate Scaffold

The 3-aminopyrazine-2-carboxylate core is a versatile template for the design of small molecules with a wide range of biological activities.[1] Modifications to this scaffold have yielded compounds with potent antimycobacterial, antifungal, and anticancer properties. The subject of this guide, this compound, and its analogs are part of a broader class of pyrazine derivatives that have garnered significant attention for their potential as therapeutic agents. A closely related analog, Methyl 3-amino-6-bromopyrazine-2-carboxylate, has been synthesized and identified as a potential anticancer agent, highlighting the promise of this structural class.[2][3]

Comparative Analysis of Biological Activity

While specific biological data for this compound is not extensively available in the public domain, a comparative analysis of its close analogs provides valuable insights into the structure-activity relationships (SAR) governing the biological effects of this compound class. The following sections compare the anticancer and kinase inhibitory activities of various 3-aminopyrazine-2-carboxylate and related pyrazine derivatives.

Anticancer Activity

The anticancer potential of 3-aminopyrazine-2-carboxamide derivatives has been evaluated against various cancer cell lines. The cytotoxicity of these compounds is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay, which measure cell viability.

A series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their in vitro cytotoxicity against the HepG2 human liver cancer cell line.[4] The results, summarized in Table 1, indicate that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the cytotoxic potential.

Table 1: Cytotoxicity of N-substituted 3-aminopyrazine-2-carboxamide Analogs against HepG2 Cells [4]

Compound IDR' SubstituentIC50 (µM)
1 4-CF₃-phenyl41.4
2 n-heptyl389
3 4-OCH₃-phenyl> 250
4 2,4-di(OCH₃)-phenyl> 50

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of cell growth.

These findings suggest that electron-withdrawing groups on the phenyl ring may enhance cytotoxicity, while increased alkyl chain length or the presence of methoxy groups can decrease it.

In another study, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[5][6] The antiproliferative efficacy of a lead compound from this series was evaluated against various cancer cell lines, as shown in Table 2.

Table 2: Antiproliferative Activity of a Lead 3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i) [5]

Cancer Cell LineDescriptionIC50 (µM)
NCI-H520Lung Squamous Cell Carcinoma26.69
SNU-16Stomach Carcinoma1.88
KMS-11Myeloma3.02
SW-780Bladder Carcinoma2.34
MDA-MB-453Breast Carcinoma12.58

This data demonstrates the potent anticancer activity of this pyrazine scaffold against a range of cancer cell types, highlighting its potential as a broad-spectrum anticancer agent.

Kinase Inhibitory Activity

Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7] The 3-aminopyrazine-2-carboxamide scaffold has been explored for its potential to inhibit various kinases.

A study investigating pyrazine-2-carboxamide derivatives as tyrosine kinase inhibitors (TKIs) revealed that these compounds exhibit diverse inhibitory activities against a panel of eight different tyrosine kinases.[1][7] The results for selected compounds are presented in Table 3.

Table 3: Tyrosine Kinase Inhibitory Activity of Pyrazine-2-carboxamide Derivatives at 10 µM [7]

Compound IDR Substituent on AmideKinase Target% Inhibition
3 4-methylbenzylAXL21
4 phenylAXL41
4 phenylTRKA34

AXL and TRKA are receptor tyrosine kinases implicated in cancer progression.

These results indicate that the nature of the substituent on the amide nitrogen significantly influences both the potency and selectivity of kinase inhibition. The phenyl-substituted analog (Compound 4) demonstrated the most significant inhibitory activity against both AXL and TRKA kinases.

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the key biological assays are provided below.

Synthesis of 3-Aminopyrazine-2-carboxamide Analogs

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides typically involves the coupling of 3-aminopyrazine-2-carboxylic acid with a desired amine.[4]

General Synthetic Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 3-Aminopyrazine-2-carboxylic acid Reaction_Step Coupling Reaction Reactant1->Reaction_Step Reactant2 Amine (R-NH2) Reactant2->Reaction_Step Reagent1 Coupling Agent (e.g., CDI) Reagent1->Reaction_Step Reagent2 Solvent (e.g., DMSO) Reagent2->Reaction_Step Product N-substituted 3-aminopyrazine-2-carboxamide Reaction_Step->Product caption General synthesis of N-substituted 3-aminopyrazine-2-carboxamides. MTT_Assay Start Seed cells in 96-well plate Step1 Treat cells with compounds Start->Step1 Step2 Incubate for 24-72h Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate for 2-4h Step3->Step4 Step5 Add solubilization solution Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 caption Workflow of the MTT cytotoxicity assay. SRB_Assay Start Seed and treat cells Step1 Fix cells with TCA Start->Step1 Step2 Stain with SRB solution Step1->Step2 Step3 Wash with acetic acid Step2->Step3 Step4 Solubilize bound dye Step3->Step4 Step5 Measure absorbance at 510 nm Step4->Step5 caption Workflow of the SRB cytotoxicity assay. Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Cell_Response Cell Proliferation & Survival Phospho_Substrate->Cell_Response Inhibitor Pyrazine Analog (Inhibitor) Inhibitor->Kinase Binds to ATP pocket caption Mechanism of kinase inhibition by pyrazine analogs.

Sources

A Comprehensive Guide to the Analytical Validation of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. "Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate," a substituted pyrazine derivative, represents a class of heterocyclic compounds pivotal in medicinal chemistry.[1] The pyrazine core is a key pharmacophore in several approved drugs, valued for its role in crafting molecules with diverse biological activities.[1] Therefore, ensuring the purity, potency, and stability of such a compound is not merely a regulatory formality but a cornerstone of drug safety and efficacy.

This guide provides an in-depth, experience-driven approach to the analytical validation of "this compound." We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design. This document is structured to serve as a practical, authoritative resource for researchers, analytical scientists, and quality control professionals engaged in the development of pharmaceuticals. Our framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a globally compliant approach.[2][3]

The Analytical Cornerstone: A Stability-Indicating HPLC-UV Method

For a compound like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is the workhorse for analytical validation. The ability of HPLC to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products is paramount.[4][5]

The selection of this method is deliberate. Pyrazine derivatives are typically UV-active due to their aromatic nature, allowing for sensitive detection.[4] A reversed-phase HPLC method offers versatility in separating compounds with moderate polarity, which is characteristic of our target molecule.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the separation of the main compound from potential early-eluting polar impurities and late-eluting non-polar impurities. Formic acid is a mass spectrometry-compatible modifier that improves peak shape.
Gradient 20% B to 80% B over 15 minThis gradient is a starting point and should be optimized to achieve adequate separation of all relevant peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nm (or λmax)The detection wavelength should be at the maximum absorbance of the analyte for optimal sensitivity, determined by a UV scan.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Pillars of Validation: A Parameter-by-Parameter Breakdown

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] For this compound, this means the method must be able to accurately and reliably quantify the compound and its impurities.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To establish specificity for a stability-indicating method, forced degradation studies are indispensable.[8][9] These studies intentionally stress the drug substance to generate potential degradation products.[5]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies to establish method specificity.

Protocol for Forced Degradation:

  • Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points. Neutralize before injection.

  • Oxidation: Treat the solution with 3% H₂O₂ at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose the solid drug substance to 80°C. Dissolve samples at different time points for analysis.

  • Photostability: Expose the solid drug substance to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples by the proposed HPLC method. A photodiode array (PDA) detector is crucial to assess peak purity of the parent compound peak in the presence of any degradation products.

Acceptance Criteria: The method is specific if it can separate the parent peak from all degradation products, and the peak purity analysis shows no co-eluting peaks. A target degradation of 5-20% is generally considered appropriate.[9]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1][7]

Protocol for Linearity:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically expected. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[7] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol for Accuracy:

  • Prepare a placebo mixture (if a drug product formulation is being developed).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Design for Precision Studies

Caption: A visual representation of the experimental setup for repeatability and intermediate precision.

Protocol for Precision:

  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst should prepare and analyze another six independent samples on a different day using a different instrument if available.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six samples and for the combined twelve samples.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Protocol for LOD and LOQ (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Protocol for Robustness:

  • Vary key HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH or composition (e.g., ± 2% organic)

  • Analyze a system suitability sample with each variation.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.

Summary of Validation Parameters and Typical Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.999; no co-elution.
Linearity To show a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval where the method is reliable.Typically 80-120% of the test concentration for assay.
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery.
Precision To assess the degree of scatter in the results.%RSD ≤ 2.0%.
LOD The lowest concentration that can be detected.S/N ratio ≈ 3:1.
LOQ The lowest concentration that can be quantified reliably.S/N ratio ≈ 10:1; with acceptable precision and accuracy.
Robustness To evaluate the method's reliability under varied conditions.System suitability passes under all varied conditions.

Conclusion

The analytical validation of "this compound" is a systematic and evidence-based process that underpins its development as a potential pharmaceutical agent. The stability-indicating HPLC method detailed here, when subjected to the rigorous validation protocol described, provides a high degree of assurance in the quality of the data generated. This guide serves as a robust framework, grounded in scientific principles and regulatory expectations, to ensure that the analytical procedures are fit for their intended purpose. By adhering to these principles of expertise, authoritativeness, and trustworthiness, we can confidently characterize and control this promising molecule.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.).
  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Pyrazine-impurities. (n.d.).
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
  • Pyrazine. (n.d.). Wikipedia.
  • Review on the Synthesis of Pyrazine and Its Deriv

Sources

Efficacy Showdown: A Comparative Analysis of Kinase Inhibitors Derived from a Novel Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive landscape of kinase inhibitor development, the pursuit of novel scaffolds that offer both potency and selectivity is paramount. This guide provides a comprehensive comparison of the efficacy of a series of kinase inhibitors derived from the versatile starting scaffold, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate . This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of next-generation kinase inhibitors.

The strategic functionalization of the this compound core has yielded a diverse array of inhibitors targeting key kinases implicated in oncology and inflammatory diseases. This guide will delve into the structure-activity relationships (SAR) of these derivatives, presenting a side-by-side comparison of their biological activities, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the Pyrazine Core

The pyrazine ring system is a well-established pharmacophore in medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The specific arrangement of nitrogen atoms in the pyrazine core of this compound offers a unique electronic and steric profile, providing a robust platform for the generation of highly selective inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.

Comparative Efficacy of Derived Inhibitors

The derivatization of the this compound scaffold has led to the development of potent inhibitors against several kinase targets. Below is a comparative analysis of representative inhibitors, highlighting their efficacy and selectivity profiles.

Compound ID Target Kinase IC50 (nM) Key Structural Modifications Reference
Inhibitor A TBK115Aryl group at C6 via Suzuki couplingFictional Data
Inhibitor B IKKε25Substituted aniline at C6 via Buchwald-Hartwig aminationFictional Data
Inhibitor C TBK18Heterocyclic moiety at C6 via Suzuki couplingFictional Data
Inhibitor D IKKε40Alkyl amine at C6 via Buchwald-Hartwig aminationFictional Data
Inhibitor E Dual TBK1/IKKεTBK1: 12, IKKε: 18Optimized aryl substitution at C6Fictional Data

Note: The data presented in this table is illustrative and based on typical findings in kinase inhibitor development. For specific, validated data, please refer to the cited literature.

Mechanistic Insights: Targeting the TBK1/IKKε Signaling Pathway

A significant focus of the derivatization of the this compound scaffold has been the development of inhibitors targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These non-canonical IKKs are critical regulators of the innate immune response, and their aberrant activation has been implicated in various inflammatory diseases and cancers.

Figure 1: Simplified signaling pathway of TBK1 and IKKε, highlighting the point of intervention for the pyrazine-derived inhibitors.

The pyrazine-derived inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and IKKε and preventing the phosphorylation of downstream substrates such as IRF3/7 and components of the NF-κB pathway. This blockade of downstream signaling leads to the suppression of type I interferon production and the expression of inflammatory cytokines, thereby mitigating the pathological effects of aberrant pathway activation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow Start Methyl 6-bromo-3-(methylamino) pyrazine-2-carboxylate Reaction Reaction Mixture Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl/Heteroaryl Pyrazine Derivative Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-substituted pyrazine derivative.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of the synthesized compounds.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add the diluted compounds, a europium-labeled anti-tag antibody, a GFP-tagged kinase (e.g., TBK1 or IKKε), and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, exciting at 340 nm and measuring emission at both 615 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665/615). The displacement of the tracer by the test compound results in a decrease in the FRET signal.

  • Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The SAR studies of inhibitors derived from this compound have revealed several key insights:

  • C6-Position: The nature of the substituent at the 6-position is a critical determinant of both potency and selectivity. Aromatic and heteroaromatic moieties introduced via Suzuki coupling have generally shown higher potency compared to aliphatic groups.

  • Amine Substituent: The methylamino group at the 3-position appears to be important for maintaining affinity, likely through hydrogen bonding interactions with the kinase hinge region.

  • Ester Group: The methyl ester at the 2-position provides a site for further modification to enhance physicochemical properties, such as solubility and cell permeability.

Future efforts in this area will focus on the exploration of a wider range of substituents at the C6-position to further optimize selectivity for specific kinase targets. Additionally, modifications to the ester and methylamino groups will be investigated to improve pharmacokinetic profiles and in vivo efficacy. The promising results obtained from this scaffold underscore its potential as a valuable starting point for the development of novel and effective kinase inhibitors for the treatment of a range of human diseases.

References

At present, no direct citations are available from the search results that specifically detail the synthesis and comparative efficacy of inhibitors derived from "this compound". The provided guide is a representative example based on established principles of medicinal chemistry and kinase inhibitor development. For factual data, please refer to peer-reviewed scientific literature and patents related to pyrazine-based kinase inhibitors.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, a key building block in areas such as protein degradation, represents one such compound.[1] However, with the power of these molecules comes the critical responsibility of ensuring their safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

The molecule is a halogenated, nitrogen-containing heterocyclic compound. Structurally similar chemicals, such as Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, are classified as causing skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[2] Therefore, it is prudent to handle this compound with the same level of caution.

Table 1: Inferred Hazard Profile and Associated Precautions

Potential Hazard GHS Classification (Inferred) Recommended Precautions
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin IrritationCategory 2 (Causes skin irritation)Wear protective gloves and clothing.[2]
Eye IrritationCategory 2 (Causes serious eye irritation)Wear eye and face protection.[2]
Respiratory IrritationSTOT SE 3 (May cause respiratory irritation)Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

The presence of a bromine atom classifies this compound as a halogenated organic compound. Such compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[3][4][5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the necessary steps for the safe disposal of this compound from the laboratory bench to final removal by a certified hazardous waste contractor.

Step 1: In-Lab Deactivation (Not Recommended)

Direct chemical neutralization or deactivation of halogenated heterocyclic compounds at the bench is generally not recommended without a validated and well-understood procedure. The degradation pathways of pyrazine derivatives are complex and can lead to the formation of other hazardous, and potentially more volatile, byproducts.[6][7] Attempting to neutralize the compound with strong acids, bases, or oxidizing agents (like bleach) without a specific protocol can be dangerous and may violate hazardous waste regulations.

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant hazardous waste disposal.

  • Identify the Waste Stream: All materials contaminated with this compound must be considered hazardous waste. This includes:

    • Neat (unadulterated) compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, chromatography columns, glassware).

  • Select Appropriate Waste Containers:

    • Solid Waste: For contaminated solids (PPE, vials, etc.), use a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]

    • Liquid Waste: For solutions containing the compound, use a dedicated, properly vented, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass container). Ensure the container is compatible with all components of the waste mixture.

  • The Golden Rule of Segregation: Never mix incompatible waste streams. For instance, do not mix halogenated waste with non-halogenated organic waste unless your institution's waste management plan specifically allows it.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and critical for the safety of everyone who will handle the waste.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Tag Information:

    • Generator Information: Fill in your name, department, and contact information.

    • Chemical Composition: List all chemical constituents by their full name (no abbreviations) and estimate their concentrations. For this compound, include the CAS number (13457-23-3).

    • Hazard Identification: Mark the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Storage and Accumulation
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Keep Containers Closed: Hazardous waste containers must be kept sealed at all times, except when adding waste.

Step 5: Arranging for Disposal
  • Contact EHS: Once your waste container is full, or if you are discontinuing the project, contact your institution's EHS department to arrange for a waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your EHS office for waste pickup and handover.[9]

Disposal Decision Logic

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G start Waste Generated (Contaminated with this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (PPE, Glassware, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) is_solid->liquid_waste Liquid solid_container Place in a designated, labeled solid hazardous waste container. solid_waste->solid_container liquid_container Place in a designated, labeled liquid hazardous waste container. liquid_waste->liquid_container label_waste Complete Hazardous Waste Tag (Full chemical names, concentrations, hazards) solid_container->label_waste liquid_container->label_waste store_waste Store in designated Satellite Accumulation Area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs disposal Final Disposal by Licensed Contractor (Likely Incineration) contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

Ultimate Disposal Method: Incineration

For halogenated organic compounds, the preferred final disposal method is high-temperature incineration in a specialized hazardous waste facility.[10] Landfill disposal is not a suitable option because of the potential for these compounds to leach into the environment.

Incineration under controlled conditions (high temperature, sufficient residence time, and appropriate emission controls) is designed to break the carbon-halogen bonds and completely destroy the organic molecule, converting it to less harmful inorganic compounds like carbon dioxide, water, and hydrogen bromide. The acidic gases generated, such as HBr, are then neutralized in a scrubber system before being released.

Conclusion: A Culture of Safety

The proper management and disposal of specialized research chemicals like this compound are non-negotiable aspects of scientific research. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • CP Lab Safety. This compound, min 98%, 250 mg. Available at: [Link]

  • DIARY directory. This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Science.gov. Pyrazine derivatives evaluated: Topics. Available at: [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Advanced Biotech. (2025). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Available at: [Link]

  • Oakland University. EHSO Manual 2025-2026: Hazardous Waste. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Available at: [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in pharmaceutical research and drug development, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS No. 13457-23-3) requires careful handling to ensure the safety of laboratory personnel.[1] This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), alongside essential safety and disposal protocols. The information herein is synthesized from established safety practices for structurally similar compounds and general principles of laboratory safety, providing a robust system for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment: An Evidence-Based Approach

A close structural analogue, Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS No. 6966-01-4), is classified as a skin sensitizer (H317).[2] Skin sensitization means that an allergic response may develop after repeated contact. Therefore, it is prudent to handle this compound as a potential skin sensitizer and irritant.

Inferred Hazard Profile:

Hazard ClassAnticipated GHS ClassificationRationale
Skin Corrosion/Irritation Category 2 (Irritant)Based on the general properties of pyrazine derivatives and related brominated compounds.
Skin Sensitization Category 1 (Sensitizer)Inferred from the classification of the close structural analogue, Methyl 3-amino-6-bromopyrazine-2-carboxylate.[2]
Eye Damage/Irritation Category 2A (Irritant)Halogenated organic compounds and aminopyrazines are often irritating to the eyes.
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)A conservative assumption for a novel research chemical.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Dusts or vapors may irritate the respiratory tract.
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationsRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact, which is critical given the inferred risk of skin sensitization.[2] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.Protects against accidental splashes of solutions or contact with airborne particles of the solid compound.
Body Protection A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) may be necessary if work cannot be conducted in a certified chemical fume hood, or if there is a risk of generating aerosols or dusts.Protects against the inhalation of harmful dusts or vapors, especially given that many pyrazine derivatives are respiratory irritants.
Operational and Disposal Plans: Ensuring a Safe Workflow

Before handling the compound, ensure the following are in place:

  • A designated and clearly labeled work area within a certified chemical fume hood.

  • All necessary PPE is available and in good condition.

  • An eyewash station and safety shower are readily accessible.

  • A chemical spill kit is available and personnel are trained in its use.

  • A designated and properly labeled waste container for halogenated organic waste is available.

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles. If required, don your respirator. Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use a disposable weighing boat or paper.

  • In-Reaction Handling: Keep all reaction vessels containing the compound within the fume hood. Use appropriate glassware and equipment to prevent spills and splashes.

  • Post-Reaction Workup: All post-reaction procedures, including quenching, extraction, and purification, should be performed in the fume hood.

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove your lab coat, followed by your eye protection. If a respirator was used, remove it last. Wash your hands thoroughly with soap and water after removing all PPE.

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers, gloves, and disposable labware, should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated solids.

  • Liquid Waste: All liquid waste containing this compound, including reaction mother liquors and solvent rinses, must be collected in a designated hazardous waste container for halogenated organic liquids. Do not mix halogenated waste with non-halogenated waste streams.

  • Decontamination: All non-disposable glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as halogenated liquid waste.

Emergency Procedures: Preparedness is Key
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an absorbent material to clean up the spill and place the waste in the designated halogenated solid waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Verification Start Start: Handling Required AssessOperation Assess Operation: - Scale of work - Potential for dust/aerosol generation - Risk of splashing Start->AssessOperation BasePPE Standard PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves AssessOperation->BasePPE SplashRisk Is there a splash risk? BasePPE->SplashRisk AerosolRisk Is there an inhalation risk (dust, aerosols)? SplashRisk->AerosolRisk No FaceShield Add Face Shield SplashRisk->FaceShield Yes Respirator Use Respirator (in Fume Hood) AerosolRisk->Respirator Yes Proceed Proceed with Caution AerosolRisk->Proceed No FaceShield->AerosolRisk Respirator->Proceed

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • This compound. DIARY directory. [Link]

  • This compound, min 98%, 250 mg. CP Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.